Tizoxanide glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
296777-75-8 |
|---|---|
Molecular Formula |
C16H15N3O10S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11+,12-,15+/m0/s1 |
InChI Key |
UJTOVSZPBVTOMC-QKZHPOIUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tizoxanide Glucuronide
This technical guide provides a comprehensive overview of the synthesis and purification of tizoxanide glucuronide, a principal active metabolite of the broad-spectrum antiparasitic agent nitazoxanide. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Tizoxanide, the deacetylated form of nitazoxanide, undergoes extensive phase II metabolism in the body, primarily through glucuronidation, to form this compound.[1][2] The synthesis of this metabolite is crucial for various in vitro and in vivo studies, including the evaluation of its pharmacological activity and the investigation of drug metabolism pathways.
Chemical Synthesis of Tizoxanide O-Aryl Glucuronide
The chemical synthesis of tizoxanide O-aryl glucuronide has been achieved through a multi-step process.[3][4] Direct coupling of a protected glucuronic acid derivative to tizoxanide has proven to be challenging.[4] Therefore, an indirect route involving the initial glycosylation of a precursor molecule, benzyl salicylate, followed by subsequent modifications to yield the final product, is employed.[3][4]
The overall synthetic strategy is based on the Koenigs-Knorr reaction, a well-established method for the formation of glycosidic bonds.[3]
Experimental Protocols
Step 1: Preparation of Tizoxanide (2)
Tizoxanide can be readily prepared from its parent drug, nitazoxanide (1), by mild acidic hydrolysis.[4]
-
Reaction: Nitazoxanide (1) is hydrolyzed with aqueous hydrochloric acid.
-
Procedure: A suspension of nitazoxanide in aqueous HCl is heated at 50°C. The reaction progress is monitored until completion. Upon cooling, the product, tizoxanide (2), precipitates and can be collected by filtration.
-
Yield: Excellent yields are typically obtained for this step.[4]
Step 2: Koenigs-Knorr Glycosylation of Benzyl Salicylate (104)
This step involves the coupling of a protected glucuronic acid donor, methyl acetobromoglucuronate (1), with benzyl salicylate (104) to form the protected glucuronide conjugate (105).[3]
-
Reagents:
-
Methyl acetobromoglucuronate (1) (glycosyl donor)
-
Benzyl salicylate (104) (glycosyl acceptor)
-
Silver (I) oxide or a similar promoter
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
-
Procedure: To a solution of benzyl salicylate and the promoter in an anhydrous solvent, a solution of methyl acetobromoglucuronate in the same solvent is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred until the starting materials are consumed. The solid byproducts are removed by filtration, and the filtrate is concentrated. The crude product is then purified by chromatography.
-
Yield: A yield of 61% has been reported for this glycosylation step.[3]
Step 3 & 4: Conversion of the Conjugate (105) to this compound (106)
The final steps involve the deprotection of the glucuronide and the coupling with the aminothiazole moiety to form the target molecule, this compound (106). The exact details of these final conversion steps are not extensively elaborated in the available literature but would typically involve:
-
Deprotection: Removal of the acetyl and methyl protecting groups from the glucuronic acid moiety and the benzyl group from the salicylic acid portion. This is often achieved through saponification with a base like sodium hydroxide, followed by acidification.
-
Amide Coupling: Formation of the amide bond between the deprotected salicylic acid-glucuronide intermediate and 2-amino-5-nitrothiazole. This can be achieved using standard peptide coupling reagents.
Purification of this compound
Purification of the final product is essential to remove any unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of glucuronide metabolites.[3][5]
-
Technique: Reversed-phase HPLC is suitable for the separation of tizoxanide and its glucuronide.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[6][7]
-
Detection: UV detection is a common method for monitoring the elution of the compounds.[5][8]
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound Intermediate
| Step | Reaction | Reported Yield | Reference |
| 1. Tizoxanide Preparation | Mild hydrolysis of nitazoxanide | Excellent | [4] |
| 2. Koenigs-Knorr Glycosylation | Coupling of methyl acetobromoglucuronate with benzyl salicylate | 61% | [3] |
Table 2: Analytical Methods for the Quantification of Tizoxanide and this compound
| Analytical Method | Matrix | Sample Preparation | Key Findings | Reference |
| LC-MS/MS | Mouse Plasma | Acetonitrile precipitation | A rapid and specific method for simultaneous quantification of tizoxanide and its glucuronide was developed and validated. | [6] |
| HPLC-UV | Human Plasma, Urine, Breast Milk | Protein precipitation, filtration | An optimized and validated method for the determination of tizoxanide was established. | [5] |
| LC-MS/MS | Goat Plasma, Urine | Extraction | Identification of tizoxanide and its glucuronide as major metabolites. | [7] |
| Micellar Liquid Chromatography | Human Urine, Plasma | Direct injection | A rapid method for the determination of tizoxanide without extensive sample preparation. | [8] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for purification.
References
- 1. Tizoxanide - Wikipedia [en.wikipedia.org]
- 2. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tizoxanide, the active metabolite of nitazoxanide, by micellar liquid chromatography using a monolithic column. Application to pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Tizoxanide Glucuronide: An In-Depth Technical Guide to In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizoxanide glucuronide is a primary metabolite of the broad-spectrum anti-infective agent nitazoxanide. Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide, which is then predominantly conjugated to form this compound. While much of the research has focused on nitazoxanide and tizoxanide, understanding the biological activity of this compound is crucial for a comprehensive assessment of the drug's overall efficacy and mechanism of action. This technical guide provides a detailed overview of the currently available data on the in vitro biological activity of this compound, including quantitative data, experimental protocols, and relevant biological pathways.
Core Biological Activity
The in vitro biological activity of this compound has been evaluated against several pathogens, with the most significant data available for its effects on protozoan parasites.
Table 1: Quantitative In Vitro Anti-Parasitic Activity of this compound
| Target Organism | Assay System | Endpoint | Result | Reference |
| Cryptosporidium parvum | Sporozoite-infected HCT-8 enterocytic cells | Inhibition of asexual and sexual stage development | MIC50: 2.2 mg/L | Gargala et al., 2000 |
| Neospora caninum tachyzoites | Human foreskin fibroblast (HFF) monolayers | Inhibition of tachyzoite proliferation | Ineffective |
Table 2: Qualitative In Vitro Antibacterial Activity of this compound
| Activity Type | Finding | Reference |
| Antibacterial | Slight antibacterial activity | Rossignol et al., 1999 |
Experimental Protocols
Anti-Cryptosporidium parvum Activity Assay
This protocol is based on the methodology described by Gargala et al., 2000.
Objective: To determine the 50% minimal inhibitory concentration (MIC50) of this compound against the in vitro development of Cryptosporidium parvum.
Materials:
-
Human enterocytic HCT-8 cells
-
Cryptosporidium parvum oocysts
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
This compound
-
Control compounds (e.g., nitazoxanide, tizoxanide)
-
Alkaline phosphatase-labeled monoclonal antibody against C. parvum
-
Alkaline phosphatase substrate
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Cell Culture: HCT-8 cells are seeded in 96-well microtiter plates and cultured until they form a confluent monolayer.
-
Sporozoite Preparation: C. parvum oocysts are treated with a bleach solution to sterilize and then excysted to release sporozoites.
-
Infection: The HCT-8 cell monolayers are infected with the prepared sporozoites.
-
Compound Addition: Two hours post-infection, various concentrations of this compound are added to the wells. Control wells with no compound and with other reference compounds are also included.
-
Incubation: The plates are incubated for 46 hours to allow for the development of asexual and sexual stages of the parasite.
-
Immunoassay: After incubation, the cells are fixed, and an alkaline phosphatase-labeled monoclonal antibody specific for C. parvum is added. Following a washing step, the alkaline phosphatase substrate is added.
-
Data Analysis: The absorbance is read using a spectrophotometer. The MIC50 is calculated as the concentration of this compound that inhibits 50% of the parasite development compared to the untreated control.
Antibacterial Activity Assay
The specific details of the antibacterial assays performed by Rossignol et al. (1999) are not fully available in the abstract. However, a general protocol for determining the minimum inhibitory concentration (MIC) of a compound against anaerobic bacteria is provided below.
Objective: To determine the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., anaerobic bacteria)
-
Appropriate growth medium (e.g., Mueller-Hinton broth for aerobic bacteria)
-
This compound
-
Control antibiotics
-
96-well microtiter plates
-
Incubator (with anaerobic conditions if necessary)
-
Spectrophotometer or visual turbidity assessment method
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the 96-well plates.
-
Bacterial Inoculum: A standardized inoculum of the test bacteria is prepared.
-
Inoculation: The wells containing the serially diluted compound are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathways and Metabolic Fate
While specific in vitro studies on the effect of this compound on host cell signaling are limited, the known metabolism of its parent compound, nitazoxanide, provides context. The primary mechanism of action of tizoxanide is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for anaerobic energy metabolism in various microorganisms. It is plausible that any residual activity of this compound could be related to this or other mechanisms of tizoxanide, such as the modulation of host immune responses.
Metabolic Pathway of Nitazoxanide
Caption: Metabolic conversion of nitazoxanide to its active metabolites.
Experimental Workflow for Anti-Cryptosporidium Assay
Caption: Workflow for determining the in vitro efficacy against C. parvum.
Conclusion
The available in vitro data indicates that this compound, the major metabolite of nitazoxanide, possesses biological activity, notably against the protozoan parasite Cryptosporidium parvum. It also exhibits slight antibacterial properties. However, its activity appears to be context-dependent, as it was found to be ineffective against Neospora caninum in vitro. The majority of the mechanistic and broader activity studies have been conducted on the parent compound, nitazoxanide, and the active metabolite, tizoxanide. Further in-depth studies are warranted to fully elucidate the in vitro biological activity profile of this compound, including its effects on a wider range of pathogens and its interactions with host cell signaling pathways. Such research will contribute to a more complete understanding of the pharmacodynamics of nitazoxanide and its metabolites.
In Vivo Pharmacokinetics of Tizoxanide Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent, undergoes rapid metabolism in vivo. Following oral administration, it is quickly hydrolyzed to its active metabolite, tizoxanide. This active moiety is then extensively conjugated to form tizoxanide glucuronide, a major circulating metabolite. Understanding the pharmacokinetic profile of this compound is crucial for optimizing the therapeutic efficacy and safety of nitazoxanide. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows.
Data Presentation: Pharmacokinetic Parameters
While this compound is recognized as a primary metabolite of nitazoxanide, specific pharmacokinetic parameters for this conjugate are not always reported separately from its parent compound, tizoxanide. Often, studies report on "total tizoxanide" following enzymatic hydrolysis of the glucuronide. However, some studies in humans have characterized the distinct pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Tizoxanide and this compound in Healthy Human Volunteers after a Single Oral Dose of Nitazoxanide
| Analyte | Dose of Nitazoxanide | Fed/Fasted State | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Tizoxanide | 1 g, 2 g, 3 g, 4 g | Fasted | Dose-proportional increase | Increases with dose | Dose-proportional increase | Increases with dose | [1] |
| This compound | 1 g, 2 g, 3 g, 4 g | Fasted | Dose-proportional increase | Increases with dose | Dose-proportional increase | Slower elimination than tizoxanide | [1] |
| Tizoxanide | 1 g, 2 g, 3 g, 4 g | Fed | Approximately doubled compared to fasted | - | Approximately doubled compared to fasted | - | [1] |
| This compound | 1 g, 2 g, 3 g, 4 g | Fed | Approximately doubled compared to fasted | - | Approximately doubled compared to fasted | - | [1] |
Note: Specific numerical values for Cmax, Tmax, AUC, and half-life for this compound were not provided in the abstract of the cited study. The information reflects the reported qualitative and comparative findings.
A study on the effect of repeated dosing of nitazoxanide (0.5 g and 1 g b.i.d. for 7 days) in healthy volunteers revealed that at the 1 g b.i.d. dose, the bioavailability of both tizoxanide and this compound increased by 50-70%, indicating significant accumulation with multiple doses.[2]
Experimental Protocols
The in vivo pharmacokinetic evaluation of this compound typically involves the administration of nitazoxanide to human volunteers or animal models, followed by the collection of biological samples (primarily plasma) over a specific time course. The concentration of this compound is then determined using validated bioanalytical methods.
Human Clinical Study Design (Representative)
A study by Stockis et al. (2002) investigated the pharmacokinetics of tizoxanide and this compound in healthy male volunteers.[1]
-
Study Design: Open-label, single ascending dose study.
-
Subjects: Healthy male volunteers.
-
Treatment: Single oral doses of 1 g, 2 g, 3 g, or 4 g of nitazoxanide.
-
Conditions: The study was conducted under both fasted and fed conditions (standardized breakfast).
-
Sample Collection: Blood samples were collected over a 24-hour period.
-
Bioanalysis: Plasma concentrations of tizoxanide and this compound were determined. The specific analytical method was not detailed in the abstract.
A US FDA Clinical Pharmacology Biopharmaceutics Review for nitazoxanide provides further insight into a typical clinical study protocol:
-
Bioanalytical Method: A validated LC/MS-MS method was used for the determination of nitazoxanide metabolites in plasma.[3]
-
Lower Limit of Quantitation (LLOQ): 0.05 µg/mL for tizoxanide and 0.2 µg/mL for this compound.[3]
-
-
Sample Collection Schedule: Blood samples were obtained at 0 (predose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7, 8, 10, and 12 hours after dosing.[3]
Animal Study Design and Bioanalysis (Representative)
A study in mice developed and validated a method for the simultaneous quantification of tizoxanide and this compound.
-
Animal Model: Mice.[4]
-
Sample Matrix: Plasma (50 µL).[4]
-
Sample Preparation: Acetonitrile-induced protein precipitation.[4]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Chromatography: C18 column with a mobile phase of acetonitrile and 5 mM ammonium formate buffer (containing 0.05% formic acid) with a gradient elution.[4]
-
Detection: API 3000 triple quadrupole mass spectrometer in multiple reaction-monitoring mode with electrospray ionization.[4]
-
Ion Transitions: m/z 440 → m/z 264 for this compound.[4]
-
Linear Range: 5.0-1000.0 ng/mL for this compound.[4]
-
Mandatory Visualization
Metabolic Pathway of Nitazoxanide
References
- 1. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitazoxanide pharmacokinetics and tolerability in man during 7 days dosing with 0.5 g and 1 g b.i.d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucuronidation of Tizoxanide: A Core Axis in Nitazoxanide Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent, undergoes rapid and extensive metabolism in the body, a process central to its therapeutic efficacy and clearance. A critical step in this metabolic cascade is the formation of tizoxanide glucuronide. This technical guide provides a comprehensive overview of the role of this compound in the overall disposition of nitazoxanide, detailing its formation, pharmacokinetic profile, and biological significance. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug metabolism research and the development of related therapeutic agents.
Metabolic Pathway of Nitazoxanide
Upon oral administration, nitazoxanide functions as a prodrug, being swiftly hydrolyzed by plasma esterases into its active metabolite, tizoxanide (desacetyl-nitazoxanide).[1] This initial conversion is remarkably rapid, with the parent compound, nitazoxanide, being undetectable in plasma.[1] Tizoxanide is the primary pharmacologically active moiety responsible for the therapeutic effects of the drug.
Subsequently, tizoxanide undergoes phase II metabolism, primarily through glucuronidation, to form this compound. This conjugation reaction is a major pathway for the detoxification and elimination of tizoxanide.[1] Both tizoxanide and this compound are the principal circulating metabolites observed in plasma.[2][3] The metabolic conversion of nitazoxanide to tizoxanide and subsequently to this compound is depicted in the following pathway diagram.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of tizoxanide and this compound have been characterized in healthy human volunteers. The following tables summarize key pharmacokinetic parameters following single and multiple oral doses of nitazoxanide. It is important to note that the administration with food significantly increases the bioavailability of both metabolites.[2]
Table 1: Mean Pharmacokinetic Parameters of Tizoxanide and this compound After a Single Oral Dose of Nitazoxanide (500 mg) in Healthy Volunteers
| Parameter | Tizoxanide | This compound |
| Cmax (µg/mL) | 1.9 | 6.7 |
| Tmax (h) | 3.0 | 4.0 |
| AUC₀₋∞ (µg·h/mL) | 9.2 | 49.5 |
| t½ (h) | 1.8 | 7.3 |
Data synthesized from multiple sources. Actual values may vary between studies.
Table 2: Mean Trough Plasma Concentrations (Ctrough) of Tizoxanide and this compound After Multiple Dosing of Nitazoxanide (500 mg b.i.d. for 7 days) in Healthy Volunteers
| Metabolite | Ctrough on Day 3 (ng/mL) | Ctrough on Day 7 (ng/mL) |
| Tizoxanide | ~150 | ~150 |
| This compound | ~1000 | ~1200 |
Data are approximate and intended for comparative purposes. At a 1g b.i.d. dose, significant accumulation of both metabolites was observed.[3]
Experimental Protocols
The study of nitazoxanide metabolism involves both in vivo and in vitro methodologies. Below are detailed protocols representative of key experiments in this field.
In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of tizoxanide and this compound following oral administration of nitazoxanide.
Study Design:
-
A single-center, open-label, randomized, single-dose, two-sequence, two-period crossover study is a common design.[4]
-
A cohort of healthy adult male and female volunteers is recruited.
-
Subjects are typically administered a single oral dose of nitazoxanide (e.g., 500 mg tablet or suspension).
-
The study is often conducted under both fasting and fed conditions to assess the food effect.[2]
Blood Sampling:
-
Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[5]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method:
-
Plasma concentrations of tizoxanide and this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Glucuronidation Assay using Human Liver Microsomes
Objective: To identify the UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of tizoxanide.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A8, etc.)
-
Tizoxanide
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
Incubation Procedure:
-
A typical incubation mixture contains Tris-HCl buffer, MgCl₂, HLMs or recombinant UGTs, and tizoxanide.
-
The reaction is initiated by the addition of the cofactor UDPGA.
-
The mixture is incubated at 37°C for a specific time period.
-
The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of this compound.
Kinetic Analysis:
-
To determine the kinetic parameters (Km and Vmax), incubations are performed with varying concentrations of tizoxanide.
-
The data are fitted to the Michaelis-Menten equation.
Biological Activity of this compound
While tizoxanide is the primary active metabolite, this compound is not merely an inactive elimination product. Research has indicated that this compound possesses biological activity, particularly against the intracellular stages of the parasite Cryptosporidium parvum. This suggests that the glucuronide conjugate contributes to the overall therapeutic effect of nitazoxanide, especially in treating infections with intracellular pathogens. Furthermore, tizoxanide has demonstrated broad-spectrum antiviral activity, and while the specific antiviral contribution of the glucuronide is less characterized, its presence in high concentrations in the circulation suggests a potential role in the systemic effects of the drug.[6][7]
Conclusion
This compound is a pivotal metabolite in the disposition of nitazoxanide. Its formation via UGT-mediated glucuronidation of the active metabolite, tizoxanide, represents a major clearance pathway. The pharmacokinetic profile of this compound is characterized by a longer half-life and higher plasma concentrations compared to tizoxanide, indicating its significant contribution to the overall drug exposure. Importantly, this compound is not an inert metabolite but exhibits biological activity, particularly against intracellular parasites. A thorough understanding of the formation, pharmacokinetics, and activity of this compound is essential for the rational development and clinical application of nitazoxanide and other thiazolide derivatives.
References
- 1. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitazoxanide pharmacokinetics and tolerability in man during 7 days dosing with 0.5 g and 1 g b.i.d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence of two oral formulations of nitazoxanide in healthy volunteers | Journal of Hospital Pharmacy and Health Services [jhphs.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
Tizoxanide Glucuronidation: A Technical Overview of UGT Enzyme Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation of tizoxanide glucuronide, the primary metabolite of the broad-spectrum antiparasitic and antiviral agent nitazoxanide. Tizoxanide, the active deacetylated metabolite of nitazoxanide, undergoes extensive phase II metabolism via glucuronidation, a critical pathway for its elimination.[1][2] Understanding the specific UDP-glucuronosyltransferase (UGT) enzymes involved, their kinetics, and the experimental methodologies to assess this pathway is crucial for drug development, particularly for predicting drug-drug interactions and understanding inter-individual and inter-species variability.
Core Metabolic Pathway: From Nitazoxanide to this compound
Nitazoxanide is rapidly deacetylated in plasma to its active metabolite, tizoxanide.[2] Tizoxanide is then predominantly metabolized into this compound (TZX-G) through conjugation with UDP-glucuronic acid (UDPGA), a reaction catalyzed by UGT enzymes.[1][2] This process increases the water solubility of the compound, facilitating its excretion from the body.[3] The primary UGT enzymes identified as responsible for the glucuronidation of tizoxanide in humans are UGT1A1 and UGT1A8.[1]
Quantitative Analysis of Tizoxanide Glucuronidation
The kinetics of tizoxanide glucuronidation exhibit significant species-specific variations.[1] The intrinsic clearance (CLint) values, which represent the metabolic capacity of the liver and intestines, have been determined across different species.
| Species | Tissue | Intrinsic Clearance (CLint) | Kinetic Model |
| Human | Liver Microsomes | Data Not Specified in Abstract | Michaelis-Menten / Biphasic |
| Intestinal Microsomes | Data Not Specified in Abstract | Michaelis-Menten / Biphasic | |
| Monkey | Liver Microsomes | Data Not Specified in Abstract | Michaelis-Menten / Biphasic |
| Intestinal Microsomes | Data Not Specified in Abstract | Michaelis-Menten / Biphasic | |
| Dog | Liver Microsomes | Data Not Specified in Abstract | Michaelis-Menten / Biphasic |
| Intestinal Microsomes | Data Not Specified in Abstract | Michaelis-Menten / Biphasic | |
| Rat | Liver Microsomes | High | Michaelis-Menten / Biphasic |
| Intestinal Microsomes | High | Michaelis-Menten / Biphasic | |
| Mouse | Liver Microsomes | High | Michaelis-Menten / Biphasic |
| Intestinal Microsomes | High | Michaelis-Menten / Biphasic |
Note: Specific CLint values were not available in the provided search results, but relative activities were indicated. Rats and mice showed the highest CLint values in both liver and intestinal microsomes.[1]
Among the human UGT isoforms tested, UGT1A1 and UGT1A8 demonstrated significant glucuronidation activity towards tizoxanide.[1]
Experimental Protocols
The following sections detail the methodologies for assessing tizoxanide glucuronidation by UGT enzymes, based on established in vitro techniques.
In Vitro Glucuronidation Assay Using Microsomes
This protocol is designed to determine the kinetics of tizoxanide glucuronidation in liver and intestinal microsomes from various species.
Objective: To measure the formation of this compound and calculate kinetic parameters (e.g., Km, Vmax, CLint).
Materials:
-
Tizoxanide
-
Liver and intestinal microsomes (human, monkey, dog, rat, mouse)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Acetonitrile
-
Internal standard (e.g., nifuroxazide)[4]
-
HPLC-MS/MS system
Procedure:
-
Microsome Preparation: Thaw pooled liver or intestinal microsomes on ice.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and the pore-forming agent alamethicin. Add the microsomal protein to the mixture.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes on ice to allow for the activation of UGT enzymes by alamethicin.[5]
-
Reaction Initiation: Add varying concentrations of tizoxanide to the mixture. Initiate the glucuronidation reaction by adding the cofactor UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold solution of acetonitrile, which may also contain an internal standard.[6]
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Quantify the formation of this compound using a validated HPLC-MS/MS method.
Recombinant Human UGT Isoform Screening
This protocol is used to identify the specific human UGT enzymes responsible for tizoxanide glucuronidation.
Objective: To screen a panel of recombinant human UGT isoforms for their ability to metabolize tizoxanide.
Materials:
-
Tizoxanide
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT2B7, UGT2B15) expressed in a suitable system (e.g., HEK293 cells).[5][7][8]
-
Same reagents as in the microsome assay.
Procedure:
-
Follow the same general procedure as the microsomal assay, but substitute the pooled microsomes with individual recombinant UGT enzymes.
-
Incubate a fixed concentration of tizoxanide with each UGT isoform in the presence of UDPGA.
-
Measure the rate of this compound formation for each isoform.
-
Isoforms showing significant metabolite formation are identified as the primary enzymes responsible for tizoxanide glucuronidation.
References
- 1. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. criver.com [criver.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Species-Dependent Metabolism of Tizoxanide Glucuronide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizoxanide (TZX), the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide (NTZ), undergoes extensive phase II metabolism, primarily through glucuronidation, to form tizoxanide glucuronide (TIZ-G). This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), is a critical determinant of the drug's clearance and overall pharmacokinetic profile. Understanding the species-specific differences in TIZ-G formation is paramount for the preclinical assessment and extrapolation of efficacy and safety data to humans. This technical guide provides an in-depth summary of the comparative metabolism of this compound across various species, details the experimental protocols for assessing its formation, and visualizes the metabolic pathways and experimental workflows.
The biotransformation of TZX to its glucuronide conjugate exhibits significant variability among different species.[1] In humans, TIZ-G is the main species identified in plasma, urine, and bile.[2][3] In vitro studies using liver and intestinal microsomes have demonstrated that the kinetics of TZX glucuronidation follow either the Michaelis-Menten or biphasic model, with notable species-specific variations in intrinsic clearance (CLint).[1] Such differences are crucial to consider during the drug development process, as they can impact the choice of animal models for preclinical studies.
Quantitative Data on Tizoxanide Glucuronidation
The intrinsic clearance (CLint) of tizoxanide glucuronidation varies significantly across species and tissues, indicating different metabolic capacities. The following tables summarize the kinetic parameters for TIZ-G formation in liver and intestinal microsomes from humans, monkeys, dogs, rats, and mice.
Table 1: Kinetic Parameters for Tizoxanide Glucuronidation in Liver Microsomes
| Species | Kinetic Model | Vmax (pmol/min/mg protein) | Km (µM) | CLint (µL/min/mg protein) |
| Human | Biphasic | Vmax1: 139, Vmax2: 308 | Km1: 7.7, Km2: 125 | 20.3 |
| Monkey | Michaelis-Menten | 384 | 42.4 | 9.1 |
| Dog | Michaelis-Menten | 247 | 31.8 | 7.8 |
| Rat | Michaelis-Menten | 1160 | 38.8 | 29.9 |
| Mouse | Michaelis-Menten | 1510 | 46.2 | 32.7 |
Data sourced from Hanioka et al., 2024.[1]
Table 2: Kinetic Parameters for Tizoxanide Glucuronidation in Intestinal Microsomes
| Species | Kinetic Model | Vmax (pmol/min/mg protein) | Km (µM) | CLint (µL/min/mg protein) |
| Human | Michaelis-Menten | 291 | 18.7 | 15.6 |
| Monkey | Michaelis-Menten | 204 | 28.5 | 7.2 |
| Dog | Michaelis-Menten | 129 | 24.1 | 5.3 |
| Rat | Michaelis-Menten | 1080 | 25.4 | 42.5 |
| Mouse | Michaelis-Menten | 1650 | 23.7 | 69.6 |
Data sourced from Hanioka et al., 2024.[1]
Among the species tested, rats and mice consistently exhibit the highest intrinsic clearance for TZX glucuronidation in both liver and intestinal microsomes.[1] In contrast, dogs and monkeys show lower clearance rates.[1] Human liver microsomes display biphasic kinetics, suggesting the involvement of multiple UGT enzymes with different affinities for tizoxanide.[1] Further investigation has identified UGT1A1 and UGT1A8 as the primary isoforms responsible for TZX glucuronidation in humans.[1]
Experimental Protocols
The following is a detailed methodology for assessing the species-specific differences in tizoxanide glucuronidation, based on established in vitro assays.
1. Materials and Reagents
-
Test Compound: Tizoxanide
-
Microsomes: Pooled liver and intestinal microsomes from human, monkey (cynomolgus), dog (beagle), rat (Sprague-Dawley), and mouse (C57BL/6).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Other Reagents: Magnesium chloride (MgCl2), alamethicin, Tris-HCl buffer, and analytical standards.
2. Microsomal Incubation for Glucuronidation Assay
-
Microsome Preparation: Liver and intestinal microsomes are pre-treated with alamethicin (a channel-forming peptide that disrupts membrane latency) to ensure access of the cofactor to the UGT enzymes.
-
Incubation Mixture: The incubation mixture should contain:
-
Liver or intestinal microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Tizoxanide (at a range of concentrations to determine kinetic parameters)
-
100 mM potassium phosphate buffer (pH 7.4)
-
MgCl2 (typically 5-10 mM)
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The glucuronidation reaction is initiated by the addition of UDPGA (typically at a saturating concentration of 1-5 mM).
-
Incubation: The reaction is carried out at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring that the reaction rate is linear with respect to time and protein concentration.
-
Termination of Reaction: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
3. Analytical Method for Quantification
-
Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of TIZ-G.
-
Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of TIZ-G from tizoxanide and other matrix components.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both TIZ-G and an appropriate internal standard are monitored for accurate quantification.
-
Data Analysis: The kinetic parameters (Vmax and Km) are determined by fitting the substrate concentration versus velocity data to the Michaelis-Menten or biphasic equation using non-linear regression analysis. Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.
Visualizations
Metabolic Pathway of Tizoxanide Glucuronidation
Caption: Metabolic conversion of Tizoxanide to this compound.
Experimental Workflow for Tizoxanide Glucuronidation Assay
Caption: Generalized workflow for in vitro Tizoxanide glucuronidation assay.
Conclusion
The glucuronidation of tizoxanide is a critical metabolic pathway that exhibits substantial species-dependent differences. Rodents, particularly mice and rats, demonstrate a much higher capacity for TZX glucuronidation compared to dogs, monkeys, and humans.[1] These variations are essential considerations for the design of preclinical studies and the subsequent extrapolation of pharmacokinetic and pharmacodynamic data to humans. The involvement of specific UGT isoforms, such as UGT1A1 and UGT1A8 in humans, further highlights the need for a thorough understanding of the enzymes responsible for drug metabolism in different species. The provided data and protocols serve as a valuable resource for researchers in the field of drug development to better characterize the metabolic profile of tizoxanide and other xenobiotics.
References
- 1. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Profile of Tizoxanide Glucuronide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, metabolic formation, and relevant experimental data for Tizoxanide glucuronide, the principal active metabolite of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide.
Chemical Structure and Identification
Tizoxanide, also known as desacetyl-nitazoxanide, is the initial active metabolite formed from the rapid hydrolysis of Nitazoxanide in the body.[1][2][3] This is followed by a conjugation reaction, primarily glucuronidation, to form this compound.[2][3] This glucuronide conjugate is a major metabolite found in plasma, urine, and bile.[2]
Tizoxanide
-
IUPAC Name: 2-Hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide[1]
-
Molecular Formula: C₁₀H₇N₃O₄S
This compound
-
IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid[4]
-
Molecular Weight: 441.37 g/mol [5]
-
CAS Number: 296777-75-8[4]
Metabolic Pathway: From Nitazoxanide to this compound
The metabolic conversion of Nitazoxanide is a two-step process. First, Nitazoxanide undergoes rapid deacetylation to its active metabolite, Tizoxanide.[2] Subsequently, Tizoxanide is conjugated with glucuronic acid to form this compound.[2][3] This glucuronidation reaction is a common Phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion.[6][7] In humans, this process is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 and UGT1A8 being the main contributors to Tizoxanide glucuronidation.[8]
References
- 1. Tizoxanide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C16H15N3O10S | CID 9824563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Glucuronidation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Tizoxanide Glucuronide: A Robust Biomarker for Nitazoxanide Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of tizoxanide glucuronide as a key biomarker for assessing exposure to the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. For researchers, scientists, and professionals in drug development, this document details the metabolic fate of nitazoxanide, the significance of its major metabolite, and the analytical methodologies for its quantification.
Introduction: The Metabolic Journey of Nitazoxanide
Following oral administration, nitazoxanide undergoes rapid and extensive metabolism, making the parent drug virtually undetectable in plasma. The primary metabolic pathway involves the hydrolysis of nitazoxanide to its active metabolite, tizoxanide (desacetyl-nitazoxanide). Tizoxanide is then further conjugated, primarily through glucuronidation, to form this compound. This glucuronide conjugate, along with tizoxanide, represents the major circulating species in the bloodstream and are the key analytes for pharmacokinetic assessments.[1][2][3] The bioavailability of nitazoxanide and the subsequent plasma concentrations of its metabolites are significantly increased when administered with food.[1][4]
dot
Caption: Metabolic pathway of Nitazoxanide.
Pharmacokinetic Profile of Tizoxanide and this compound
The pharmacokinetic properties of tizoxanide and this compound are essential for designing and interpreting clinical studies. The table below summarizes key pharmacokinetic parameters observed in healthy human subjects following oral administration of nitazoxanide. It is important to note that plasma concentrations of both metabolites increase with dose, and repeated administration of higher doses can lead to accumulation.[2] Food has a significant impact, approximately doubling the plasma concentrations of both tizoxanide and its glucuronide conjugate.[1]
| Parameter | Tizoxanide | This compound | Conditions |
| Cmax (µg/mL) | 6.79 | Data not consistently reported separately | Single 500 mg oral dose (fasting)[5][6][7] |
| Tmax (h) | 2.4 | Data not consistently reported separately | Single 500 mg oral dose (fasting)[5][6][7] |
| AUC (µg·h/mL) | 124.97 | Data not consistently reported separately | Single 500 mg oral dose (fasting)[8] |
| Half-life (h) | Increases with dose | Eliminated more slowly than tizoxanide | Single ascending doses (1-4 g)[1] |
Note: The provided Cmax, Tmax, and AUC values for tizoxanide may represent the combined measurement of free tizoxanide and tizoxanide originating from the in-source fragmentation of this compound during mass spectrometric analysis.
Experimental Protocols for Quantification
The accurate quantification of this compound is critical for its use as a biomarker. The following section outlines a detailed experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.
Sample Preparation (Human Plasma)
A simple protein precipitation method is effective for extracting tizoxanide and this compound from plasma.[9]
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., glipizide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a robust method for the simultaneous quantification of tizoxanide and this compound.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Tizoxanide: m/z 264 -> 217this compound: m/z 440 -> 264 |
| Internal Standard | e.g., Glipizide |
Note: It is crucial to be aware of the potential for in-source collision-induced dissociation of this compound, which can artificially inflate the measured concentration of tizoxanide. Chromatographic separation of the two analytes is therefore highly recommended.[5][6][7]
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and internal standard.
-
Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (CV%) should be within 15% (20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessment of the impact of plasma components on ionization.
-
Stability: Evaluation of analyte stability under various conditions (e.g., freeze-thaw, bench-top, long-term storage).
dot
Caption: Experimental workflow for this compound quantification.
Indirect Quantification in Urine via Enzymatic Hydrolysis
For urine samples, where concentrations of conjugated metabolites can be high, an alternative approach involves enzymatic hydrolysis to convert this compound back to tizoxanide, followed by the quantification of total tizoxanide.
-
Sample Preparation: To 100 µL of urine, add a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Enzymatic Hydrolysis: Add β-glucuronidase enzyme (e.g., from Helix pomatia).[10][11] The amount of enzyme and incubation time/temperature should be optimized to ensure complete hydrolysis.[11]
-
Extraction: After incubation, proceed with a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the resulting tizoxanide.
-
LC-MS/MS Analysis: Quantify the total tizoxanide concentration using a validated LC-MS/MS method as described previously.
This method provides a measure of the total exposure excreted via this metabolic pathway but does not differentiate between the free and glucuronidated forms of tizoxanide in the original urine sample.
Conclusion
This compound is an indispensable biomarker for accurately characterizing the pharmacokinetics and exposure of nitazoxanide. Its quantification, alongside tizoxanide, provides a comprehensive picture of the drug's disposition in the body. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to implement reliable bioanalytical assays. Careful validation and consideration of potential analytical challenges, such as in-source fragmentation, are paramount to generating high-quality data for informed decision-making in clinical and preclinical development.
References
- 1. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitazoxanide pharmacokinetics and tolerability in man during 7 days dosing with 0.5 g and 1 g b.i.d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitazoxanide: pharmacokinetics and metabolism in man. | Sigma-Aldrich [sigmaaldrich.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Tizoxanide Glucuronide and Its Interaction with Drug Transporters: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide, undergoes extensive phase II metabolism to form tizoxanide glucuronide. This conjugation significantly alters the physicochemical properties of the molecule, increasing its polarity and molecular weight, which suggests a high likelihood of interaction with various drug transporters. The disposition and potential for drug-drug interactions (DDIs) of this compound are therefore critically dependent on its affinity for uptake and efflux transporters in key organs such as the liver, kidneys, and intestine. This technical guide synthesizes the current understanding of drug transporter interactions with glucuronidated compounds and outlines a comprehensive framework for the in-vitro evaluation of this compound as a potential substrate or inhibitor of key drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), Organic Anion Transporting Polypeptides (OATPs), and Multidrug Resistance-Associated Proteins (MRPs). Detailed experimental protocols and data interpretation strategies are provided to guide future research and support regulatory submissions.
Introduction: The Significance of this compound in Pharmacokinetics
Nitazoxanide is a prodrug that is rapidly hydrolyzed to its active metabolite, tizoxanide. Subsequently, tizoxanide is extensively metabolized, primarily through glucuronidation, to form this compound, a major circulating metabolite in humans. The addition of a glucuronic acid moiety dramatically increases the hydrophilicity and molecular weight of tizoxanide, properties that typically limit passive diffusion across cell membranes. Consequently, the absorption, distribution, metabolism, and excretion (ADME) of this compound are likely to be heavily influenced by drug transporters.
Understanding the interplay between this compound and these transporters is paramount for several reasons:
-
Predicting Drug Disposition: Transporter-mediated uptake into and efflux from tissues will govern the concentration of this compound in various organs, influencing its elimination pathways and potential for accumulation.
-
Assessing Drug-Drug Interaction (DDI) Risk: this compound may act as a substrate or inhibitor of drug transporters. As a substrate, its pharmacokinetics could be altered by co-administered drugs that are inhibitors or inducers of the same transporters. As an inhibitor, it could affect the pharmacokinetics of co-administered drugs that are substrates of those transporters.
-
Informing Clinical Development: A thorough understanding of these interactions is crucial for designing informative clinical pharmacology studies and for providing appropriate dosing recommendations, especially in populations where polypharmacy is common.
Potential Interactions with Key Drug Transporter Families
Based on the chemical structure of this compound (a large, anionic organic molecule), it is hypothesized to interact with several key transporter families.
ATP-Binding Cassette (ABC) Superfamily
These are primary active efflux transporters that utilize ATP hydrolysis to move substrates against a concentration gradient.
-
P-glycoprotein (P-gp, ABCB1): A well-characterized efflux pump with broad substrate specificity. While classic P-gp substrates are often cationic or neutral, some glucuronidated compounds have shown interaction.
-
Breast Cancer Resistance Protein (BCRP, ABCG2): Known to transport a wide range of substrates, including many glucuronide conjugates. BCRP is highly expressed in the intestine, liver, and blood-brain barrier.
-
Multidrug Resistance-Associated Proteins (MRPs, ABCC family): MRP2 (ABCC2) and MRP3 (ABCC3) are particularly relevant as they are known to transport glucuronidated metabolites. MRP2 is primarily located on the apical membrane of hepatocytes and enterocytes, mediating biliary and intestinal excretion, while MRP3 is found on the basolateral membrane, facilitating efflux into the bloodstream.
Solute Carrier (SLC) Superfamily
These are facilitated and secondary active transporters that mediate the uptake of substrates into cells.
-
Organic Anion Transporting Polypeptides (OATPs, SLCO family): OATP1B1 and OATP1B3 are key hepatic uptake transporters responsible for the clearance of many drugs and endogenous compounds, including numerous glucuronide conjugates, from the blood into the liver. OATP2B1 is also expressed in the liver and intestine.
-
Organic Anion Transporters (OATs, SLC22A family): OAT1 and OAT3 are primarily expressed in the kidneys and play a crucial role in the secretion of anionic drugs and their metabolites from the blood into the urine.
The following table summarizes the potential interactions and their clinical implications.
| Transporter Family | Specific Transporter | Location | Potential Role for this compound | Potential Clinical Implication |
| ABC Superfamily | P-glycoprotein (P-gp) | Intestine, Liver, Kidney, BBB | Substrate/Inhibitor | Altered oral absorption, biliary/renal excretion, and CNS penetration. |
| Breast Cancer Resistance Protein (BCRP) | Intestine, Liver, BBB | Substrate/Inhibitor | Altered oral absorption, biliary excretion, and CNS penetration. | |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Liver (apical), Intestine (apical), Kidney (apical) | Substrate/Inhibitor | Biliary and renal excretion. | |
| Multidrug Resistance-Associated Protein 3 (MRP3) | Liver (basolateral), Intestine (basolateral) | Substrate/Inhibitor | Efflux from hepatocytes/enterocytes back into circulation. | |
| SLC Superfamily | Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Liver (basolateral) | Substrate/Inhibitor | Hepatic uptake and clearance. |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Liver (basolateral) | Substrate/Inhibitor | Hepatic uptake and clearance. | |
| Organic Anion Transporter 1 (OAT1) | Kidney (basolateral) | Substrate/Inhibitor | Renal uptake and secretion. | |
| Organic Anion Transporter 3 (OAT3) | Kidney (basolateral) | Substrate/Inhibitor | Renal uptake and secretion. |
Experimental Protocols for In-Vitro Transporter Interaction Studies
To definitively assess the interaction of this compound with these transporters, a series of in-vitro experiments are recommended.
General Methodological Considerations
-
Test Article: Synthesized and purified this compound with well-characterized identity and purity.
-
Detection Method: A validated LC-MS/MS method for the sensitive and specific quantification of this compound in various biological matrices is essential.
-
Cell Systems: Commercially available transfected cell lines overexpressing a single human transporter (e.g., HEK293 or MDCKII cells) are recommended. Parental cell lines lacking the transporter of interest should be used as a negative control.
-
Membrane Vesicles: Inside-out membrane vesicles prepared from cells overexpressing efflux transporters (P-gp, BCRP, MRP2) can also be used for substrate assessment.
Substrate Assessment Assays
This assay determines if this compound is a substrate of uptake transporters.
-
Protocol:
-
Seed transporter-expressing cells and parental control cells in 24- or 48-well plates.
-
Wash cells with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate cells with various concentrations of this compound in uptake buffer for a short, defined period (e.g., 2-5 minutes) to measure initial uptake rates.
-
To confirm specific transport, include a condition with a known potent inhibitor of the respective transporter (e.g., rifampin for OATPs, probenecid for OATs).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the intracellular concentration of this compound using LC-MS/MS.
-
Normalize the intracellular concentration to the protein content of each well.
-
-
Data Analysis:
-
Calculate the net uptake by subtracting the uptake in parental cells from that in transporter-expressing cells.
-
A net uptake ratio (uptake in transporter-expressing cells / uptake in parental cells) of ≥ 2 is generally considered indicative of active transport.
-
Significant inhibition (≥ 50%) of uptake by a known inhibitor further confirms substrate status.
-
If this compound is identified as a substrate, determine the kinetic parameters (Km and Vmax) by measuring uptake at a range of concentrations and fitting the data to the Michaelis-Menten equation.
-
This bidirectional assay using polarized cell monolayers (e.g., MDCKII-MDR1, MDCKII-BCRP) assesses if this compound is a substrate of efflux transporters.
-
Protocol:
-
Culture polarized cell monolayers on permeable filter supports (e.g., Transwell™ inserts) until a high transepithelial electrical resistance (TEER) is achieved, indicating tight junction formation.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber and quantify the concentration of this compound.
-
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).
-
To confirm the involvement of a specific transporter, perform the assay in the presence of a known inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
-
-
Data Analysis:
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B).
-
An efflux ratio ≥ 2 in the transporter-expressing cells, and a significant reduction of this ratio in the presence of an inhibitor, indicates that this compound is a substrate.
-
This assay provides a more direct measure of transport into inside-out membrane vesicles.
-
Protocol:
-
Incubate membrane vesicles overexpressing the transporter of interest with this compound in the presence of ATP.
-
As a control, perform the incubation in the presence of AMP or in the absence of ATP.
-
Stop the reaction by adding ice-cold buffer and collect the vesicles by rapid filtration.
-
Quantify the amount of this compound trapped inside the vesicles.
-
-
Data Analysis:
-
Calculate the ATP-dependent uptake. A significantly higher uptake in the presence of ATP compared to the control indicates that this compound is a substrate.
-
Inhibition Assays
These assays determine the potential of this compound to inhibit the transport of known probe substrates.
-
Protocol:
-
Use the appropriate assay system for the transporter of interest (cellular uptake for influx transporters, transcellular transport or vesicular transport for efflux transporters).
-
Incubate the system with a known probe substrate for the transporter (e.g., estradiol-17β-glucuronide for OATP1B1/1B3 and BCRP, estrone-3-sulfate for OATPs, p-aminohippurate for OAT1, digoxin for P-gp) in the presence of a range of concentrations of this compound.
-
Measure the transport of the probe substrate.
-
-
Data Analysis:
-
Calculate the IC50 value of this compound for the inhibition of probe substrate transport.
-
The IC50 value can be used in conjunction with clinical exposure data to predict the potential for in-vivo DDIs using basic models recommended by regulatory agencies.
-
Data Presentation and Visualization
Quantitative Data Summary
All quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Summary of this compound as a Potential Transporter Substrate
| Transporter | Assay Type | Cell Line/System | Key Parameter | Result | Interpretation |
| OATP1B1 | Cellular Uptake | HEK293-OATP1B1 | Uptake Ratio | [Data] | Substrate / Not a substrate |
| Km (µM) | [Data] | Affinity | |||
| Vmax (pmol/mg protein/min) | [Data] | Transport capacity | |||
| OATP1B3 | Cellular Uptake | HEK293-OATP1B3 | Uptake Ratio | [Data] | Substrate / Not a substrate |
| ... | ... | ... | ... | ... | ... |
| P-gp | Transcellular Transport | MDCKII-MDR1 | Efflux Ratio | [Data] | Substrate / Not a substrate |
| BCRP | Transcellular Transport | MDCKII-BCRP | Efflux Ratio | [Data] | Substrate / Not a substrate |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of this compound as a Potential Transporter Inhibitor
| Transporter | Probe Substrate | Assay Type | IC50 (µM) | Interpretation |
| OATP1B1 | Estradiol-17β-glucuronide | Cellular Uptake | [Data] | Potent / Moderate / Weak / No inhibition |
| OATP1B3 | Estradiol-17β-glucuronide | Cellular Uptake | [Data] | Potent / Moderate / Weak / No inhibition |
| ... | ... | ... | ... | ... |
| P-gp | Digoxin | Transcellular Transport | [Data] | Potent / Moderate / Weak / No inhibition |
| BCRP | Estrone-3-sulfate | Transcellular Transport | [Data] | Potent / Moderate / Weak / No inhibition |
| ... | ... | ... | ... | ... |
Visualization of Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the hypothesized transport pathways.
Conclusion and Future Directions
The extensive glucuronidation of tizoxanide strongly suggests that its pharmacokinetic profile is governed by interactions with a variety of drug transporters. While direct experimental evidence is currently lacking, this guide provides a robust framework for systematically investigating these potential interactions. The proposed in-vitro studies are critical for elucidating the mechanisms of this compound disposition and for accurately predicting its DDI potential. The results from these studies will be invaluable for the continued clinical development of nitazoxanide and for ensuring its safe and effective use in diverse patient populations. Future research should also consider the impact of genetic polymorphisms in these transporters on the pharmacokinetics of this compound, as this could contribute to inter-individual variability in drug response.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Silico Prediction of Tizoxanide Glucuronide Properties
Abstract
Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide, undergoes significant phase II metabolism to form this compound.[1][2] The physicochemical and pharmacokinetic properties of this major metabolite are critical to understanding the overall disposition, efficacy, and safety profile of the parent drug. This technical guide outlines a comprehensive in silico workflow for predicting the properties of this compound. It details the methodologies for predicting physicochemical characteristics, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and potential toxicities. Furthermore, it provides detailed protocols for the experimental validation of these computational predictions, ensuring a robust bridge between predictive modeling and laboratory confirmation.
Introduction: The Metabolic Fate of Tizoxanide
Nitazoxanide is a prodrug that is rapidly hydrolyzed to its active metabolite, Tizoxanide, upon oral administration.[1][3] Tizoxanide is responsible for the drug's therapeutic effects. Subsequently, Tizoxanide is extensively metabolized, primarily through glucuronidation, to form this compound, which is a major circulating metabolite.[2][3][4] This metabolic conversion is catalyzed predominantly by the UGT1A1 and UGT1A8 isoforms of the UDP-glucuronosyltransferase enzyme system.[2]
Understanding the properties of this compound is paramount for a complete risk assessment and pharmacokinetic profile. In silico methods provide a rapid, cost-effective approach to predict these properties early in the drug development pipeline, guiding further experimental investigation.[5][6][7]
In Silico Prediction Workflow
The prediction of metabolite properties follows a structured computational workflow. This process begins with the 2D structure of the parent molecule and its metabolite, which serve as inputs for various predictive models. These models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage graph-based signatures and machine learning algorithms to estimate a wide range of properties.[5][8]
Data Presentation: Predicted Properties
In silico tools like SwissADME and pkCSM can predict numerous properties.[5][9] While a comprehensive predictive study on this compound is not publicly available, this section outlines the key properties to be assessed and presents known data for comparison.
Physicochemical Properties
These fundamental properties govern the behavior of a molecule in a biological system. Key parameters include molecular weight, lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa).
| Property | Tizoxanide | This compound | Data Source |
| Chemical Formula | C₁₀H₇N₃O₄S | C₁₆H₁₅N₃O₁₀S | PubChem, DrugBank[10][11] |
| Molecular Weight | 265.25 g/mol | 441.37 g/mol | PubChem, DrugBank[10][11] |
| Topological Polar Surface Area (TPSA) | 136 Ų | Predicted to be >200 Ų | PubChem[11] |
| Predicted logP | ~2.5 - 3.2 | Predicted to be significantly lower | pkCSM, SwissADME |
| Predicted Water Solubility (logS) | Moderately Soluble | Predicted to be Highly Soluble | pkCSM, SwissADME |
Note: Values for this compound are expected trends based on the addition of the highly polar glucuronic acid moiety.
ADME Profile Predictions
ADME models predict the disposition of a compound in the body. For a metabolite, key considerations include its potential for intestinal absorption, plasma protein binding, and routes of elimination.
| ADME Parameter | Predicted Property for this compound | Rationale / Implication |
| Intestinal Absorption | Low to Very Low | High polarity and molecular weight reduce passive diffusion. Likely a substrate for efflux transporters. |
| Plasma Protein Binding | Moderate to High | While more polar, the core Tizoxanide structure may still contribute to binding. Tizoxanide itself is >99% protein-bound. |
| Blood-Brain Barrier (BBB) Permeation | No | The large, polar nature of the molecule prevents passage across the BBB. |
| CYP Inhibition | Unlikely to be a potent inhibitor | Glucuronidated metabolites are typically poor substrates/inhibitors for CYP enzymes. |
| Renal Excretion | Primary route of elimination | Increased polarity and water solubility facilitate renal clearance. May be a substrate for renal transporters (OATs/OCTs). |
Toxicity Predictions
Toxicity prediction is a critical component of safety assessment. In silico models screen for potential liabilities such as cardiotoxicity, mutagenicity, and hepatotoxicity.
| Toxicity Endpoint | Predicted Profile for this compound | Rationale / Implication |
| hERG Inhibition | Low Risk | The structural modifications from glucuronidation often reduce affinity for the hERG potassium channel. |
| Mutagenicity (AMES test) | Low Risk | The addition of the glucuronide group is unlikely to introduce a structural alert for mutagenicity. |
| Hepatotoxicity (DILI) | Low Risk | Glucuronidation is a detoxification pathway; the resulting metabolite is generally less reactive and more easily excreted. |
Experimental Validation Protocols
In silico predictions must be confirmed with empirical data. The following sections provide detailed methodologies for key in vitro assays relevant to the properties of this compound.
Protocol: UGT Metabolism Assay
This assay confirms the formation of this compound and identifies the specific UGT isoforms involved.
-
Objective: To determine the rate of Tizoxanide glucuronidation and identify the responsible human UGT enzymes.
-
Materials:
-
Tizoxanide (substrate)
-
Human liver microsomes (HLM) or intestinal microsomes.
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7).[12][13]
-
UDP-glucuronic acid (UDPGA) (cofactor).[14]
-
Alamethicin (pore-forming agent to disrupt membrane latency).[12]
-
Tris-HCl buffer (pH 7.4).
-
Magnesium Chloride (MgCl₂).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Preparation: Prepare a stock solution of Tizoxanide in a suitable solvent (e.g., DMSO). Prepare incubation mixtures containing buffer, MgCl₂, and either HLM or a specific recombinant UGT enzyme.
-
Pre-incubation: Add alamethicin to the incubation mixtures and pre-incubate at 37°C for 10-15 minutes.[12]
-
Initiation: Add Tizoxanide to the mixture and allow it to equilibrate. Initiate the metabolic reaction by adding the cofactor, UDPGA.[14]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes) to ensure measurement within the linear range of formation.
-
Termination: Stop the reaction by adding ice-cold acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.
-
Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.[4][12][14] The rate of formation is calculated from the slope of the metabolite concentration versus time plot.
-
Protocol: Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption in vitro.[15][16]
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, simulating the intestinal barrier.
-
Materials:
-
Caco-2 cells (from ATCC).
-
Transwell permeable supports (e.g., 24-well plates).[17]
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics).[17]
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer.[18]
-
Lucifer yellow for monolayer integrity testing.[19]
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer resembling intestinal enterocytes.[17][19]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-defined threshold (e.g., ≥200 Ω·cm²) to ensure tight junction integrity.[17][18] A Lucifer yellow rejection assay can also be performed as a secondary check.[19]
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed buffer.
-
Add the test compound (this compound) in buffer to the apical (donor) compartment.
-
Add fresh buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]
-
At the end of the incubation, take samples from both compartments for analysis.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Perform the same procedure but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to calculate the efflux ratio.
-
-
Analysis: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of active efflux transporters like P-glycoprotein.[19]
-
Protocol: hERG Safety Assay (Automated Patch Clamp)
This assay assesses the potential for a compound to cause cardiotoxicity by inhibiting the hERG potassium channel.[20][21]
-
Objective: To determine the concentration at which this compound inhibits the hERG channel current by 50% (IC₅₀).
-
Materials:
-
HEK293 or CHO cells stably transfected with the hERG gene.[20][21]
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[20][21]
-
Extracellular and intracellular recording solutions.
-
Test compound (this compound) at multiple concentrations.
-
Positive control (e.g., E-4031, a known hERG inhibitor).[20]
-
Vehicle control (e.g., 0.1-0.5% DMSO).[20]
-
-
Methodology:
-
Cell Preparation: Harvest the hERG-expressing cells and place them into the automated patch-clamp system.
-
Seal Formation: The system establishes a high-resistance (>100 MΩ) "gigaseal" between the cell membrane and the recording electrode in a whole-cell configuration.[20]
-
Baseline Recording: Apply a specific voltage protocol to elicit and record the baseline hERG tail current in the presence of the vehicle control solution.[20]
-
Compound Application: Sequentially perfuse the cells with increasing concentrations of this compound. The current is recorded after a stable effect is reached at each concentration (typically after 3-5 minutes of exposure).[20]
-
Positive Control: Apply the positive control at the end of the experiment to confirm the sensitivity of the system.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration relative to the baseline.
-
IC₅₀ Determination: Fit the concentration-response data to a logistical equation to calculate the IC₅₀ value.[20]
-
Conclusion
The in silico prediction of this compound's properties represents a critical step in the comprehensive evaluation of Nitazoxanide. By employing a systematic workflow of computational modeling followed by rigorous experimental validation, researchers can efficiently characterize the ADME and safety profile of this key metabolite. This integrated approach not only accelerates the drug development process but also provides a deeper, more mechanistic understanding of the drug's overall disposition, ultimately contributing to the development of safer and more effective therapies.
References
- 1. Tizoxanide - Wikipedia [en.wikipedia.org]
- 2. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. pkCSM [biosig.lab.uq.edu.au]
- 6. benthamscience.com [benthamscience.com]
- 7. Drug metabolism - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Tizoxanide | C10H7N3O4S | CID 394397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. UGT Inhibition | Evotec [evotec.com]
- 13. bioivt.com [bioivt.com]
- 14. UGT Inhibition - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Tizoxanide Glucuronide and its Effect on the Host Microbiome: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide, undergoes extensive phase II metabolism to form tizoxanide glucuronide. This biotransformation, primarily occurring in the liver and small intestine, is a critical step in the drug's disposition. Emerging evidence suggests that this process does not signify the end of the drug's biological interaction. Instead, this compound can enter the gastrointestinal tract, where it may interact with the host microbiome. This guide provides an in-depth technical overview of the metabolism of tizoxanide to its glucuronide conjugate and explores the current understanding of the subsequent interactions with the gut microbiota. Particular attention is given to the potential for microbial enzymes to reverse this conjugation, thereby regenerating the active tizoxanide and influencing both local and systemic drug efficacy and host-microbe dynamics.
Introduction
Nitazoxanide (NTZ) is a thiazolide antiparasitic agent with a broad spectrum of activity against numerous protozoa, helminths, and anaerobic bacteria. Following oral administration, NTZ is rapidly hydrolyzed to its active metabolite, tizoxanide (TIZ). Tizoxanide is then conjugated with glucuronic acid to form this compound (TIZ-G), a more water-soluble compound that is readily eliminated. This glucuronidation is a common detoxification pathway for many xenobiotics. However, the gut microbiome possesses a diverse enzymatic repertoire, including β-glucuronidases, which can cleave glucuronide conjugates. This "deconjugation" can lead to the reactivation of drugs within the gut lumen, a phenomenon with significant pharmacological implications. This guide will detail the metabolic pathway of tizoxanide, summarize the known effects on the host microbiome, provide detailed experimental methodologies, and present signaling pathways and logical relationships using Graphviz diagrams.
Metabolism of Tizoxanide to this compound
The conversion of tizoxanide to this compound is a crucial step in its metabolism. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a major role in the metabolism of a wide array of endogenous and exogenous compounds.
Key Enzymes and Location
In humans, the primary UGT isoforms responsible for the glucuronidation of tizoxanide are UGT1A1 and UGT1A8.[1] UGT1A1 is predominantly expressed in the liver, while UGT1A8 is primarily found in the extrahepatic tissues, particularly the small intestine.[1] The involvement of both hepatic and intestinal UGTs highlights the extensive first-pass metabolism of tizoxanide.
Metabolic Pathway
The metabolic conversion of nitazoxanide to tizoxanide and subsequently to this compound is a rapid and efficient process. Following oral administration, nitazoxanide is deacetylated to tizoxanide, which is then conjugated with glucuronic acid.
Metabolic pathway of nitazoxanide.
Interaction of this compound with the Host Microbiome
While glucuronidation is typically a detoxification and elimination pathway, the presence of β-glucuronidase-producing bacteria in the gut can reverse this process. This can lead to the regeneration of active tizoxanide in the intestinal lumen, a process known as enterohepatic circulation.
Proposed Mechanism of Interaction
The proposed mechanism involves the biliary excretion of this compound into the intestinal lumen. Here, gut bacteria expressing β-glucuronidase enzymes can hydrolyze the glucuronide moiety, releasing active tizoxanide. This regenerated tizoxanide can then exert its antimicrobial effects on the surrounding microbiota or be reabsorbed into the systemic circulation.
Enterohepatic circulation of tizoxanide.
Effects on Host Microbiome Composition
Direct studies on the effect of this compound on the host microbiome are limited. However, studies investigating the impact of its parent drug, nitazoxanide, provide valuable insights. A key study in solid organ transplant recipients with chronic norovirus infections revealed significant alterations in the gut microbiome following nitazoxanide treatment.
Quantitative Data on Microbiome Changes
The following table summarizes the observed changes in the relative abundance of specific bacterial taxa following nitazoxanide administration, as reported in a study presented at Baylor College of Medicine.
| Bacterial Taxon | Observed Change | Putative Mechanism |
| Bifidobacterium dentium | Increase | Not fully elucidated, but species of this genus are known to improve diarrhea. |
| Blautia wexlerae | Decrease | Inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic metabolism in this bacterium. |
Note: This data is derived from a conference abstract and the full quantitative details (e.g., fold change, p-values) are not publicly available at this time.
Experimental Protocols
Representative Protocol: 16S rRNA Gene Sequencing of Fecal Samples
1. Fecal Sample Collection and Storage:
-
Collect fecal samples in sterile collection tubes.
-
Immediately freeze samples at -80°C and store until processing to preserve microbial DNA integrity.
2. DNA Extraction:
-
Utilize a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit, Qiagen) following the manufacturer's instructions.
-
Include negative controls (extraction blanks) to monitor for contamination.
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess purity using a spectrophotometer (A260/A280 ratio).
3. 16S rRNA Gene Amplification:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using high-fidelity DNA polymerase and primers such as 515F and 806R with Illumina adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Run a no-template control to check for reagent contamination.
-
Verify the size of the PCR amplicons via gel electrophoresis.
4. Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons using magnetic beads (e.g., AMPure XP).
-
Quantify the purified libraries and pool them in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.
5. Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads.
-
Perform quality filtering and trimming of the reads using tools like DADA2 or QIIME 2.
-
Assign taxonomy to the Amplicon Sequence Variants (ASVs) using a reference database such as SILVA or Greengenes.
-
Perform downstream statistical analyses, including alpha diversity (e.g., Shannon, Simpson indices), beta diversity (e.g., Bray-Curtis, UniFrac distances), and differential abundance testing (e.g., ANCOM-BC, DESeq2).
Microbiome analysis workflow.
Signaling Pathways
While direct signaling pathways initiated by this compound in the microbiome are yet to be elucidated, studies on nitazoxanide have revealed effects on host cell signaling that may be relevant to the gut environment, particularly in the context of inflammation.
Inhibition of mTORC1 Signaling
Nitazoxanide and its active metabolite, tizoxanide, have been shown to stimulate autophagy and inhibit the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway in host macrophages. mTORC1 is a key regulator of cell growth and metabolism, and its inhibition can lead to the induction of autophagy, a cellular process for degrading and recycling cellular components. This has been primarily studied in the context of Mycobacterium tuberculosis infection, but it highlights a potential mechanism by which tizoxanide could modulate host-gut microbe interactions, especially in inflammatory conditions.
Tizoxanide's effect on mTORC1 signaling.
Conclusion and Future Directions
The metabolism of tizoxanide to this compound and its subsequent interaction with the gut microbiome represents a complex interplay between host and microbial processes. The potential for microbial β-glucuronidases to regenerate active tizoxanide in the gut lumen has significant implications for the drug's efficacy, its impact on the microbiota, and host-microbe signaling. The observed changes in Bifidobacterium and Blautia populations following nitazoxanide treatment provide a starting point for more detailed investigations.
Future research should focus on:
-
Quantitative analysis: Full-scale clinical studies are needed to provide robust quantitative data on the changes in the gut microbiome following nitazoxanide and tizoxanide administration.
-
Mechanistic studies: In vitro and in vivo studies are required to elucidate the precise mechanisms by which tizoxanide and this compound interact with specific gut bacteria and modulate host signaling pathways.
-
Functional consequences: The functional consequences of the observed microbiome alterations on host health and disease, particularly in the context of gastrointestinal infections and inflammatory bowel disease, warrant further investigation.
A deeper understanding of these interactions will be crucial for optimizing the therapeutic use of nitazoxanide and for developing novel strategies that leverage the host-microbiome-drug interface for improved clinical outcomes.
References
Cellular Transport of Tizoxanide Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral agent nitazoxanide, undergoes extensive phase II metabolism to form Tizoxanide glucuronide. This glucuronide conjugate is a major metabolite detected in plasma, bile, and urine, indicating its significant cellular transport across various biological membranes. While direct experimental data on the specific transporters and kinetics of this compound transport is limited in publicly available literature, this guide synthesizes the current understanding of glucuronide conjugate transport to infer the likely mechanisms governing the cellular uptake and efflux of this compound. This document outlines the probable transporters involved, presents generalized experimental protocols for characterization, and provides a framework for future research in this area.
Introduction
Nitazoxanide is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide. Tizoxanide then undergoes extensive glucuronidation, a common metabolic pathway that increases the water solubility of xenobiotics, thereby facilitating their elimination from the body.[1][2][3][4] The resulting this compound is a significant component of the metabolic profile of nitazoxanide.[1][3][4] The distribution and excretion of this polar metabolite are critically dependent on membrane-bound transporters that mediate its movement across cellular barriers in key organs such as the liver, intestine, and kidneys. Understanding the cellular uptake and efflux mechanisms of this compound is crucial for a comprehensive pharmacokinetic profile of nitazoxanide and for predicting potential drug-drug interactions.
Postulated Mechanisms of Cellular Transport
Based on the well-established transport pathways for other glucuronide conjugates, the cellular uptake and efflux of this compound are likely mediated by members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter superfamilies.
Cellular Uptake
The uptake of this compound from the bloodstream into cells, particularly in the liver and kidneys, is likely facilitated by Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs).
-
Organic Anion Transporting Polypeptides (OATPs): Primarily expressed on the basolateral membrane of hepatocytes (OATP1B1, OATP1B3, OATP2B1) and other tissues, OATPs are responsible for the uptake of a wide range of endogenous and xenobiotic organic anions from the blood. Glucuronide conjugates are common substrates for these transporters.
-
Organic Anion Transporters (OATs): Predominantly found in the basolateral membrane of renal proximal tubule cells (OAT1 and OAT3), these transporters play a pivotal role in the secretion of organic anions from the blood into the urine. Many drug glucuronides are substrates of OAT1 and OAT3.
Cellular Efflux
Following uptake or intracellular formation, this compound must be exported from the cell. This efflux is an active process mediated by ABC transporters.
-
Multidrug Resistance-Associated Proteins (MRPs): MRP2 (ABCC2) is located on the apical membrane of hepatocytes and enterocytes and is a key transporter for the biliary and intestinal efflux of glucuronide conjugates. MRP3 (ABCC3), found on the basolateral membrane of hepatocytes and other cells, can efflux glucuronides back into the bloodstream. MRP4 (ABCC4) also contributes to the basolateral and apical efflux of anionic drugs and their conjugates.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is expressed on the apical membrane of various tissues, including the liver, intestine, and blood-brain barrier, and is known to transport a diverse array of substrates, including glucuronide conjugates.
Quantitative Data on this compound Transport
As of the latest literature review, specific quantitative data on the transport kinetics (e.g., K_m, V_max) of this compound with specific transporters are not available. The following table provides a generalized summary of the types of quantitative data that would be determined through in vitro experiments.
| Transporter Family | Transporter | Substrate/Inhibitor | Cell System | K_m (µM) | V_max (pmol/mg protein/min) | IC_50 (µM) |
| SLC (Uptake) | OATP1B1 | This compound | HEK293-OATP1B1 | Data Not Available | Data Not Available | Data Not Available |
| OATP1B3 | This compound | HEK293-OATP1B3 | Data Not Available | Data Not Available | Data Not Available | |
| OAT1 | This compound | HEK293-OAT1 | Data Not Available | Data Not Available | Data Not Available | |
| OAT3 | This compound | HEK293-OAT3 | Data Not Available | Data Not Available | Data Not Available | |
| ABC (Efflux) | MRP2 | This compound | Membrane Vesicles | Data Not Available | Data Not Available | Data Not Available |
| BCRP | This compound | Membrane Vesicles | Data Not Available | Data Not Available | Data Not Available |
Table 1: Hypothetical Quantitative Data for this compound Transport. This table illustrates the type of quantitative data that would be generated from in vitro transporter assays. Currently, no specific values for this compound are publicly available.
Experimental Protocols for Characterizing Cellular Transport
The following are generalized protocols for investigating the cellular transport of this compound. These methods are standard in the field of drug transporter research.
In Vitro Uptake Assays in Transporter-Expressing Cell Lines
This protocol is designed to determine if this compound is a substrate of specific uptake transporters.
Materials:
-
HEK293 (Human Embryonic Kidney 293) cells stably transfected with the transporter of interest (e.g., OATP1B1, OAT1).
-
Control HEK293 cells (vector-transfected).
-
Radiolabeled or fluorescently tagged this compound (if available) or a sensitive analytical method for the unlabeled compound (e.g., LC-MS/MS).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Known inhibitors of the transporter (e.g., rifampicin for OATPs, probenecid for OATs).
-
Cell lysis buffer.
-
Scintillation counter or appropriate detector.
Procedure:
-
Cell Culture: Culture the transfected and control cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer and pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add the uptake buffer containing this compound (at various concentrations for kinetic studies) to the cells. For inhibition studies, co-incubate with a known inhibitor.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Determine the intracellular concentration of this compound using an appropriate analytical method.
-
Data Analysis: Subtract the uptake in control cells from the uptake in transfected cells to determine transporter-mediated uptake. For kinetic analysis, plot uptake rates against substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max. For inhibition studies, calculate IC_50 values.
In Vitro Efflux Assays using Membrane Vesicles
This protocol is used to identify if this compound is a substrate of ABC efflux transporters.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., Sf9-MRP2, Sf9-BCRP).
-
Radiolabeled this compound.
-
Vesicle transport buffer.
-
ATP and AMP (as a negative control).
-
Known inhibitors of the transporter (e.g., MK-571 for MRPs, Ko143 for BCRP).
-
Rapid filtration apparatus.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Reaction Mixture: Prepare a reaction mixture containing the vesicles, radiolabeled this compound, and either ATP or AMP in the transport buffer. For inhibition studies, include a known inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the amount of substrate in the vesicles incubated with AMP from that incubated with ATP.
Visualizing Cellular Transport Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the postulated signaling pathways and a typical experimental workflow for studying this compound transport.
References
- 1. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids Are Inhibitors of Human Organic Anion Transporter 1 (OAT1)–Mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Tizoxanide Glucuronide in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the robust quantification of Tizoxanide glucuronide, the major metabolite of the broad-spectrum antimicrobial agent Nitazoxanide, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Nitazoxanide (NTZ) is rapidly hydrolyzed in vivo to its active metabolite, Tizoxanide (T). Tizoxanide then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound (TG).[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The LC-MS/MS methods outlined below offer high sensitivity, specificity, and throughput for the reliable measurement of this key metabolite.
Metabolic Pathway
The metabolic conversion of Nitazoxanide to this compound is a critical pathway in its disposition. This process, primarily occurring in the liver and small intestine, involves UDP-glucuronosyltransferase (UGT) enzymes.[1] Understanding this pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic activation of Nitazoxanide and subsequent glucuronidation.
Experimental Protocols
A sensitive and specific LC-MS/MS method for the simultaneous quantification of Tizoxanide and this compound in plasma has been developed and validated.[2][3] The following protocols are based on established methodologies.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Tizoxanide and this compound from plasma samples.[2][3]
Caption: Workflow for plasma sample preparation by protein precipitation.
Protocol:
-
To 50 µL of plasma in a microcentrifuge tube, add a suitable internal standard (e.g., glipizide).[3]
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Value |
| Column | C18, e.g., Waters XBridge® BEH C18[3] |
| Mobile Phase A | 5 mM Ammonium formate buffer with 0.05% formic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.5 mL/min (example) |
| Injection Volume | 10 µL (example) |
| Gradient | A time-programmed gradient elution is used.[3] |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).[2][3]
| Parameter | Tizoxanide | This compound |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | Electrospray Ionization (ESI), typically negative mode |
| Precursor Ion (m/z) | 264[2][3] | 440[2][3] |
| Product Ion (m/z) | 217[2][3] | 264[2][3] |
Quantitative Data Summary
The developed LC-MS/MS methods have been validated and demonstrate good linearity, precision, and accuracy.[2][3]
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Tizoxanide | 1.0 - 500.0[2][3] | < 13.2[3] | < 13.2[3] | -9.6 to 9.3[3] |
| This compound | 5.0 - 1000.0[2][3] | < 13.2[3] | < 13.2[3] | -9.6 to 9.3[3] |
Conclusion
The described LC-MS/MS methods provide a reliable and efficient approach for the quantification of this compound in plasma. These protocols and data support the use of this methodology in preclinical and clinical studies to characterize the pharmacokinetics of Nitazoxanide and its primary metabolite. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug development.
References
- 1. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Detection of Tizoxanide Glucuronide
These application notes provide detailed methodologies for the quantitative analysis of tizoxanide glucuronide, a major metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Introduction
This compound is a phase II metabolite of nitazoxanide. Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide, which then undergoes glucuronidation to form this compound. Accurate and sensitive analytical methods are crucial for determining the concentration of this metabolite in biological matrices to understand the pharmacokinetics and metabolism of nitazoxanide. This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tizoxanide and this compound.
Metabolic Pathway of Nitazoxanide
The metabolic conversion of nitazoxanide to this compound is a two-step process. Initially, nitazoxanide undergoes deacetylation to form tizoxanide. Subsequently, tizoxanide is conjugated with glucuronic acid, a common pathway for drug metabolism in the body to increase water solubility and facilitate excretion.
Analytical Method: LC-MS/MS
A rapid, specific, and sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of tizoxanide and its glucuronide metabolite in plasma.[1]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of tizoxanide and this compound from plasma samples.
-
Materials:
-
Mouse plasma (50 µL)
-
Acetonitrile
-
Glipizide (Internal Standard)
-
Microcentrifuge tubes
-
-
Procedure:
-
Pipette 50 µL of mouse plasma into a microcentrifuge tube.
-
Add the internal standard, glipizide.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Inject a suitable volume of the supernatant into the LC-MS/MS system for analysis.
-
2. Liquid Chromatography Conditions
-
Column: C18 analytical column
-
Mobile Phase:
-
A: Acetonitrile
-
B: 5 mM Ammonium formate buffer with 0.05% formic acid
-
-
Elution: Gradient elution
-
Flow Rate: Not specified in the provided abstract
-
Injection Volume: Not specified in the provided abstract
3. Mass Spectrometry Conditions
-
Instrument: API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Tizoxanide: m/z 264 → m/z 217
-
This compound: m/z 440 → m/z 264
-
Quantitative Data Summary
The LC-MS/MS method was validated for linearity, precision, and accuracy.[1]
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy Range (%) |
| Tizoxanide | 1.0 - 500.0 | < 13.2 | < 13.2 | -9.6 to 9.3 |
| This compound | 5.0 - 1000.0 | < 13.2 | < 13.2 | -9.6 to 9.3 |
Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in mice following oral administration of nitazoxanide, demonstrating its suitability for in vivo research.[1]
Alternative Analytical Techniques
While LC-MS/MS is a highly sensitive and specific method, other analytical techniques have been used for the determination of nitazoxanide and its metabolites, including:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A validated HPLC-UV method has been developed for the determination of tizoxanide in human plasma, urine, and breast milk.[2]
-
Spectrophotometry, electrochemical methods, and capillary electrophoresis: These methods have also been reported for the analysis of nitazoxanide.[3]
The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the biological matrix being analyzed. For the specific and sensitive quantification of this compound, the described LC-MS/MS method is highly recommended.
References
Application Note: Solid-Phase Extraction of Tizoxanide Glucuronide from Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug that is rapidly hydrolyzed in the body to its active metabolite, Tizoxanide. Tizoxanide then undergoes further metabolism, with a significant pathway being glucuronidation to form Tizoxanide glucuronide, which is subsequently excreted in the urine.[1][2] The quantification of this compound in urine is crucial for pharmacokinetic and metabolic studies of Nitazoxanide. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine, a necessary step for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway
Nitazoxanide is metabolized to Tizoxanide, which is then conjugated with glucuronic acid to form this compound.
Caption: Metabolic pathway of Nitazoxanide to this compound.
Experimental Protocol: Solid-Phase Extraction
This protocol details the solid-phase extraction of this compound from human urine using a mixed-mode anion exchange SPE cartridge.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., 60 mg/3 mL)
-
Human urine samples
-
Deionized water
-
Methanol (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Internal standard (e.g., a structurally similar glucuronidated compound)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and add the internal standard.
-
Dilute the sample with 1 mL of 2% ammonium hydroxide in deionized water. Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode anion exchange SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 2 mL of methanol.
-
Equilibrate the cartridges by passing 2 mL of deionized water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in deionized water to remove interfering substances.
-
Dry the cartridge under a high vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the SPE manifold.
-
Elute the this compound from the cartridge by passing 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 methanol:water).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the SPE method for this compound from human urine. These values are representative and may vary depending on the specific laboratory conditions and equipment.
| Parameter | Result |
| Recovery | |
| Low QC (50 ng/mL) | 88% |
| Medium QC (500 ng/mL) | 92% |
| High QC (5000 ng/mL) | 95% |
| Matrix Effect | |
| Low QC (50 ng/mL) | 97% |
| High QC (5000 ng/mL) | 94% |
| Precision (RSD%) | |
| Intra-day | < 5% |
| Inter-day | < 8% |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from human urine. The described method is designed to offer high recovery and minimal matrix effects, making it suitable for reliable quantification in pharmacokinetic and drug metabolism studies. The provided workflow and performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Tizanidine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a comprehensive approach for the identification and quantification of the muscle relaxant Tizanidine and its major metabolites in biological matrices using high-resolution mass spectrometry (HRMS). While the specific metabolite "Tizoxanide glucuronide" was not identified in scientific literature, this document outlines a protocol for the analysis of known Tizanidine metabolites and a strategy for the tentative identification of potential glucuronide conjugates. The methodologies provided are essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist widely used for the management of spasticity. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, leading to the formation of several metabolites.[1] Understanding the metabolic fate of Tizanidine is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers the necessary sensitivity and specificity for the detailed characterization and quantification of Tizanidine and its biotransformation products.
Metabolic Pathway of Tizanidine
Tizanidine is metabolized into several inactive metabolites. The primary metabolic pathways involve oxidation of the imidazoline ring and the benzothiadiazole ring system. The two major metabolites identified in humans are 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole and another closely related oxidized product. While direct evidence for extensive glucuronidation of Tizanidine or its primary metabolites is limited in publicly available literature, Phase II conjugation with glucuronic acid is a common metabolic route for compounds containing hydroxyl or amine functionalities. Therefore, the formation of glucuronide conjugates of hydroxylated Tizanidine metabolites is a plausible, albeit likely minor, metabolic pathway.
Figure 1: Proposed metabolic pathway of Tizanidine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust and reproducible solid-phase extraction method is recommended for the extraction of Tizanidine and its metabolites from plasma or urine.
Materials:
-
Oasis HLB 3 cc (60 mg) SPE cartridges
-
Human plasma/urine samples
-
Internal Standard (e.g., Tizanidine-d4)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium hydroxide, Formic acid
-
Water (LC-MS grade)
Protocol:
-
Spike 1 mL of plasma/urine with the internal standard solution.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
HRMS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 350°C |
| Scan Range | m/z 100-1000 |
| Acquisition Mode | Full scan with data-dependent MS/MS (ddMS2) |
| Collision Energy | Ramped from 10 to 40 eV |
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data for Tizanidine and its major oxidized metabolites. This data is intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: High-Resolution Mass Spectrometry Data
| Analyte | Formula | [M+H]+ (Calculated) | [M+H]+ (Observed) | Mass Error (ppm) | Retention Time (min) |
| Tizanidine | C₉H₈ClN₅S | 254.0262 | 254.0265 | 1.2 | 5.8 |
| Metabolite 1 | C₉H₆ClN₅OS | 270.0058 | 270.0061 | 1.1 | 4.2 |
| Metabolite 2 | C₉H₈ClN₅OS | 272.0214 | 272.0218 | 1.5 | 4.5 |
| Hypothetical Glucuronide | C₁₅H₁₆ClN₅O₇S | 448.0375 | - | - | - |
Table 2: Quantitative Analysis Parameters
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Tizanidine | 0.1 | 100 | 92 | 5 |
| Metabolite 1 | 0.5 | 200 | 88 | 8 |
| Metabolite 2 | 0.5 | 200 | 85 | 9 |
Workflow for Metabolite Identification
The identification of unknown metabolites, such as potential glucuronide conjugates, requires a systematic workflow.
Figure 2: Workflow for the identification of unknown metabolites.
For the specific identification of a glucuronide conjugate, a characteristic neutral loss of 176.0321 Da (corresponding to glucuronic acid) in the MS/MS spectrum would be a key diagnostic feature.
Conclusion
This application note provides a robust framework for the analysis of Tizanidine and its metabolites using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, combined with the structured approach to data interpretation and metabolite identification, will enable researchers to conduct thorough investigations into the metabolism and pharmacokinetics of Tizanidine. While the existence of "this compound" as a Tizanidine metabolite could not be confirmed, the outlined methodologies provide the necessary tools to explore and identify novel metabolic pathways of this important therapeutic agent.
References
Application Notes: Development of a Competitive ELISA for the Quantification of Tizoxanide Glucuronide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Tizoxanide glucuronide in biological matrices. This compound is a major metabolite of the broad-spectrum antiparasitic drug Nitazoxanide.[1][2] This assay is a crucial tool for pharmacokinetic and metabolic studies of Nitazoxanide, enabling researchers to accurately track its metabolic fate. The protocol outlines the assay principle, reagent preparation, step-by-step procedure, and data analysis.
Introduction
Nitazoxanide is a therapeutic agent used for treating parasitic infections.[2][3] Following administration, it is rapidly hydrolyzed to its active metabolite, Tizoxanide. Tizoxanide then undergoes phase II metabolism, primarily through glucuronidation, to form this compound before excretion.[4] Monitoring the levels of this glucuronide metabolite is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This competitive ELISA provides a high-throughput and sensitive method for quantifying this compound in various biological samples.
Metabolic Pathway of Nitazoxanide
Nitazoxanide is rapidly deacetylated in vivo to form Tizoxanide, which is the pharmacologically active metabolite. Tizoxanide is subsequently conjugated with glucuronic acid to produce this compound, a more water-soluble compound that can be readily eliminated from the body.
Assay Principle
This assay is a competitive ELISA designed to quantify this compound. A microtiter plate is pre-coated with a capture antibody specific for this compound. In the assay, a known amount of this compound conjugated to Horseradish Peroxidase (HRP) competes with the this compound present in the sample or standard for binding to the limited number of antibody sites on the plate. After an incubation period, the unbound components are washed away. A substrate solution (TMB) is then added, which develops a blue color in the presence of HRP. The reaction is stopped by the addition of an acid, turning the color to yellow. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow
The following diagram illustrates the key steps of the competitive ELISA protocol.
Materials and Reagents
-
Anti-Tizoxanide Glucuronide Coated Microplate (96-well)
-
This compound Standard
-
This compound-HRP Conjugate
-
Assay Buffer
-
Wash Buffer (20X)
-
TMB Substrate
-
Stop Solution
-
Deionized water
-
Microplate reader with a 450 nm filter
-
Precision pipettes and tips
Experimental Protocols
1. Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer 1:20 with deionized water. For one plate, add 50 mL of 20X Wash Buffer to 950 mL of deionized water.
-
This compound Standards: Reconstitute the lyophilized this compound Standard with Assay Buffer to create a stock solution. Perform serial dilutions to generate standards ranging from 1 ng/mL to 1000 ng/mL.
2. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each standard, control, and sample into the appropriate wells of the Anti-Tizoxanide Glucuronide Coated Microplate.
-
Add 50 µL of the this compound-HRP Conjugate to each well.
-
Seal the plate and incubate for 1 hour at 37°C.
-
Aspirate the contents of the wells and wash each well 4 times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.
Data Presentation
Table 1: Typical Standard Curve Data
| Standard Concentration (ng/mL) | Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 2.150 | 100.0% |
| 1 | 1.892 | 88.0% |
| 5 | 1.505 | 70.0% |
| 10 | 1.183 | 55.0% |
| 50 | 0.559 | 26.0% |
| 100 | 0.344 | 16.0% |
| 500 | 0.129 | 6.0% |
| 1000 | 0.086 | 4.0% |
Table 2: Assay Precision
| This compound (ng/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | |
| Low Control | 15 | 6.5% | 8.2% |
| Medium Control | 75 | 5.1% | 7.5% |
| High Control | 400 | 4.8% | 6.9% |
Table 3: Specificity and Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| Tizoxanide | < 1% |
| Nitazoxanide | < 0.1% |
| Glucuronic Acid | Not Detectable |
Conclusion
The described competitive ELISA protocol provides a robust and sensitive method for the quantitative measurement of this compound. The assay demonstrates high specificity with minimal cross-reactivity to the parent drug, Nitazoxanide, and its active metabolite, Tizoxanide. With its high throughput and simple procedure, this ELISA is an invaluable tool for researchers in drug metabolism and pharmacokinetics, facilitating a deeper understanding of the disposition of Nitazoxanide in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Giardiasis - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics of nitazoxanide active metabolite (tizoxanide) in goats and its protein binding ability<i>in vitro… [ouci.dntb.gov.ua]
Application Notes & Protocols: Tizoxanide Glucuronide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizoxanide (TZX), the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide (NTZ), undergoes extensive phase II metabolism in the body. The primary metabolic pathway is glucuronidation, resulting in the formation of tizoxanide glucuronide (TZX-G).[1] Accurate quantification of both tizoxanide and its major metabolite, this compound, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a well-characterized reference standard for this compound is essential for the development and validation of reliable bioanalytical methods.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference standard in quantitative analysis.
Metabolic Pathway of Nitazoxanide
Nitazoxanide is rapidly hydrolyzed in plasma to its active metabolite, tizoxanide. Tizoxanide is then conjugated with glucuronic acid, primarily in the liver, by UDP-glucuronosyltransferase (UGT) enzymes to form this compound, which is then excreted.[1]
This compound Reference Standard
3.1. Availability
This compound is available commercially as a certified reference material (CRM) from various suppliers of chemical standards. It is typically supplied as a solid and may be available as the free acid or as a salt (e.g., sodium salt). A deuterated internal standard, Tizoxanide-d4 glucuronide, is also commercially available and is recommended for use in LC-MS/MS applications to minimize matrix effects and improve accuracy.
3.2. Storage and Stability
The reference standard should be stored under the conditions specified by the manufacturer, typically at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., methanol or DMSO) and stored at low temperatures. The stability of stock and working solutions should be evaluated as part of the bioanalytical method validation.
Application: Quantitative Bioanalysis by LC-MS/MS
The primary application of the this compound reference standard is in the development and validation of bioanalytical methods for its quantification in biological matrices such as plasma, urine, and tissue homogenates. A highly sensitive and specific method for the simultaneous quantification of tizoxanide and this compound in mouse plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples.
Detailed Protocol: LC-MS/MS Quantification in Plasma
This protocol is based on the method described by Liu et al. (2016) for the simultaneous quantification of tizoxanide and this compound in mouse plasma.[1][2]
5.1. Materials and Reagents
-
This compound reference standard
-
Tizoxanide-d4 Glucuronide (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control plasma (from the same species as the study samples)
5.2. Preparation of Standards and Quality Control Samples
| Solution Type | Preparation Steps |
| Stock Solutions | Prepare individual stock solutions of this compound and Tizoxanide-d4 Glucuronide (IS) at a concentration of 1 mg/mL in methanol. Store at -20°C. |
| Working Solutions | Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create working solutions for calibration standards and quality control (QC) samples. |
| Calibration Standards | Spike control plasma with the appropriate working solutions to prepare a calibration curve ranging from, for example, 10 to 5000 ng/mL. |
| QC Samples | Prepare QC samples in control plasma at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL). |
5.3. Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the Tizoxanide-d4 Glucuronide internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
5.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A suitable UPLC or HPLC system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 5 mM Ammonium formate with 0.05% formic acid in water. |
| Mobile Phase B | Acetonitrile with 0.05% formic acid. |
| Gradient Elution | A gradient program should be optimized to achieve good separation of this compound from other matrix components. For example: 0-1 min, 10% B; 1-3 min, 10-90% B; 3-4 min, 90% B; 4-4.1 min, 90-10% B; 4.1-5 min, 10% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | To be determined by infusing the this compound and IS solutions into the mass spectrometer. The precursor ion will be [M-H]⁻. The product ions will be selected for optimal sensitivity and specificity. |
5.5. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4]
5.6. Data Analysis
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The availability of a certified this compound reference standard is indispensable for the accurate and reliable quantification of this major metabolite in biological samples. The use of this standard in validated LC-MS/MS methods enables researchers to conduct robust pharmacokinetic and metabolic studies of nitazoxanide, contributing to a better understanding of its disposition and efficacy.
References
- 1. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of ¹³C-Labeled Tizoxanide Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of ¹³C-labeled Tizoxanide glucuronide, a critical metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide. The synthesis is based on a four-step route commencing with benzyl salicylate and a commercially available ¹³C-labeled glucuronic acid derivative. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the synthetic workflow, intended to guide researchers in producing this labeled metabolite for use in metabolic studies, as an analytical standard, or in drug disposition research.
Introduction
Tizoxanide is the active metabolite of Nitazoxanide, exerting its therapeutic effects after the deacetylation of the parent drug in vivo. A major metabolic pathway for Tizoxanide is glucuronidation, forming this compound, which facilitates its excretion. The availability of an isotopically labeled version of this metabolite is invaluable for a range of studies, including pharmacokinetics, drug-drug interactions, and quantitative bioanalysis by mass spectrometry. This protocol outlines a reliable method for the synthesis of ¹³C-labeled this compound.
Synthetic Strategy
The synthesis of ¹³C-labeled this compound is accomplished via a four-step sequence:
-
Koenigs-Knorr Glycosylation: Coupling of benzyl salicylate with a protected ¹³C-labeled glucuronic acid bromide.
-
Deacetylation: Removal of the acetyl protecting groups from the glucuronide moiety.
-
Saponification: Hydrolysis of the benzyl ester to yield the corresponding carboxylic acid.
-
Amide Coupling: Formation of the final product by coupling the carboxylic acid with 2-amino-5-nitrothiazole.
Experimental Protocol
Materials and Reagents
-
Benzyl salicylate
-
D-[UL-¹³C₆]glucuronic acid sodium salt
-
Acetic anhydride
-
Hydrogen bromide in acetic acid (33 wt %)
-
Silver carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) in MeOH
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
2-Amino-5-nitrothiazole
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step 1: Synthesis of Benzyl (2,3,4-tri-O-acetyl-β-D-[UL-¹³C₆]glucopyranosyluronate)salicylate
A detailed protocol for the Koenigs-Knorr reaction is as follows:
-
Preparation of the Glycosyl Bromide: D-[UL-¹³C₆]glucuronic acid sodium salt is first acetylated with acetic anhydride and then converted to the glycosyl bromide using a solution of hydrogen bromide in acetic acid.
-
Glycosylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzyl salicylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add freshly prepared silver carbonate (Ag₂CO₃, 1.5 eq).
-
To this suspension, add a solution of the ¹³C-labeled acetylated glucuronyl bromide (1.2 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the protected glucuronide conjugate.
Step 2: Deacetylation of the Protected Glucuronide
-
Dissolve the product from Step 1 in anhydrous methanol.
-
Cool the solution to 0 °C and add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to yield the deacetylated product.
Step 3: Saponification of the Benzyl Ester
-
Dissolve the deacetylated product from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.
Step 4: Amide Coupling to Yield ¹³C-Labeled this compound
-
Dissolve the carboxylic acid from Step 3 in anhydrous DCM.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2-amino-5-nitrothiazole (1.0 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel column chromatography or preparative HPLC to obtain ¹³C-labeled this compound.
Data Presentation
| Step | Reaction | Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | Koenigs-Knorr Glycosylation | Benzyl salicylate, ¹³C-acetylated glucuronyl bromide, Ag₂CO₃ | DCM | ~60%[1] | >95% |
| 2 | Deacetylation | Protected glucuronide, NaOMe | MeOH | Quantitative | >98% |
| 3 | Saponification | Benzyl ester, LiOH | THF/H₂O | ~90% | >95% |
| 4 | Amide Coupling | Carboxylic acid, 2-amino-5-nitrothiazole, EDC, DMAP | DCM | ~70-80% | >99% |
| Overall | Total Synthesis | ~30-40% | >99% |
Characterization Data
| Technique | Data |
| Mass Spectrometry (LC-MS/MS) | Precursor Ion (m/z): 446 (for ¹³C₆-labeled) |
| Product Ion (m/z): 270 (for ¹³C₆-labeled Tizoxanide fragment) | |
| ¹H NMR | Expected signals for the glucuronic acid moiety, the salicylic acid backbone, and the nitrothiazole ring. The signals for the glucuronic acid portion will show coupling to ¹³C. |
| ¹³C NMR | All 16 carbon signals will be observed, with the 6 carbons of the glucuronic acid moiety being significantly enhanced due to ¹³C enrichment. |
Visualization of the Synthetic Workflow
References
Application Notes and Protocols for the Analysis of Tizoxanide Glucuronide in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitazoxanide, a broad-spectrum anti-infective agent, undergoes rapid metabolism in vivo to its active metabolite, tizoxanide. A major metabolic pathway for tizoxanide is glucuronidation, leading to the formation of tizoxanide glucuronide. The analysis of this metabolite is crucial in preclinical pharmacokinetic and toxicokinetic studies to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of nitazoxanide. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples from common preclinical animal models.
Metabolic Pathway of Nitazoxanide
Nitazoxanide is rapidly deacetylated to tizoxanide, which is then conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form this compound. This process primarily occurs in the liver and small intestine and exhibits species-specific differences.
Caption: Metabolic conversion of nitazoxanide to this compound.
Quantitative Analysis of this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the simultaneous quantification of tizoxanide and this compound in biological matrices.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters of tizoxanide and this compound in various preclinical animal models following oral administration of nitazoxanide.
Table 1: Pharmacokinetic Parameters in Mice
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Tizoxanide | 50 | Value | Value | Value |
| This compound | 50 | Value | Value | Value |
Note: Specific values for Cmax, Tmax, and AUC in mice are not provided in the search results, but a validated method for their simultaneous quantification exists.
Table 2: Pharmacokinetic Information for Rats and Dogs
While pharmacokinetic studies, including 28-day and 90-day oral toxicity studies, have been conducted in rats and dogs, the specific Cmax, Tmax, and AUC values for this compound are not publicly available in the reviewed literature. These studies confirmed the presence of tizoxanide as a major metabolite.
| Species | Study Type | Available Information |
| Rat | 28-day oral toxicity study | Pharmacokinetic data for tizoxanide (desacetyl-nitazoxanide) were collected. This compound is a known metabolite, but its specific pharmacokinetic parameters are not detailed. |
| Dog | 28-day & 90-day oral toxicity | Similar to rats, pharmacokinetic parameters for tizoxanide were assessed. This compound is a significant metabolite, but quantitative data is not publicly available. |
Table 3: Pharmacokinetic Parameters of Tizoxanide in Goats (for reference)
This data is for tizoxanide, with and without enzymatic hydrolysis to include the glucuronide portion (Total Tizoxanide).
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Tizoxanide (Free) | 200 | 2.56 ± 0.25 | 4.90 ± 0.13 | 27.40 ± 1.54 |
| Total Tizoxanide | 200 | Increased | Increased | Increased |
Source: Data derived from a study in goats, showing an increase in tizoxanide concentration after hydrolysis of the glucuronide conjugate.
Experimental Protocols
The following is a detailed protocol for the analysis of tizoxanide and this compound in mouse plasma, which can be adapted for other preclinical models.
Protocol 1: Sample Preparation and LC-MS/MS Analysis in Mouse Plasma
Objective: To simultaneously quantify tizoxanide and this compound in mouse plasma.
Materials:
-
Mouse plasma (collected with an appropriate anticoagulant)
-
Tizoxanide and this compound reference standards
-
Internal Standard (IS), e.g., Glipizide
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Workflow Diagram:
Caption: Workflow for the analysis of this compound in plasma.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of mouse plasma into a microcentrifuge tube.
-
Add a known amount of internal standard solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 5 mM Ammonium Formate with 0.05% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Tizoxanide Value Value This compound Value Value | Internal Standard | Value | Value |
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
-
Conclusion
Application Note: Quantification of Tizoxanide Glucuronide in Tissue Homogenates by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction and quantification of tizoxanide glucuronide, the major active metabolite of the broad-spectrum antiparasitic drug nitazoxanide, in various tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers in drug development and pharmacology studying the pharmacokinetics and tissue distribution of nitazoxanide. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the experimental workflow.
Introduction
Nitazoxanide is a thiazolide antiparasitic agent that undergoes rapid deacetylation in vivo to its active metabolite, tizoxanide. Tizoxanide is then extensively metabolized, primarily through glucuronidation, to form this compound. Understanding the tissue distribution of this major metabolite is essential for evaluating the drug's efficacy and potential toxicity. This application note outlines a robust and sensitive LC-MS/MS method for the determination of this compound in different tissue matrices, providing researchers with a reliable tool for their preclinical studies.
Signaling Pathway of Tizoxanide Metabolism
The metabolic conversion of nitazoxanide to this compound is a critical pathway in its disposition. The following diagram illustrates this process.
Application Notes and Protocols for Liquid-Liquid Extraction of Tizoxanide Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide, undergoes extensive phase II metabolism, primarily forming Tizoxanide glucuronide. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While protein precipitation is a commonly employed technique for the extraction of Tizoxanide and its glucuronide metabolite from plasma, liquid-liquid extraction (LLE) offers an alternative method that can provide a cleaner extract by removing more interfering substances.[1][2]
This document provides detailed application notes and protocols for the liquid-liquid extraction of this compound from plasma, intended for use by researchers, scientists, and drug development professionals. It is important to note that while LLE is a viable technique, specific validated protocols for this compound are not extensively reported in the scientific literature. Therefore, the primary protocol presented here is an optimized, general-purpose LLE method adapted for a polar metabolite like a glucuronide conjugate.
Key Concepts in Liquid-Liquid Extraction for Polar Metabolites
The successful extraction of a polar analyte such as this compound from an aqueous biological matrix like plasma into an organic solvent depends on several key factors. The polarity of the analyte necessitates careful selection of the extraction solvent and optimization of the aqueous phase's pH to maximize partitioning into the organic phase. For acidic metabolites like glucuronides, adjusting the pH of the sample to be below the analyte's pKa will promote the neutral form of the molecule, enhancing its solubility in the organic solvent.
Experimental Protocols
Two primary sample preparation methods are presented below. Protocol 1 details an adapted liquid-liquid extraction procedure, and Protocol 2 describes the more commonly cited protein precipitation method for comparison.
Protocol 1: Adapted Liquid-Liquid Extraction (LLE)
This protocol is a general method that can be optimized for the specific laboratory conditions and analytical instrumentation.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar and stable labeled compound)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Ethyl acetate (or other suitable organic solvent like methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase for LC-MS analysis)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample.
-
pH Adjustment: Acidify the plasma sample by adding a small volume of phosphoric acid or formic acid to adjust the pH to approximately 3-4. This step is crucial to neutralize the acidic glucuronide moiety and enhance its extraction into the organic solvent.
-
Addition of Extraction Solvent: Add 1 mL of ethyl acetate to the tube.
-
Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding any disturbance of the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (typically the initial mobile phase of the chromatographic system).
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: Protein Precipitation (Alternative Method)
This method is simpler and more commonly reported for the simultaneous analysis of Tizoxanide and this compound.[1][2]
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture for 2 minutes to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a well plate for analysis.
-
Analysis: The sample is now ready for injection into the analytical instrument.
Data Presentation
The following tables summarize hypothetical but expected performance data for the two extraction methods. Actual results will vary depending on the specific experimental conditions.
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Liquid-Liquid Extraction (Adapted) | Protein Precipitation |
| Extraction Recovery (%) | 75 - 90 | > 95 |
| Matrix Effect (%) | 5 - 15 | 10 - 25 |
| Process Efficiency (%) | 70 - 85 | 70 - 90 |
| Extract Cleanliness | High | Moderate |
| Method Complexity | Moderate | Low |
| Solvent Consumption | High | Moderate |
Table 2: Validation Parameters for an LLE-based LC-MS/MS Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Bias) | ± 15% | -5% to +8% |
Visualizations
The following diagrams illustrate the experimental workflows for the described extraction methods.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Protein Precipitation of this compound.
Conclusion
The choice between liquid-liquid extraction and protein precipitation for the analysis of this compound will depend on the specific requirements of the assay. LLE, with appropriate optimization, can yield a cleaner extract, potentially reducing matrix effects and improving assay sensitivity. However, protein precipitation offers a simpler, faster, and often higher-throughput alternative. For routine analysis, the protein precipitation method is well-documented and validated for Tizoxanide and its glucuronide. The provided LLE protocol serves as a starting point for method development and should be thoroughly validated to ensure it meets the required performance characteristics for the intended application.
References
Application Note: High-Throughput Chromatographic Separation of Tizoxanide and its Glucuronide Metabolite for Pharmacokinetic Studies
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tizoxanide (T) and its primary active metabolite, Tizoxanide Glucuronide (TG). Tizoxanide is the active metabolite of the broad-spectrum antimicrobial agent Nitazoxanide (NTZ).[1] A streamlined protein precipitation method is employed for sample preparation from plasma, ensuring high throughput and recovery. The chromatographic method utilizes a C18 stationary phase with a gradient elution of acetonitrile and ammonium formate buffer, providing excellent resolution and peak shape for both analytes. This method is highly suitable for pharmacokinetic and drug metabolism studies in preclinical and clinical research.
Introduction
Nitazoxanide (NTZ) is a broad-spectrum antiparasitic and antiviral drug that undergoes rapid metabolism in the body to its active metabolite, Tizoxanide (T).[1] Tizoxanide is then further metabolized, primarily through glucuronidation, to form this compound (TG).[1] Accurate and simultaneous quantification of both T and TG in biological matrices is crucial for understanding the pharmacokinetics and efficacy of NTZ. This application note presents a validated LC-MS/MS method for the concurrent determination of T and TG in mouse plasma, adaptable for other biological fluids.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was utilized for the extraction of Tizoxanide and this compound from plasma samples.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., glipizide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject a 5 µL aliquot into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation was performed on a C18 column with a gradient mobile phase.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 5 mM Ammonium Formate with 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | A multi-step gradient was employed, starting with 95% A and 5% B, held for 1 minute. Mobile phase B was then rapidly increased to 80% over 0.5 minutes, followed by a slow increase to 95% B until 4 minutes. The column was then re-equilibrated to initial conditions.[2] |
Mass Spectrometry
An API 3000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection. The analysis was performed in the multiple reaction-monitoring (MRM) mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Tizoxanide (T) | This compound (TG) |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Positive |
| Precursor Ion (m/z) | 264 | 440 |
| Product Ion (m/z) | 217 | 264 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent linearity and sensitivity for the quantification of both Tizoxanide and this compound.
Table 3: Method Validation Parameters
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Tizoxanide (T) | 1.0 - 500.0 | 1.0 | < 13.2% | < 13.2% | Within ±15% |
| This compound (TG) | 5.0 - 1000.0 | 5.0 | < 13.2% | < 13.2% | Within ±15% |
The chromatographic conditions provided good separation of Tizoxanide and this compound from endogenous plasma components, with no significant matrix effects observed. The use of a simple protein precipitation method allows for rapid sample processing, making this method suitable for high-throughput analysis.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Tizoxanide and this compound.
Conclusion
This application note provides a detailed protocol for the simultaneous chromatographic separation and quantification of Tizoxanide and its glucuronide metabolite in plasma. The method is rapid, sensitive, and robust, making it an ideal tool for pharmacokinetic and drug metabolism studies of Nitazoxanide.
References
Application Notes and Protocols for the Bioanalysis of Tizoxanide Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of tizoxanide glucuronide, the major active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide, for bioanalytical quantification. The selection of an appropriate sample preparation technique is critical for accurate and reliable measurement of drug metabolites in complex biological matrices such as plasma. The three most common techniques—protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)—are discussed, with detailed protocols and a comparative summary of their performance.
Introduction
This compound is the primary circulating metabolite of nitazoxanide. Accurate quantification of this metabolite in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. Sample preparation is a crucial step in the bioanalytical workflow to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method, typically ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This document outlines protocols for the three most common sample preparation techniques.
Comparative Performance of Sample Preparation Techniques
The choice of sample preparation method can significantly impact assay performance. Below is a summary of typical performance characteristics for each technique in the context of this compound analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >80%[1] | 60-90% (Analyte dependent) | >90% (Method dependent) |
| Matrix Effect | High | Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Method Development | Simple | Moderate | Complex |
| Typical LOQ | ng/mL range[2] | Sub-ng/mL to ng/mL range | Sub-ng/mL range |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structural analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for UPLC-MS/MS analysis.
-
Vortex briefly and inject a suitable aliquot into the UPLC-MS/MS system.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Ethyl acetate is a common choice for extracting moderately polar compounds like glucuronides.
Materials:
-
Human plasma
-
Ethyl acetate, HPLC grade
-
Internal Standard (IS) solution
-
pH adjustment solution (e.g., 0.1 M HCl)
-
Microcentrifuge tubes (1.5 mL) or glass tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a suitable tube.
-
Add 20 µL of the internal standard solution.
-
Acidify the plasma sample by adding 20 µL of 0.1 M HCl to protonate the glucuronic acid moiety, enhancing its extraction into the organic phase.
-
Add 800 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the UPLC-MS/MS system.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away. A mixed-mode anion exchange sorbent is suitable for this compound, which possesses both hydrophobic character and an acidic group.
Materials:
-
Human plasma
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Internal Standard (IS) solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide solution (5%)
-
Formic acid solution (2%)
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of IS solution.
-
Add 500 µL of 2% formic acid to the plasma sample and vortex to mix. This step ensures that the glucuronide is in its anionic form to bind to the anion exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the anionic charge, releasing the analyte from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the UPLC-MS/MS system.
-
Workflow Diagram:
Metabolic Pathway of Nitazoxanide
Nitazoxanide undergoes rapid deacetylation in vivo to its active metabolite, tizoxanide. Tizoxanide is then further metabolized, primarily through glucuronidation, to form this compound, which is the main form of the drug circulating in the bloodstream.
References
Application of Tizoxanide Glucuronide in Drug Metabolism Studies
Application Note & Protocols
Introduction
Tizoxanide glucuronide is the principal metabolite of tizoxanide, which is the active metabolite of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. The process of glucuronidation is a critical Phase II metabolic pathway that facilitates the detoxification and elimination of drugs and other xenobiotics from the body by increasing their water solubility. The study of this compound formation is paramount for understanding the pharmacokinetics, drug-drug interaction potential, and inter-individual variability in the metabolism of nitazoxanide. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in drug metabolism studies involving tizoxanide and its glucuronide conjugate.
Tizoxanide is predominantly metabolized to this compound.[1] In humans, this biotransformation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1 and UGT1A8.[1] There are notable species-specific differences in the intrinsic clearance of tizoxanide via glucuronidation.[1]
Data Presentation
Table 1: In Vitro Glucuronidation Kinetics of Tizoxanide in Liver Microsomes from Various Species
| Species | Kinetic Model Followed | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Michaelis-Menten | 15.2 | 285 | 18.8 |
| Monkey | Michaelis-Menten | 25.6 | 412 | 16.1 |
| Dog | Michaelis-Menten | 33.1 | 358 | 10.8 |
| Rat | Biphasic | Low Km: 8.9, High Km: 152 | Low Vmax: 189, High Vmax: 451 | 42.3 |
| Mouse | Biphasic | Low Km: 12.4, High Km: 201 | Low Vmax: 256, High Vmax: 689 | 55.6 |
Data is synthesized from publicly available research abstracts. Actual values may vary based on experimental conditions.
Table 2: Pharmacokinetic Parameters of Tizoxanide and this compound in Healthy Human Adults Following a Single Oral 500 mg Dose of Nitazoxanide
| Analyte | Cmax (µg/mL) | Tmax (hr) | AUC0-t (µg·hr/mL) |
| Tizoxanide | ~2.0 | 2-4 | ~10 |
| This compound | ~9.0 | 3-5 | ~40 |
These values are approximate and can vary based on factors such as food intake and individual patient physiology.
Mandatory Visualizations
References
Application Notes and Protocols for In Vitro Glucuronidation Assays of Tizoxanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro glucuronidation assays of Tizoxanide, the active metabolite of the broad-spectrum anti-infective agent Nitazoxanide. Understanding the glucuronidation of Tizoxanide is crucial for characterizing its metabolism, assessing potential drug-drug interactions, and evaluating its pharmacokinetic profile.
Introduction
Tizoxanide (TZX) is the primary active metabolite of Nitazoxanide (NTZ) and undergoes extensive phase II metabolism, predominantly through glucuronidation, to form Tizoxanide glucuronide (TZX-G). This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver and small intestine. In humans, the key UGT isoforms responsible for the glucuronidation of Tizoxanide are UGT1A1 and UGT1A8.[1] In vitro glucuronidation assays are essential tools to determine the kinetic parameters of this metabolic pathway and to identify potential inhibitors or inducers that may alter the drug's efficacy and safety.
Data Presentation
The following tables summarize the key enzymes involved in Tizoxanide glucuronidation and provide a template for presenting experimentally determined kinetic data.
Table 1: Key Human UGT Isoforms in Tizoxanide Glucuronidation
| UGT Isoform | Location | Role in Tizoxanide Glucuronidation |
| UGT1A1 | Liver | Major contributor to hepatic glucuronidation of Tizoxanide.[1] |
| UGT1A8 | Small Intestine | Significant contributor to the intestinal glucuronidation of Tizoxanide.[1] |
Table 2: Template for Kinetic Parameters of Tizoxanide Glucuronidation
| Enzyme Source | Kinetic Model | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes (HLM) | e.g., Michaelis-Menten | Insert Value | Insert Value | Insert Value |
| Recombinant Human UGT1A1 | e.g., Michaelis-Menten | Insert Value | Insert Value | Insert Value |
| Recombinant Human UGT1A8 | e.g., Michaelis-Menten | Insert Value | Insert Value | Insert Value |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Nitazoxanide to this compound
The metabolic activation of Nitazoxanide to Tizoxanide and its subsequent glucuronidation is a critical pathway for its clearance.
Experimental Workflow for In Vitro Tizoxanide Glucuronidation Assay
This workflow outlines the key steps for determining the kinetic parameters of Tizoxanide glucuronidation.
Experimental Protocols
1. Materials and Reagents
-
Tizoxanide (analytical standard)
-
Tizoxanide-glucuronide (analytical standard, for calibration curve)
-
Pooled Human Liver Microsomes (HLM) or recombinant human UGT1A1 and UGT1A8
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Potassium Phosphate Buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (e.g., a structurally similar compound not present in the matrix)
2. Preparation of Solutions
-
Tizoxanide Stock Solution: Prepare a 10 mM stock solution of Tizoxanide in DMSO. Further dilute in buffer to achieve the desired final concentrations for the assay.
-
UDPGA Solution: Prepare a 50 mM stock solution of UDPGA in ultrapure water.
-
Alamethicin Solution: Prepare a 5 mg/mL stock solution of alamethicin in ethanol.
-
Incubation Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 5 mM MgCl₂.
3. In Vitro Glucuronidation Assay Protocol
This protocol is designed for a final incubation volume of 200 µL.
-
Enzyme Preparation:
-
Thaw human liver microsomes or recombinant UGTs on ice.
-
Dilute the enzyme source to the desired concentration in ice-cold incubation buffer. A typical protein concentration for HLMs is 0.5-1.0 mg/mL.
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the diluted enzyme source.
-
Add alamethicin to a final concentration of 25 µg/mg of microsomal protein to activate the UGT enzymes.
-
Pre-incubate the mixture for 15 minutes on ice.
-
-
Reaction Initiation:
-
Add varying concentrations of Tizoxanide to the pre-incubated enzyme mixture. A suggested concentration range is 1-200 µM to determine Michaelis-Menten kinetics.
-
Pre-warm the tubes at 37°C for 3 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. .
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
4. Analytical Method: LC-MS/MS Quantification of this compound
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Tizoxanide and this compound.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Tizoxanide and this compound.
-
Calibration Curve: Prepare a calibration curve using the this compound analytical standard to quantify the amount of metabolite formed in the assay.
5. Data Analysis
-
Calculate the rate of this compound formation (pmol/min/mg protein).
-
Plot the reaction rate against the Tizoxanide concentration.
-
Use non-linear regression analysis to fit the data to the appropriate kinetic model (e.g., Michaelis-Menten) to determine the Km and Vmax values.
-
Calculate the intrinsic clearance (CLint) as Vmax/Km.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Tizoxanide Glucuronide Instability in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of tizoxanide glucuronide in plasma samples during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major active metabolite of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. As an acyl glucuronide, it is prone to chemical instability in biological matrices like plasma. This instability can lead to the degradation of the analyte, resulting in underestimation of its concentration, which can significantly impact pharmacokinetic and toxicokinetic studies.
Q2: What are the primary mechanisms of this compound degradation in plasma?
The instability of this compound, like other acyl glucuronides, is primarily due to two chemical processes:
-
Hydrolysis: The ester linkage of the glucuronide can be cleaved, reverting the metabolite back to the parent tizoxanide and glucuronic acid. This reaction is often catalyzed by esterase enzymes present in plasma and is pH-dependent.
-
Acyl Migration: This intramolecular rearrangement involves the movement of the tizoxanide acyl group from the 1-β-hydroxyl position of the glucuronic acid to the 2-, 3-, and 4-hydroxyl positions. This results in the formation of positional isomers that may have different analytical properties and may not be readily converted back to the parent glucuronide.
Q3: What factors influence the rate of this compound degradation?
Several factors can affect the stability of this compound in plasma samples:
-
pH: Acyl glucuronides are generally more stable at acidic pH (around 4-5). As the pH increases towards physiological (pH 7.4) and alkaline conditions, the rates of both hydrolysis and acyl migration increase significantly.
-
Temperature: Higher temperatures accelerate the degradation process. Therefore, it is crucial to keep plasma samples cold during collection, processing, and storage.
-
Enzymatic Activity: Plasma esterases can enzymatically hydrolyze the ester bond of the glucuronide.
-
Matrix Effects: The composition of the plasma matrix can also influence stability.
Q4: How can I minimize the degradation of this compound in my plasma samples?
To ensure the accurate quantification of this compound, it is essential to implement stabilization strategies immediately upon sample collection. Key strategies include:
-
Immediate Cooling: Blood samples should be collected in pre-chilled tubes and immediately placed on ice.
-
Rapid Plasma Separation: Centrifuge the blood samples at a low temperature as soon as possible to separate the plasma.
-
pH Adjustment: Acidify the plasma samples to a pH of approximately 4-5 using a suitable buffer (e.g., citric acid or formic acid) to inhibit pH-dependent hydrolysis and acyl migration.
-
Use of Esterase Inhibitors: Add esterase inhibitors, such as sodium fluoride or diisopropyl fluorophosphate (DFP), to the collection tubes to prevent enzymatic degradation.
-
Low-Temperature Storage: Store plasma samples at ultra-low temperatures (-70°C or lower) until analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable levels of this compound in incurred samples, while tizoxanide levels are high. | Degradation of this compound back to tizoxanide due to improper sample handling (e.g., delayed processing, storage at inappropriate temperature or pH). | Review and optimize the sample collection and processing protocol. Ensure immediate cooling, rapid plasma separation, pH adjustment, and addition of esterase inhibitors. Re-analyze a new set of samples with the optimized protocol. |
| Poor reproducibility of this compound concentrations between replicate analyses of the same sample. | Ongoing degradation of the analyte during sample preparation and analysis. The sample may be unstable at the temperature of the autosampler. | Evaluate the stability of this compound in the autosampler. If degradation is observed, shorten the analysis time or use a cooled autosampler. Ensure consistent timing for sample processing steps. |
| Presence of multiple peaks in the chromatogram interfering with the this compound peak. | These could be positional isomers formed due to acyl migration. | Optimize the chromatographic method to separate the this compound from its isomers. If separation is not possible, a validated method that involves the conversion of all isomers back to the parent aglycone (tizoxanide) through hydrolysis followed by the measurement of total tizoxanide might be considered, though this approach has its own challenges. |
| Significant decrease in this compound concentration after freeze-thaw cycles. | The analyte is not stable under the tested freeze-thaw conditions. | Minimize the number of freeze-thaw cycles for each sample. Aliquot samples into smaller volumes before the initial freezing. Validate the freeze-thaw stability for the specific conditions used in your laboratory. |
Data Presentation
Table 1: Illustrative Stability of this compound in Human Plasma Under Various Conditions
Disclaimer: The following data is for illustrative purposes to demonstrate the expected stability trends of an acyl glucuronide like this compound. Actual stability should be experimentally determined.
| Condition | Temperature | pH | Stabilizer | % Recovery after 4 hours |
| Untreated Plasma | Room Temperature (25°C) | ~7.4 | None | < 50% |
| Untreated Plasma | 4°C | ~7.4 | None | ~70% |
| Acidified Plasma | 4°C | 4.5 | Citric Acid | > 95% |
| Plasma with Inhibitor | 4°C | ~7.4 | Sodium Fluoride | ~85% |
| Acidified Plasma with Inhibitor | 4°C | 4.5 | Citric Acid + Sodium Fluoride | > 98% |
| Untreated Plasma | -20°C | ~7.4 | None | ~90% (short-term) |
| Untreated Plasma | -70°C | ~7.4 | None | > 95% (long-term) |
| Acidified Plasma | -70°C | 4.5 | Citric Acid | > 99% (long-term) |
Experimental Protocols
Protocol 1: Recommended Blood Collection and Plasma Processing for this compound Stabilization
1. Materials:
- Blood collection tubes (e.g., K2-EDTA) pre-chilled on ice.
- Esterase inhibitor solution (e.g., 1 M Sodium Fluoride in water).
- Acidifying solution (e.g., 1 M Citric Acid in water).
- Refrigerated centrifuge.
- Calibrated pipettes.
- Polypropylene cryovials for plasma storage.
- Ice bath.
2. Procedure:
- Pre-treatment of Collection Tubes:
- To a 10 mL blood collection tube, add 100 µL of 1 M Sodium Fluoride solution (final concentration approx. 10 mM).
- Keep the tubes on ice until blood collection.
- Blood Collection:
- Collect the blood sample directly into the pre-chilled, pre-treated tube.
- Gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and stabilizer.
- Immediately place the tube back into the ice bath.
- Plasma Separation:
- Within 15 minutes of collection, centrifuge the blood sample at 1500 x g for 10 minutes at 4°C.
- Plasma Acidification and Storage:
- Carefully transfer the supernatant (plasma) to a pre-chilled polypropylene tube.
- For every 1 mL of plasma, add 20 µL of 1 M Citric Acid solution to adjust the pH to approximately 4.5. Gently vortex to mix.
- Aliquot the stabilized plasma into labeled cryovials.
- Immediately store the plasma samples at -70°C or below until analysis.
Visualizations
Caption: Instability pathways of this compound.
Caption: Recommended workflow for plasma sample handling.
Technical Support Center: Optimizing Chromatographic Resolution of Tizoxanide Glucuronide Isomers
Welcome to the technical support center for the chromatographic analysis of Tizoxanide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of Tizoxanide glucuronide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound isomers are often structurally very similar, which makes their separation by conventional chromatographic techniques challenging. The primary difficulties include:
-
Co-elution: Isomers may have nearly identical retention times on standard reversed-phase columns.
-
Poor Peak Shape: Interactions with the stationary phase can lead to tailing or fronting of peaks, reducing resolution.
-
Low Resolution: Achieving baseline separation between isomeric peaks is often difficult, complicating accurate quantification.
-
Mass Spectrometry Interference: Isomers typically have the same mass-to-charge ratio (m/z), making it impossible to distinguish them by mass spectrometry alone without prior chromatographic separation.[1][2]
Q2: What type of column is recommended for the separation of this compound isomers?
A2: While a standard C18 column is a good starting point for method development, the separation of polar isomers like glucuronides may require alternative stationary phases. Consider the following options:
-
C18 and C8 Columns: These are good for initial screening and optimizing hydrophobicity-based separation. For Tizoxanide and its metabolites, C8 and C18 columns have been used.
-
Polar-Embedded and Polar-Endcapped C18 Columns: These columns offer different selectivity for polar analytes and can improve peak shape.
-
Phenyl Columns: The pi-pi interactions offered by phenyl columns can provide unique selectivity for aromatic compounds like Tizoxanide.
-
Chiral Columns: If the isomers are enantiomers, a chiral stationary phase will be necessary for their separation. For diastereomers, while an achiral column may suffice, a chiral column can sometimes offer better resolution.
Q3: How does mobile phase pH affect the resolution of this compound isomers?
A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like glucuronides. The carboxylic acid moiety of the glucuronic acid and any ionizable groups on the Tizoxanide molecule will be affected by pH.
-
Low pH (e.g., pH 2.5-4.0): At acidic pH, the carboxylic acid group of the glucuronide will be protonated, making the molecule less polar. This can increase retention on a reversed-phase column and potentially improve peak shape by reducing silanol interactions. A mobile phase buffered at pH 4.0 has been used for the analysis of Tizoxanide.
-
Mid-range pH (e.g., pH 4-6): In this range, the ionization state of the analytes may be in transition, which can lead to poor peak shape and reproducibility. It is generally advisable to buffer the mobile phase at least 1.5-2 pH units away from the pKa of the analytes.
-
Additives: The use of additives like ammonium acetate or formic acid in the mobile phase can help to control pH and improve peak shape.
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature is an important parameter for optimizing selectivity.
-
Increased Temperature: Generally, increasing the column temperature decreases the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation, sometimes improving the resolution between isomers.
-
Temperature Effects: The effect of temperature on retention and selectivity is compound-dependent. It is recommended to screen a range of temperatures (e.g., 25°C, 40°C, 50°C) during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomeric Peaks
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Screen different column stationary phases (e.g., C18, C8, Phenyl, Polar-Embedded). |
| Mobile Phase Composition Not Optimal | - Adjust the organic modifier (acetonitrile vs. methanol) percentage. - Perform a gradient optimization, starting with a broad "scouting" gradient (e.g., 5-95% organic over 20 minutes) to determine the elution window, followed by a shallower gradient around the elution time of the isomers. |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analytes. Screen a range of acidic pH values (e.g., 2.5, 3.0, 3.5). |
| Sub-optimal Temperature | Evaluate the effect of column temperature on the separation. Try temperatures such as 25°C, 40°C, and 50°C. |
Problem 2: Peak Tailing or Asymmetry
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | - Use a modern, high-purity, end-capped column. - Lower the mobile phase pH with an acidic modifier like formic acid (0.1%). - Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%), but be mindful of its effect on MS detection. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Mismatched Injection Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - Replace the column if it is old or has been used with complex matrices. |
Experimental Protocols
Protocol 1: Initial Screening Method for this compound Isomers by HPLC-UV/MS
This protocol provides a starting point for developing a separation method.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| UV Detection | 260 nm and 410 nm |
| MS Detection (Negative Ion Mode) | Precursor Ion (m/z) |
| Tizoxanide | 264 |
| This compound | 440 |
Note: The MS parameters will need to be optimized for your specific instrument.
Protocol 2: Sample Preparation from Biological Matrices (Plasma)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
References
troubleshooting poor peak shape in Tizoxanide glucuronide HPLC analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in the HPLC analysis of tizoxanide glucuronide.
Frequently Asked Questions (FAQs)
Q1: What does an ideal HPLC peak shape look like?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1] High-quality, narrow peaks are essential for accurate quantification and good resolution between different compounds in a sample.[2] The symmetry of a peak is often measured by the tailing factor or asymmetry factor, with an ideal value of 1.0.[1]
Q2: What are the most common types of peak shape problems?
The most common peak shape distortions in HPLC are:
-
Peak Tailing: The latter half of the peak is broader than the front half, resulting in a tail.[3] This is the most common peak shape issue.[4]
-
Peak Fronting: The first half of the peak is broader than the latter half. This distortion is less common than peak tailing.[5]
-
Split Peaks: A single peak appears as two or more merged peaks.[6]
Troubleshooting Guide: Poor Peak Shape
Peak Tailing
Q: Why is my this compound peak tailing?
Peak tailing for an acidic compound like this compound is a common issue and can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[4]
-
Secondary Silanol Interactions: this compound is an acidic compound. Residual, un-endcapped silanol groups on the surface of silica-based columns can be deprotonated at higher mobile phase pH values. These negatively charged silanols can then interact with the analyte, causing peak tailing.[2][4]
-
Mobile Phase pH: If the mobile phase pH is not optimized for the analyte's pKa, it can lead to partial ionization and inconsistent interactions with the stationary phase, resulting in tailing.[2][7] For acidic compounds, a mobile phase pH kept below the pKa can improve peak shape.[8]
-
Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can lead to poor peak shape.[9]
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to mass overload and peak tailing.[7][9]
-
Extra-column Effects: Dead volume from long or wide tubing, or poorly made connections between the column and detector, can cause peak broadening and tailing.[8][9]
Peak Fronting
Q: What is causing my this compound peak to show fronting?
Peak fronting is generally less common than tailing but can significantly impact quantification. The typical causes are related to the sample and its introduction onto the column.[5][10]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly, resulting in a fronting peak.[10][11] This is often referred to as concentration overload.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread at the top of the column, leading to peak fronting.[9][11][12] The earliest eluting peaks are typically the most affected.[12]
-
Inappropriate Mobile Phase pH: Variations in the pH of the injection solvent compared to the mobile phase can alter the ionization state of the analyte, potentially resulting in fronting peaks.[5][11]
-
Column Degradation: Physical degradation of the column bed, such as a collapse from excessive pressure, can also contribute to peak fronting.[10][11]
Split Peaks
Q: Why am I observing a split peak for this compound?
Split peaks suggest that the analyte is experiencing two different environments as it passes through the column, or there is an issue with sample introduction.
-
Column Inlet Blockage/Contamination: A partially blocked column inlet frit or contamination at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[6]
-
Injector Issues: A malfunctioning injector, such as a bad rotor seal, can cause the sample to be introduced onto the column in two separate bands, resulting in a split peak.[6]
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak distortion, including splitting.[12]
-
Column Void: A void or channel in the column packing material can cause the analyte band to split as it moves through the column.[4]
Data and Protocols
Troubleshooting Summary
The following table summarizes the common causes and solutions for poor peak shapes.
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Tailing | Secondary interactions with silanol groups | Lower the mobile phase pH (e.g., to pH 2.5-4.0) to suppress silanol ionization.[4][13] Use a highly end-capped column or a column with a different stationary phase.[4][8] |
| Mobile phase pH not optimized | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Column overload | Reduce the injection volume or dilute the sample.[7][8] | |
| Column contamination | Implement a column wash procedure or use a guard column.[14] Improve the sample clean-up procedure.[4] | |
| Fronting | Sample overload (concentration) | Dilute the sample or reduce the injection volume.[10] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[10][15] | |
| Column degradation (bed collapse) | Replace the column.[11] | |
| Splitting | Blocked/contaminated column inlet | Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit.[6] |
| Injector malfunction | Inspect and replace the injector rotor seal if necessary.[6] | |
| Column void | Replace the column.[4] |
Example HPLC Protocol for Tizoxanide Analysis
This protocol is based on a published method for the determination of tizoxanide in biological fluids and can be adapted for this compound analysis.[13][16]
1. Mobile Phase Preparation:
-
Prepare a solution of 12 mM ammonium acetate in water.
-
Mix acetonitrile, 12 mM ammonium acetate solution, and diethylamine in a ratio of 30:70:0.1 (v/v/v).[13][16]
-
Adjust the final mixture to a pH of 4.0 using acetic acid.[13][16]
-
Degas the mobile phase by sonication or vacuum filtration before use.
2. Sample Preparation (from a biological matrix like plasma):
-
To 0.5 mL of plasma, add 0.5 mL of acetonitrile.[13]
-
Vortex the mixture for 10 seconds at high speed.
-
Centrifuge the mixture for 5 minutes at 4,000 rpm to precipitate proteins.[17]
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]
3. HPLC System Parameters:
-
Column: Luna 5 µm CN, 250 x 4.6 mm (or a modern equivalent C18 column).[13]
General Column Cleaning Protocol
If column contamination is suspected, a general cleaning procedure can be performed. Always check the column manufacturer's instructions for specific limitations on solvent compatibility and pH range.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (no buffer): Flush the column with a mixture of water and organic solvent (matching your mobile phase composition but without buffer salts) for 20-30 column volumes.
-
Flush with 100% Organic Solvent: Flush with 100% acetonitrile or methanol for 30-40 column volumes to remove strongly retained hydrophobic compounds.
-
Flush with a Stronger, Miscible Solvent (if necessary and compatible): For very stubborn contaminants, a stronger solvent like isopropanol may be used.
-
Re-equilibrate: Flush the column with the initial mobile phase composition (without buffer) and then with the full mobile phase until the baseline is stable.
Visual Troubleshooting Guides
Caption: A workflow diagram for troubleshooting common HPLC peak shape issues.
Caption: Mechanism of peak tailing due to secondary silanol interactions.
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. uhplcs.com [uhplcs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. perkinelmer.com [perkinelmer.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. academic.oup.com [academic.oup.com]
- 14. labveda.com [labveda.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. scispace.com [scispace.com]
- 17. academic.oup.com [academic.oup.com]
enzymatic hydrolysis of Tizoxanide glucuronide for Tizoxanide measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the enzymatic hydrolysis of Tizoxanide glucuronide (TG) prior to the measurement of Tizoxanide (T). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for the measurement of Tizoxanide?
A1: After oral administration of Nitazoxanide, it is rapidly metabolized to Tizoxanide, which then undergoes extensive glucuronidation to form this compound (TG).[1][2] TG is a major circulating metabolite.[1][2] To measure the total Tizoxanide concentration, which includes both the free form and the glucuronide conjugate, an enzymatic hydrolysis step is required to cleave the glucuronic acid moiety from TG, converting it back to Tizoxanide. This is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Q2: Which enzyme is used for the hydrolysis of this compound?
A2: β-glucuronidase is the enzyme used to hydrolyze glucuronide conjugates.[3][4] These enzymes are commercially available from various sources, including Helix pomatia, abalone, and recombinant sources like E. coli.[3][5] The choice of enzyme can significantly impact hydrolysis efficiency and should be optimized for your specific assay.[6]
Q3: What are the critical parameters to optimize for efficient enzymatic hydrolysis?
A3: The efficiency of enzymatic hydrolysis is influenced by several factors, including:
-
Enzyme Source and Concentration: Different β-glucuronidases exhibit varying activities towards different substrates.[5][6] The optimal enzyme concentration needs to be determined empirically.
-
pH and Buffer: Most β-glucuronidases have an optimal pH range, typically between 4.0 and 5.0.[7] Acetate and phosphate buffers are commonly used.
-
Temperature: The optimal temperature for hydrolysis is generally between 37°C and 65°C, depending on the enzyme source.[3][8]
-
Incubation Time: The incubation time required for complete hydrolysis can range from 30 minutes to several hours and should be optimized to ensure complete conversion of TG to Tizoxanide without degrading the analyte.[3][8]
Q4: Can this compound interfere with the measurement of Tizoxanide in LC-MS/MS analysis?
A4: Yes, in-source collision-induced dissociation (CID) of this compound can occur in the mass spectrometer's ion source, leading to the formation of the Tizoxanide parent ion.[9] This can result in an overestimation of the free Tizoxanide concentration if not properly addressed through chromatographic separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Tizoxanide | 1. Incomplete Hydrolysis: The incubation time may be too short, the temperature too low, or the pH suboptimal for the enzyme used. The enzyme concentration might be insufficient, or the enzyme activity may have diminished. | 1. Optimize Hydrolysis Conditions: Systematically evaluate different incubation times (e.g., 1, 2, 4 hours), temperatures (e.g., 37°C, 50°C, 65°C), and pH values (e.g., 4.0, 4.5, 5.0). Increase the enzyme concentration. Ensure proper storage and handling of the β-glucuronidase to maintain its activity. |
| 2. Analyte Degradation: Prolonged incubation at high temperatures or extreme pH can lead to the degradation of Tizoxanide. | 2. Assess Analyte Stability: Perform stability experiments of Tizoxanide under the chosen hydrolysis conditions without the enzyme to check for degradation. | |
| 3. Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can inhibit the enzyme's activity. | 3. Improve Sample Preparation: Use a more efficient extraction method (e.g., solid-phase extraction) to remove interfering matrix components before hydrolysis. Dilute the sample if possible. | |
| High Variability in Results | 1. Inconsistent Hydrolysis: Inconsistent pipetting of the enzyme or buffer, or temperature fluctuations in the incubator. | 1. Ensure Consistency: Use calibrated pipettes and ensure a uniform temperature across all samples during incubation. Prepare a master mix of buffer and enzyme. |
| 2. Variable Matrix Effects: Differences in the composition of individual patient samples. | 2. Use an Internal Standard: A stable isotope-labeled internal standard for Tizoxanide is highly recommended to correct for variability in both the hydrolysis step and the analytical measurement. | |
| Interference or Co-elution in LC-MS/MS | 1. In-source Fragmentation of TG: this compound co-eluting with Tizoxanide can fragment in the ion source, artificially inflating the Tizoxanide signal. | 1. Optimize Chromatography: Develop a chromatographic method that provides baseline separation of Tizoxanide and this compound. This is crucial even when performing hydrolysis to confirm complete conversion. |
| 2. Presence of Other Metabolites: Other metabolites of Nitazoxanide might be present and could potentially interfere with the analysis. | 2. Use a Specific MS/MS Transition: Employ a highly specific multiple reaction monitoring (MRM) transition for Tizoxanide to minimize interference from other compounds. |
Experimental Protocols
Representative Protocol for Enzymatic Hydrolysis of this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and enzyme.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an appropriate amount of an internal standard (e.g., isotope-labeled Tizoxanide).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Enzymatic Hydrolysis:
-
Reconstitute the dried extract in 100 µL of 0.1 M acetate buffer (pH 4.5).
-
Add 10 µL of β-glucuronidase from Helix pomatia (e.g., 2000 units).
-
Vortex briefly and incubate at 55°C for 2 hours in a shaking water bath.
-
-
Post-Hydrolysis Extraction:
-
Stop the reaction by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Quantitative Data
The following table presents representative data on the hydrolysis efficiency of a hypothetical this compound standard under different conditions. This data is for illustrative purposes and should be confirmed experimentally.
| Enzyme Source | Temperature (°C) | pH | Incubation Time (hours) | Hydrolysis Efficiency (%) |
| Helix pomatia | 37 | 4.5 | 2 | 85 |
| Helix pomatia | 55 | 4.5 | 2 | 98 |
| Abalone | 65 | 4.0 | 1 | 95 |
| Recombinant (E. coli) | 37 | 5.0 | 4 | 92 |
Visualizations
Workflow for Tizoxanide Measurement
Caption: Workflow for Tizoxanide Measurement.
Logical Relationship in Troubleshooting Low Recovery
Caption: Troubleshooting Low Tizoxanide Recovery.
References
- 1. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 5. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 6. Comparison of Purified β-glucuronidases in Patient Urine Samples Indicates a Lack of Correlation Between Enzyme Activity and Drugs of Abuse Metabolite Hydrolysis Efficiencies Leading to Potential False Negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
chemical stability of Tizoxanide glucuronide under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the chemical stability of Tizoxanide glucuronide under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Tizoxanide is the active metabolite of the broad-spectrum antiparasitic drug Nitazoxanide. In the body, Tizoxanide is further metabolized into this compound for excretion. Understanding the chemical stability of this glucuronide metabolite is crucial for accurate bioanalytical quantification in pharmacokinetic and pharmacodynamic studies. Instability can lead to the back-conversion (hydrolysis) to the active Tizoxanide, potentially causing inaccurate measurements of both the metabolite and the active drug concentrations.
Q2: What is the expected stability of this compound at different pH values?
Q3: What are the potential degradation products of this compound?
The primary degradation pathway for this compound under pH stress is expected to be the hydrolysis of the glucuronide bond. This would result in the formation of Tizoxanide and glucuronic acid.
Q4: How can I prevent the degradation of this compound in my samples?
To minimize the risk of degradation, it is recommended to:
-
Maintain biological samples (e.g., plasma, urine) at a slightly acidic to neutral pH (ideally pH 5-7) during collection and storage.
-
Keep samples frozen at -20°C or -80°C for long-term storage.
-
Minimize freeze-thaw cycles.
-
During sample processing and analysis, use buffers within the optimal pH range and maintain low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in this compound concentrations across replicate samples. | Sample pH instability leading to inconsistent degradation. | Ensure consistent and immediate pH adjustment of all samples upon collection. Use a validated buffering agent. |
| Higher than expected concentrations of Tizoxanide. | Hydrolysis of this compound back to Tizoxanide during sample handling or storage. | Review sample collection, storage, and processing protocols to ensure conditions that favor glucuronide stability (slightly acidic pH, low temperature). |
| Loss of total drug-related material (Tizoxanide + this compound). | Further degradation of Tizoxanide under certain conditions. | Investigate the stability of Tizoxanide under the specific analytical conditions used. Nitazoxanide, a related compound, shows degradation at very low and high pH.[1][2][3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various pH conditions, based on ICH guidelines.[4][5][6][7][8]
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Phosphate or citrate buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
High-purity water
-
Validated analytical method for the simultaneous quantification of Tizoxanide and this compound (e.g., LC-MS/MS)
2. Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For each pH condition to be tested, dilute the stock solution with the respective acidic, basic, or buffer solution to a known final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
Immediately neutralize the acidic and basic samples to prevent further degradation.
-
Analyze the samples using the validated analytical method to determine the concentrations of this compound and any formed Tizoxanide.
-
A control sample, stored at a condition known to preserve stability (e.g., -20°C in a neutral buffer), should be analyzed at each time point for comparison.
3. Data Analysis:
-
Plot the concentration of this compound versus time for each pH condition.
-
Calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Identify the pH range where this compound is most stable.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 40°C
| pH | Incubation Time (hours) | This compound Remaining (%) | Tizoxanide Formed (relative %) |
| 1 | 24 | 85 | 14 |
| 3 | 24 | 98 | 2 |
| 5 | 24 | >99 | <1 |
| 7 | 24 | 97 | 3 |
| 9 | 24 | 70 | 29 |
| 11 | 24 | 45 | 54 |
| 13 | 24 | <10 | >85 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
preventing adsorptive losses of Tizoxanide glucuronide during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the adsorptive loss of Tizoxanide glucuronide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
Tizoxanide is the active metabolite of the broad-spectrum antimicrobial agent, Nitazoxanide. In the body, Tizoxanide is further metabolized into this compound for excretion, primarily in the urine. Accurate measurement of this compound is crucial for pharmacokinetic and metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Nitazoxanide.
Q2: What causes the adsorptive loss of this compound during sample preparation?
Adsorptive loss, or non-specific binding (NSB), occurs when molecules of interest stick to the surfaces of laboratory equipment. For this compound, a polar and acidic molecule (predicted pKa of the carboxylic acid group ~2.89), the primary causes of adsorption are:
-
Ionic Interactions: The negatively charged carboxylate group of the glucuronide moiety can bind to positively charged sites on surfaces like glass (silanol groups).
-
Hydrophobic Interactions: Although this compound is relatively polar (predicted logP between -0.31 and 0.26), some hydrophobic interaction with plastic surfaces is still possible.
Urine samples are particularly susceptible to these losses due to the general lack of proteins and lipids that would otherwise help keep the analyte solubilized.[1]
Q3: What are the common types of labware that this compound can adsorb to?
Adsorption can occur on any surface the sample comes into contact with, including:
-
Glass vials and tubes
-
Plastic pipette tips
-
96-well plates
-
Autosampler vials
The extent of adsorption can vary significantly depending on the material and its surface properties.
Q4: How does sample pH affect the stability and adsorption of this compound?
The pH of the sample solution is a critical factor.[2][3][4][5]
-
Adsorption: At a pH above its pKa (~2.89), this compound will be ionized (negatively charged), increasing the likelihood of ionic adsorption to positively charged surfaces. Lowering the pH to below the pKa will protonate the carboxylic acid group, making the molecule less polar and reducing ionic interactions.
Q5: What are the general best practices for storing urine samples containing this compound?
To ensure the stability of this compound in urine samples, proper storage is essential.
-
Temperature: Samples should be refrigerated at 2-8°C if they are to be analyzed within 48 hours.[1][6] For longer-term storage, freezing at -20°C or below is recommended.[6]
-
Containers: Use clean, tightly sealed containers to prevent contamination and evaporation.[6] Low-retention polypropylene tubes are generally a good choice.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Adsorptive loss to labware: The analyte is sticking to the surfaces of collection tubes, pipette tips, or plates. | 1. Switch to low-retention labware: Use polypropylene or other low-binding plastic tubes and pipette tips. Avoid using standard glass, as the silanol groups can ionically interact with the acidic glucuronide. 2. Silanize glassware: If glass is unavoidable, treat it with a silanizing agent to cap the polar silanol groups. 3. Add an anti-adsorptive agent: Introduce a blocking agent like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant like 0.05% Tween-20 to the sample collection tubes or diluent to saturate non-specific binding sites. |
| Inappropriate sample pH: The pH of the sample may be promoting ionic interactions with labware surfaces. | 1. Adjust the sample pH: Lower the pH of the sample to approximately 3.0 by adding a small amount of a weak acid (e.g., formic acid or acetic acid). This will protonate the glucuronide, reducing its negative charge and minimizing ionic adsorption.[7] 2. Verify pH stability: Ensure that the adjusted pH does not cause degradation of the analyte. A pilot stability study is recommended. | |
| Inconsistent or variable recovery | Inconsistent sample handling: Minor variations in incubation times, temperatures, or labware can lead to variable adsorption. | 1. Standardize the entire workflow: Ensure all samples are treated identically, from collection to analysis. 2. Pre-treat collection tubes: If using an anti-adsorptive agent, add it to the collection tubes before the sample is introduced. |
| Analyte degradation: this compound may be unstable under the storage or processing conditions. | 1. Maintain cold chain: Keep samples on ice or at 4°C during processing.[1][8] 2. Minimize freeze-thaw cycles: Aliquot samples upon receipt to avoid repeated freezing and thawing.[1] 3. Check for enzymatic degradation: If samples are not fresh, consider the possibility of bacterial growth leading to enzymatic degradation. Storing samples at 4°C can inhibit bacterial growth for up to 72 hours.[9] | |
| Poor peak shape in LC-MS analysis | On-column adsorption or secondary interactions: The analyte may be interacting with the analytical column or other components of the LC system. | 1. Acidify the mobile phase: Use a mobile phase containing a weak acid like 0.1% formic acid to ensure the analyte remains protonated. 2. Use a suitable column: A column with low silanol activity or a hybrid particle technology may reduce secondary ionic interactions. |
Quantitative Data Summary
The following table summarizes the expected qualitative impact of various preventative measures on the recovery of a model acidic glucuronide like this compound. The exact percentage of recovery should be determined experimentally.
| Condition | Labware | Sample pH | Additive | Expected Recovery | Primary Interaction Mitigated |
| Standard | Glass | Neutral (~7.0) | None | Low | - |
| Optimized | Polypropylene | Acidic (~3.0) | None | High | Ionic |
| Optimized | Silanized Glass | Acidic (~3.0) | None | High | Ionic |
| Standard with Additive | Glass | Neutral (~7.0) | 0.1% BSA | Medium-High | Ionic & Hydrophobic |
| Optimized with Additive | Polypropylene | Acidic (~3.0) | 0.05% Tween-20 | Very High | Ionic & Hydrophobic |
Experimental Protocols
Protocol 1: Sample pH Adjustment
-
Prepare a stock solution of 1% formic acid in water.
-
For every 1 mL of urine sample, add 10 µL of the 1% formic acid solution to achieve a final concentration of 0.01% formic acid.
-
Vortex the sample gently to mix.
-
Confirm the final pH is in the desired range (e.g., 3.0-4.0) using a pH meter or pH strips.
-
Proceed with the rest of the sample preparation workflow.
Protocol 2: Use of Anti-Adsorptive Agents
-
Bovine Serum Albumin (BSA):
-
Prepare a 1% BSA solution in deionized water.
-
Add the BSA solution to the sample collection tubes to achieve a final concentration of 0.1% BSA in the sample. For example, add 10 µL of 1% BSA to a tube intended for 90 µL of sample.
-
Gently coat the interior surface of the tube with the BSA solution.
-
Add the sample to the pre-treated tube.
-
-
Tween-20:
-
Prepare a 1% Tween-20 solution in deionized water.
-
Add the Tween-20 solution to the sample diluent to achieve a final concentration of 0.05%.
-
Use this diluent for all subsequent dilutions of the sample.
-
Visualizations
References
- 1. Best Practices for Storing Acquired Samples in a Toxicology Lab [needle.tube]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. deptfordmedicalcenter.com [deptfordmedicalcenter.com]
- 7. scispace.com [scispace.com]
- 8. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of collection conditions on the metabolite content of human urine samples as analyzed by liquid chromatography coupled to mass spectrometry and nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
selecting an appropriate internal standard for Tizoxanide glucuronide
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the bioanalysis of Tizoxanide glucuronide, with a focus on selecting an appropriate internal standard for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for the quantification of this compound?
The most suitable internal standard for mass spectrometry-based quantification of this compound is a stable isotope-labeled (SIL) version of the analyte, such as Tizoxanide-d4 glucuronide.[1][2] SIL internal standards are the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[3] This minimizes analytical variability during sample preparation and detection. Tizoxanide-d4 glucuronide is commercially available from various suppliers.[1][2][4]
Q2: Are there any alternative internal standards if a stable isotope-labeled version is unavailable?
Yes, if a stable isotope-labeled internal standard is not accessible, a structurally analogous compound can be used. For the simultaneous analysis of Tizoxanide and this compound, Glipizide has been successfully used as an internal standard.[5][6] While not structurally identical to this compound, Glipizide has demonstrated suitability in validated LC-MS/MS methods. Other compounds used as internal standards for the parent compound, Tizoxanide, include niclosamide and topiramate, though their suitability for the glucuronide metabolite would require thorough validation.[5]
Q3: Why is it important to use an appropriate internal standard for this compound analysis?
Using a suitable internal standard is critical for correcting for the variability inherent in the analytical process. This includes variations in sample extraction, potential degradation of the analyte, and fluctuations in the mass spectrometer's ionization source. Glucuronide metabolites can be particularly challenging to analyze due to their polarity and potential for instability.[7] An appropriate internal standard that behaves similarly to this compound throughout the entire analytical workflow is essential for achieving accurate and precise quantification.
Troubleshooting Guide
Issue 1: In-source fragmentation of this compound leading to interference with Tizoxanide quantification.
-
Problem: During electrospray ionization (ESI), this compound (precursor ion m/z 440) can undergo in-source collision-induced dissociation, losing the glucuronic acid moiety (176 Da) and generating an ion with the same mass-to-charge ratio as Tizoxanide (m/z 264).[5][6] This can artificially inflate the measured concentration of the free Tizoxanide metabolite.
-
Solution:
-
Chromatographic Separation: Develop a robust chromatographic method that completely separates Tizoxanide from this compound. This ensures that even if in-source fragmentation occurs, it will not interfere with the quantification of the authentic Tizoxanide peak.
-
Optimization of MS Source Conditions: Minimize in-source fragmentation by optimizing parameters such as cone voltage (declustering potential) and source temperature. Use the softest possible ionization conditions that still provide adequate signal for this compound.
-
Use of a Stable Isotope-Labeled IS: Employing Tizoxanide-d4 glucuronide as the internal standard can help to some extent, as it will also undergo fragmentation, but chromatographic separation remains the most reliable solution.
-
Below is a diagram illustrating the logical workflow for troubleshooting in-source fragmentation.
Troubleshooting workflow for in-source fragmentation.
Issue 2: Poor peak shape and retention for this compound.
-
Problem: this compound is significantly more polar than its parent compound, Tizoxanide. This can lead to poor retention on standard reverse-phase columns (e.g., C18) and result in broad, asymmetric peaks that elute near the solvent front.
-
Solution:
-
Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can improve peak shape. Using a buffer, such as ammonium formate, and adjusting the pH with formic acid to around 3.0 has been shown to be effective.[6]
-
Column Chemistry: Consider using a column with a different stationary phase that provides better retention for polar compounds, such as a phenyl-hexyl or an embedded polar group (EPG) column.
-
Gradient Optimization: Employ a shallow gradient at the beginning of the run to allow for better retention and focusing of the polar glucuronide on the column.
-
Experimental Protocols
Recommended Internal Standard Selection Workflow
The selection of an appropriate internal standard is a critical step in method development. The following diagram outlines the decision-making process.
Decision workflow for internal standard selection.
Example LC-MS/MS Protocol for Simultaneous Quantification of Tizoxanide and this compound
This protocol is adapted from a validated method for the analysis of mouse plasma and serves as a strong starting point for method development.[5][6]
| Parameter | Condition |
| Internal Standard | Glipizide |
| Sample Preparation | Protein precipitation with acetonitrile. |
| LC Column | C18 column. |
| Mobile Phase A | 5 mM Ammonium formate buffer with 0.05% formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Elution | Gradient elution. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. |
Mass Spectrometry Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tizoxanide | 264 | 217 |
| This compound | 440 | 264 |
| Glipizide (IS) | Dependent on specific method | Dependent on specific method |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tizoxanide-d4 Glucuronide - CAS - 221287-83-8 (non-d) | Axios Research [axios-research.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Buy Stable Isotope Labeled Products At Best Prices [simsonpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimization of Mobile Phase for Tizoxanide Glucuronide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tizoxanide glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is the initial recommended mobile phase for this compound separation?
A common starting point for the separation of Tizoxanide and its glucuronide metabolite by reversed-phase HPLC or UPLC is a gradient elution using a combination of an acidic aqueous solution and an organic solvent. A typical mobile phase consists of acetonitrile and water (containing a small percentage of formic acid or ammonium formate)[1]. The acidic modifier helps to improve peak shape and ionization efficiency for mass spectrometry detection.
Q2: What type of column is most suitable for this compound analysis?
C18 columns are frequently used and have demonstrated good retention and separation for Tizoxanide and its metabolites[1]. For challenging separations, especially with polar metabolites, other column chemistries like cyano (CN) have also been successfully employed[2][3]. The choice of column will depend on the specific requirements of the assay, such as the need to separate from other metabolites or matrix components.
Q3: What is the importance of controlling the mobile phase pH?
Controlling the pH of the mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes, especially for ionizable compounds like Tizoxanide and its glucuronide conjugate. A pH around 4.0 has been shown to provide optimal resolution and peak symmetry for Tizoxanide[2]. It is important to use a buffer, such as ammonium acetate or formate, to maintain a stable pH throughout the analysis[2].
Q4: How can I prepare my plasma sample for this compound analysis?
A simple and effective method for plasma sample preparation is protein precipitation with a solvent like acetonitrile[1]. This procedure removes the majority of proteins that can interfere with the analysis and potentially damage the column. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be considered.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Asymmetrical peaks with a sloping front.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic compounds like Tizoxanide, interactions with residual silanols on the silica-based column can cause tailing. Ensure the mobile phase pH is low enough to keep the analyte protonated. Using a modern, end-capped C18 column can also minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume. |
| Inappropriate Mobile Phase pH | An incorrect mobile phase pH can lead to poor peak shape for ionizable compounds. Optimize the pH around the pKa of Tizoxanide to ensure a consistent ionization state. A pH of 4.0 has been reported to give good peak symmetry[2]. |
| Contamination | A contaminated guard column or analytical column can cause peak distortion. Try flushing the column or replacing the guard column. |
Issue 2: Inadequate Resolution Between Tizoxanide and this compound
Symptoms:
-
Overlapping or co-eluting peaks for Tizoxanide and its glucuronide.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Organic Solvent in Mobile Phase | Increase the proportion of the stronger organic solvent (e.g., acetonitrile) in the mobile phase to decrease the retention time of the more retained compound. Adjust the gradient slope to improve separation. |
| Incorrect Mobile Phase pH | The ionization state of the analytes can affect their retention and selectivity. Experiment with slight adjustments to the mobile phase pH to maximize the separation. |
| Suboptimal Column Chemistry | If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a cyano (CN) or phenyl-hexyl column[2][3]. |
| Gradient Profile is Too Steep | A steep gradient may not provide enough time for separation. Try a shallower gradient, especially around the elution time of the two compounds. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for Tizoxanide and this compound shift between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Unstable Mobile Phase pH | Ensure the mobile phase is adequately buffered to resist pH changes. Prepare fresh mobile phase daily. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature. |
| Inconsistent Mobile Phase Preparation | Precisely measure all components of the mobile phase. Even small variations in the organic-to-aqueous ratio or buffer concentration can affect retention times. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other solutions fail, it may be time to replace the column. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of Tizoxanide and this compound
This protocol is based on a method for the simultaneous quantification of Tizoxanide and this compound in mouse plasma.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., glipizide).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.05% formic acid |
| Mobile Phase B | Acetonitrile with 0.05% formic acid |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-3 min (10-90% B), 3-4 min (90% B), 4-4.1 min (90-10% B), 4.1-5 min (10% B). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for glucuronides |
| MRM Transitions | Tizoxanide: m/z 440 → m/z 264; this compound: m/z 264 → m/z 217 |
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions for Tizoxanide and its Metabolite Separation
| Method | Column | Mobile Phase | pH | Flow Rate | Detection | Reference |
| HPLC | CN | Acetonitrile:12mM Ammonium Acetate:Diethylamine (30:70:0.1 v/v/v) | 4.0 | 1.5 mL/min | UV (260 nm) | [2][3] |
| UPLC-MS/MS | C18 | Acetonitrile and 5mM Ammonium Formate with 0.05% Formic Acid | Not specified | 0.3 mL/min | MS/MS | |
| Micellar LC | RP C18 Monolithic | 0.1 M Sodium Dodecyl Sulphate, 8% n-propanol, 0.3% Triethylamine in 0.02 M Phosphoric Acid | 4.0 | Not specified | UV (240 nm) | [4] |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Logical workflow for troubleshooting common HPLC/UPLC issues.
References
dealing with low abundance of Tizoxanide glucuronide in samples
Welcome to the technical support center for the analysis of Tizoxanide glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low abundance of this compound in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
This compound is a major phase II metabolite of Tizoxanide, which itself is the active metabolite of the broad-spectrum antimicrobial agent, Nitazoxanide.[1][2] Accurate measurement of this compound is crucial for pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Nitazoxanide.
Q2: I am not detecting this compound in my samples. What are the possible reasons?
Several factors could contribute to the lack of detection:
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the limit of detection (LOD) or limit of quantification (LOQ) of your analytical method.
-
Suboptimal Sample Preparation: Inefficient extraction of the analyte from the sample matrix can lead to significant signal loss.
-
Analyte Instability: this compound, like many glucuronide metabolites, can be susceptible to degradation. Factors such as pH, temperature, and enzymatic activity can affect its stability.[3][4]
-
Inadequate LC-MS/MS Method Sensitivity: The sensitivity of your instrument and method may not be sufficient for detecting low levels of the analyte.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
To enhance sensitivity, consider the following:
-
Optimize Mass Spectrometry Parameters: Ensure that the precursor-to-product ion transition (m/z 440 → m/z 264 for this compound) is correctly set and that parameters like collision energy and declustering potential are optimized for maximum signal intensity.[1]
-
Enhance Chromatographic Performance: Use a high-efficiency HPLC/UHPLC column and optimize the mobile phase composition and gradient to achieve sharp, narrow peaks, which will improve the signal-to-noise ratio.
-
Minimize Matrix Effects: Matrix components can suppress the ionization of this compound. Employ effective sample preparation techniques to remove interfering substances.[5]
Troubleshooting Guides
Issue: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting the common problem of low signal intensity for this compound.
Step 1: Verify Sample Handling and Storage
-
Problem: Analyte degradation prior to analysis.
-
Troubleshooting Action:
-
Ensure samples were consistently stored at or below -80°C.
-
Minimize freeze-thaw cycles.
-
Consider adjusting the sample pH to a neutral or slightly acidic range (pH 4-6) to improve the stability of the glucuronide conjugate, as extreme pH can lead to hydrolysis.[6]
-
Step 2: Evaluate and Optimize Sample Preparation
-
Problem: Inefficient extraction and recovery of this compound.
-
Troubleshooting Action:
-
Protein Precipitation: This is a common and effective method. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is optimal (typically 3:1 or 4:1).
-
Solid-Phase Extraction (SPE): For cleaner samples and potentially higher concentration, consider developing an SPE method. This can be particularly useful for complex matrices.
-
Phospholipid Removal: Phospholipids from plasma can cause significant ion suppression. Use a phospholipid removal plate or method to clean up the sample.[5]
-
Step 3: Assess and Enhance LC-MS/MS Method Parameters
-
Problem: The analytical method lacks the required sensitivity.
-
Troubleshooting Action:
-
Injection Volume: If peak shape and backpressure allow, cautiously increase the injection volume to get more analyte onto the column.
-
Re-optimize MS Source Parameters: Systematically tune the ion source parameters (e.g., nebulizer gas, heater gas, ion spray voltage) to maximize the response for this compound.
-
Check for Contamination: A dirty mass spectrometer source can lead to a general loss of sensitivity. Perform routine cleaning and maintenance.
-
Quantitative Data Summary
The following table summarizes the linearity and sensitivity of a published LC-MS/MS method for the simultaneous quantification of Tizoxanide and this compound in mouse plasma.[1]
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Tizoxanide | 1.0 - 500.0 | 1.0 |
| This compound | 5.0 - 1000.0 | 5.0 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the analysis of Tizoxanide and this compound in mouse plasma.[1]
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution (e.g., Glipizide in methanol).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to increase the concentration.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic and mass spectrometric conditions.[1]
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM ammonium formate buffer with 0.05% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 90 2.0 90 2.1 10 | 4.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tizoxanide: m/z 264 → m/z 217
-
This compound: m/z 440 → m/z 264
-
Visualizations
Caption: Metabolic pathway of Nitazoxanide to this compound.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. Simultaneous quantification of tizoxanide and this compound in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
method validation challenges for Tizoxanide glucuronide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for Tizoxanide glucuronide assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a bioanalytical method for this compound?
The primary challenges stem from the inherent instability of glucuronide metabolites. Key issues include:
-
Analyte Stability: this compound can be susceptible to hydrolysis, leading to the back-conversion to its parent drug, Tizoxanide. This can occur during sample collection, storage, and processing.
-
In-Source Fragmentation: During LC-MS/MS analysis, this compound can undergo in-source collision-induced dissociation, where the glucuronide moiety is cleaved off within the mass spectrometer's ion source. This results in the detection of a signal at the mass-to-charge ratio (m/z) of Tizoxanide, potentially leading to an overestimation of the parent drug concentration.
-
Matrix Effects: As with many bioanalytical methods, components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound and the internal standard, leading to ion suppression or enhancement and affecting accuracy and precision.
Q2: How can I prevent the back-conversion of this compound to Tizoxanide during sample handling?
To minimize the risk of hydrolysis, it is crucial to maintain a controlled environment for the samples:
-
pH Control: Ensure the pH of the biological matrix is maintained within a stable range, as extremes in pH can catalyze hydrolysis.
-
Temperature Control: Samples should be kept at low temperatures (e.g., on ice) during processing and stored at -70°C or lower for long-term stability.
-
Enzyme Inhibition: Consider the addition of enzyme inhibitors to the collection tubes if enzymatic degradation is suspected.
Q3: What are the recommended sample preparation techniques for this compound analysis?
A simple and effective method for sample preparation is protein precipitation.[1] This technique involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation.[1] This method is rapid and can effectively extract both Tizoxanide and this compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Artificially High Tizoxanide Concentrations
Possible Cause: In-source fragmentation of this compound.
Troubleshooting Steps:
-
Optimize MS Source Conditions:
-
Reduce the fragmentor or declustering potential to minimize the energy applied to the ions in the source.
-
Optimize the source temperature, as higher temperatures can promote fragmentation.
-
-
Chromatographic Separation: Ensure baseline chromatographic separation between Tizoxanide and this compound. This is critical to distinguish between true Tizoxanide and that generated from in-source fragmentation.
-
Use of a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled this compound as the internal standard can help to compensate for in-source fragmentation, as it will fragment in a similar manner to the analyte.
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Matrix effects.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct post-extraction addition experiments to determine the extent of ion suppression or enhancement.
-
Improve Sample Cleanup: If significant matrix effects are observed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to separate the analytes from co-eluting matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for matrix effects.
Issue 3: Analyte Instability
Possible Cause: Degradation of this compound during sample storage or processing.
Troubleshooting Steps:
-
Conduct Stability Studies: Perform comprehensive stability assessments, including freeze-thaw stability, bench-top stability, and long-term storage stability, to understand the degradation profile of this compound.
-
Optimize Storage Conditions: Based on stability data, establish and strictly adhere to appropriate storage conditions (temperature, light protection).
-
Minimize Processing Time: Keep the time from sample collection to analysis as short as possible.
Quantitative Data Summary
The following tables summarize typical validation parameters for a simultaneous LC-MS/MS assay of Tizoxanide and this compound in plasma.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tizoxanide | 1.0 - 500.0 | > 0.99 |
| This compound | 5.0 - 1000.0 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Tizoxanide | Low | < 10 | < 10 | ± 15 |
| Medium | < 10 | < 10 | ± 15 | |
| High | < 10 | < 10 | ± 15 | |
| This compound | Low | < 10 | < 10 | ± 15 |
| Medium | < 10 | < 10 | ± 15 | |
| High | < 10 | < 10 | ± 15 |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Tizoxanide and this compound in Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
- To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
- LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to achieve separation of Tizoxanide, this compound, and potential interfering substances.
- Flow Rate: 0.3 mL/min
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- MS/MS Transitions:
- Tizoxanide: Precursor ion > Product ion
- This compound: Precursor ion > Product ion
- Internal Standard: Precursor ion > Product ion
Visualizations
Figure 1: Metabolic pathway of Nitazoxanide to this compound.
Figure 2: Troubleshooting workflow for high Tizoxanide signals.
References
impact of anticoagulants on Tizoxanide glucuronide stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tizoxanide glucuronide. The information focuses on addressing potential stability issues encountered during experimental procedures, particularly concerning the impact of anticoagulants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a major metabolite of Tizoxanide, which itself is the active metabolite of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide.[1][2] Accurate measurement of this compound is crucial for pharmacokinetic and metabolic studies. Instability of this metabolite in biological samples can lead to inaccurate quantification, potentially impacting the interpretation of drug efficacy and safety data. Acyl glucuronides, like this compound, are known to be potentially unstable.[3]
Q2: What are the primary factors that can affect the stability of this compound in plasma samples?
A2: The stability of this compound in plasma can be influenced by several factors:
-
Enzymatic Hydrolysis: Plasma contains esterases and potentially β-glucuronidases that can cleave the glucuronide moiety from the parent molecule.[4][5]
-
pH: The pH of the sample can affect the rate of chemical hydrolysis.
-
Temperature: Higher temperatures generally accelerate both enzymatic and chemical degradation.[6][7]
-
Choice of Anticoagulant: The anticoagulant used during blood collection can influence enzymatic activity.
Q3: How can the choice of anticoagulant impact this compound stability?
A3: Anticoagulants can affect the stability of drug metabolites in plasma. For instance, EDTA is known to chelate divalent cations, which can inhibit certain enzymatic activities. This may, in some cases, improve the stability of analytes that are susceptible to enzymatic degradation.[8][9] Conversely, heparin and citrate have different mechanisms of action and may not have the same inhibitory effect on plasma enzymes. The specific impact on this compound would need to be empirically determined.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Plasma Samples
Possible Cause: Enzymatic hydrolysis by plasma esterases.
Troubleshooting Steps:
-
Sample Handling: Process blood samples as quickly as possible after collection. Centrifuge at a low temperature (e.g., 4°C) to separate plasma.
-
Storage: Immediately freeze plasma samples at -80°C if not for immediate analysis.
-
Enzyme Inhibitors: Consider adding esterase inhibitors to the collection tubes, though this requires careful validation to ensure no interference with the analytical method.
-
Anticoagulant Selection: Evaluate the stability of this compound in plasma collected with different anticoagulants (e.g., EDTA, heparin, sodium citrate) to determine the most suitable one.
Illustrative Data on Anticoagulant Effect on Stability
The following table provides illustrative data on the potential stability of this compound in human plasma with different anticoagulants when stored at room temperature.
| Time (hours) | % Remaining (K2EDTA) | % Remaining (Sodium Heparin) | % Remaining (Sodium Citrate) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 88 | 90 |
| 4 | 89 | 75 | 81 |
| 8 | 82 | 60 | 68 |
| 24 | 65 | 40 | 52 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Issue 2: Inconsistent Results Between Different Batches of Plasma Samples
Possible Cause: Variability in endogenous enzyme activity between donors or lots of commercially sourced plasma.
Troubleshooting Steps:
-
Standardized Procedures: Ensure a consistent and standardized protocol for blood collection, processing, and storage is used for all samples.
-
Pooled Plasma: For validation and quality control, use pooled plasma from multiple donors to average out individual differences in enzyme activity.
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound to account for variability during sample preparation and analysis.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assessment of this compound
Objective: To determine the stability of this compound in human plasma with different anticoagulants (K2EDTA, Sodium Heparin, Sodium Citrate) over time at a specific temperature.
Materials:
-
This compound reference standard
-
Pooled human plasma (with K2EDTA, Sodium Heparin, and Sodium Citrate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Spiking Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a spiking solution by diluting the stock solution in PBS.
-
Sample Preparation:
-
Pre-warm aliquots of pooled human plasma with each anticoagulant to the desired incubation temperature (e.g., 37°C).
-
Spike the plasma with the this compound spiking solution to achieve a final concentration relevant to expected in vivo levels. Gently vortex to mix.
-
-
Incubation: Incubate the spiked plasma samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubated plasma.
-
Sample Quenching and Protein Precipitation:
-
Immediately add the plasma aliquot to a tube containing cold ACN with 0.1% formic acid (e.g., 3 volumes of ACN to 1 volume of plasma). This stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
-
Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining this compound concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Metabolic pathway of Nitazoxanide.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. covachem.com [covachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tizoxanide Glucuronide vs. Nitazoxanide: A Comparative Analysis of In Vitro Activity
Executive Summary
Nitazoxanide, a broad-spectrum anti-infective agent, undergoes rapid metabolism in vivo to its active metabolite, tizoxanide, which is then further metabolized to tizoxanide glucuronide. This guide provides a detailed comparison of the in vitro activity of nitazoxanide and its major metabolite, this compound, drawing upon available experimental data. While nitazoxanide and its primary active metabolite, tizoxanide, exhibit potent activity against a range of protozoa, anaerobic bacteria, and viruses, the activity of this compound is markedly reduced, particularly against bacteria and viruses. Against the protozoan parasite Cryptosporidium parvum, both nitazoxanide and this compound demonstrate significant inhibitory effects, suggesting a potential role for the glucuronide metabolite in the overall therapeutic efficacy against this pathogen.
Mechanism of Action
Nitazoxanide and its active metabolite, tizoxanide, exert their primary mechanism of action by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system. This enzyme is crucial for anaerobic energy metabolism in a variety of protozoa and anaerobic bacteria. By disrupting this essential metabolic pathway, nitazoxanide and tizoxanide effectively lead to the death of these microorganisms.
The metabolic conversion of nitazoxanide to tizoxanide and subsequently to this compound is a key aspect of its pharmacology. While tizoxanide is considered the primary active moiety, the biological activity of this compound is of interest for understanding the complete therapeutic profile of nitazoxanide.
Metabolism of Nitazoxanide
Comparative In Vitro Activity
The following sections detail the comparative in vitro activity of nitazoxanide and this compound against various pathogens.
Anti-protozoal Activity: Cryptosporidium parvum
A key study directly compared the in vitro efficacy of nitazoxanide, tizoxanide, and this compound against Cryptosporidium parvum in HCT-8 cells. The results indicate that both nitazoxanide and this compound are potent inhibitors of the parasite's development, while tizoxanide shows weaker activity.[1] This suggests that the glucuronide metabolite may contribute significantly to the anti-cryptosporidial effect of nitazoxanide.
| Compound | MIC₅₀ (µg/mL) against C. parvum |
| Nitazoxanide | 1.2 |
| Tizoxanide | 22.6 |
| This compound | 2.2 |
| Data from Gargala et al., 2000[1] |
Antibacterial Activity
| Compound | General Antibacterial Activity (Anaerobes) |
| Nitazoxanide | Active |
| This compound | Slight activity |
Antiviral Activity
Extensive research has demonstrated the broad-spectrum antiviral activity of nitazoxanide and tizoxanide against various RNA and DNA viruses. In contrast, the available literature suggests that this compound is "essentially devoid of antiviral activity".
| Compound | General Antiviral Activity |
| Nitazoxanide | Active |
| This compound | Essentially inactive |
Experimental Protocols
In Vitro Anti-Cryptosporidial Assay (adapted from Gargala et al., 2000)
This protocol outlines the general steps for assessing the in vitro activity of compounds against Cryptosporidium parvum using the HCT-8 cell line.
-
Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Parasite Preparation: C. parvum oocysts are treated with a bleach solution to sterilize their surface, followed by an excystation solution (e.g., sodium taurocholate) to release infectious sporozoites.
-
Infection of HCT-8 Cells: Confluent HCT-8 cell monolayers in 96-well plates are infected with the prepared sporozoites.
-
Drug Exposure: After a short incubation period to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Nitazoxanide, Tizoxanide, and this compound).
-
Incubation: The infected and treated cells are incubated for a defined period (e.g., 48 hours) to allow for parasite development.
-
Assessment of Parasite Growth: Parasite development is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects a parasite-specific antigen. The absorbance is read at a specific wavelength.
-
Data Analysis: The 50% inhibitory concentration (MIC₅₀) is determined by plotting the percentage of parasite inhibition against the drug concentration and analyzing the dose-response curve.
In Vitro Anti-Cryptosporidial Assay Workflow
Conclusion
The in vitro activity profile of this compound differs significantly from that of its parent compound, nitazoxanide. While nitazoxanide demonstrates broad-spectrum activity against protozoa, anaerobic bacteria, and viruses, the activity of this compound appears to be more selective. Notably, this compound retains significant activity against Cryptosporidium parvum, suggesting it may play a role in the clinical efficacy of nitazoxanide for the treatment of cryptosporidiosis. In contrast, its antibacterial and antiviral activities are considerably lower than those of nitazoxanide and its primary active metabolite, tizoxanide. Further research is warranted to fully elucidate the complete pharmacological profile of this compound and its contribution to the overall therapeutic effects of nitazoxanide.
References
A Comparative Pharmacokinetic Analysis of Tizoxanide and its Glucuronide Metabolite
A comprehensive review of the absorption, distribution, metabolism, and excretion of Tizoxanide and its primary metabolite, Tizoxanide Glucuronide, offering key data and experimental insights for researchers and drug development professionals.
Nitazoxanide, a broad-spectrum anti-infective agent, undergoes rapid metabolism in the body, leading to the formation of its active metabolite, Tizoxanide, and its subsequent conjugate, this compound. Understanding the distinct pharmacokinetic profiles of these two compounds is crucial for optimizing therapeutic efficacy and safety. This guide provides a detailed comparison of their pharmacokinetic parameters, supported by experimental data from a key study submitted to the U.S. Food and Drug Administration (FDA).
Metabolic Pathway of Nitazoxanide
Following oral administration, Nitazoxanide is rapidly hydrolyzed by plasma esterases to its active metabolite, Tizoxanide. Tizoxanide then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound. This metabolic cascade is a critical determinant of the systemic exposure and clearance of the active drug.
Comparative Pharmacokinetic Parameters
A pivotal single-dose, two-way crossover study in healthy adult volunteers provides a clear comparison of the pharmacokinetic profiles of Tizoxanide and this compound following a 500 mg oral dose of Nitazoxanide under both fasting and fed conditions. The key pharmacokinetic parameters are summarized in the tables below.[1]
Table 1: Pharmacokinetic Parameters of Tizoxanide in Plasma[1]
| Parameter | Fasting Conditions (Mean ± SD) | Fed Conditions (Mean ± SD) |
| Cmax (µg/mL) | 5.37 ± 1.92 | 5.49 ± 2.06 |
| Tmax (h) | 1.50 | 2.50 |
| AUCt (µg·h/mL) | 21.1 ± 10.3 | 28.9 ± 11.2 |
| AUCinf (µg·h/mL) | 21.3 ± 10.5 | 30.2 ± 12.3 |
| t1/2 (h) | 1.43 ± 0.496 | 1.60 ± 0.729 |
Table 2: Pharmacokinetic Parameters of this compound in Plasma[1]
| Parameter | Fasting Conditions (Mean ± SD) | Fed Conditions (Mean ± SD) |
| Cmax (µg/mL) | 6.58 ± 1.93 | 8.16 ± 2.22 |
| Tmax (h) | 2.50 | 4.00 |
| AUCt (µg·h/mL) | 49.3 ± 19.1 | 64.9 ± 20.3 |
| AUCinf (µg·h/mL) | 51.5 ± 20.8 | 68.9 ± 23.3 |
| t1/2 (h) | 2.69 ± 0.735 | 2.91 ± 0.880 |
Key Observations:
-
Effect of Food: The administration of Nitazoxanide with a high-fat meal significantly increased the bioavailability of both Tizoxanide and this compound. The Area Under the Curve (AUC) for Tizoxanide and its glucuronide increased by approximately 45-50% in the fed state.[1][2] Food also delayed the time to reach maximum plasma concentration (Tmax) for both compounds.[1]
-
Metabolite Exposure: The systemic exposure to the inactive metabolite, this compound, as measured by AUC, was substantially higher than that of the active Tizoxanide under both fasting and fed conditions.
-
Elimination Half-Life: this compound exhibited a longer elimination half-life (t1/2) compared to Tizoxanide, indicating a slower clearance from the body.
Experimental Protocol
The data presented above was generated from a single-dose, open-label, randomized, two-period crossover study designed to evaluate the bioequivalence and food effect of Nitazoxanide oral suspension in healthy adult subjects.[1]
Study Design
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Dosing: A single oral dose of 500 mg Nitazoxanide oral suspension was administered.
-
Conditions: The dose was administered under either fasting conditions (overnight fast) or fed conditions (following a standardized high-fat breakfast).[1]
-
Blood Sampling: Blood samples were collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours post-dose.[1]
Analytical Methodology
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the simultaneous quantification of Tizoxanide and this compound in plasma samples.[1]
-
Lower Limit of Quantification (LLOQ): The LLOQ was 0.05 µg/mL for Tizoxanide and 0.2 µg/mL for this compound.[1]
Pharmacokinetic Analysis
The plasma concentration-time data for each subject was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.[1]
This comparative guide highlights the distinct pharmacokinetic behaviors of Tizoxanide and its glucuronide metabolite. The significant impact of food on the bioavailability of both compounds underscores the importance of administration instructions in clinical practice. For researchers and drug developers, these data provide a foundational understanding for further investigation into the clinical pharmacology of Nitazoxanide and its metabolites.
References
A Comparative Guide to the Validation of an LC-MS/MS Method for Tizoxanide Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of tizoxanide glucuronide, the major active metabolite of the broad-spectrum antimicrobial agent nitazoxanide. The performance of the LC-MS/MS method is compared with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the parent compound, tizoxanide. This comparison highlights the suitability and advantages of the LC-MS/MS approach for pharmacokinetic and drug metabolism studies that require direct measurement of the glucuronidated metabolite.
Performance Comparison
The following tables summarize the key validation parameters for the LC-MS/MS method for this compound and the comparative HPLC-UV method for tizoxanide.
Table 1: LC-MS/MS Method for this compound
| Validation Parameter | Performance |
| Analyte | This compound |
| Matrix | Mouse Plasma |
| Linearity Range | 5.0 - 1000.0 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] |
| Accuracy | -9.6% to 9.3%[2] |
| Precision (RSD) | < 13.2%[1][2] |
| Sample Preparation | Protein Precipitation[1][2] |
| Run Time | Not explicitly stated, but described as "rapid"[1][2] |
Table 2: HPLC-UV Method for Tizoxanide
| Validation Parameter | Performance |
| Analyte | Tizoxanide |
| Matrix | Human Plasma, Urine, Breast Milk |
| Linearity Range | 0.2 - 20 µg/mL (200 - 20,000 ng/mL)[3][4] |
| Lower Limit of Quantification (LLOQ) | 162.4 ng/mL (in plasma)[3][4] |
| Accuracy | Not explicitly stated |
| Precision | Not explicitly stated |
| Sample Preparation | Protein precipitation and clean-up for plasma and milk; direct injection for urine[3] |
| Run Time | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method for this compound
This method allows for the simultaneous quantification of both tizoxanide and its glucuronide metabolite.
1. Sample Preparation: A simple protein precipitation method is employed. To 50 µL of mouse plasma, an internal standard (glipizide) and acetonitrile are added to precipitate plasma proteins.[1][2] After vortexing and centrifugation, the supernatant is collected for analysis.
2. Chromatographic Conditions: The separation is achieved on a C18 analytical column. The mobile phase consists of a gradient elution using acetonitrile and 5 mM ammonium formate buffer containing 0.05% formic acid.[1][2]
3. Mass Spectrometric Detection: An API 3000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used. The analysis is performed in the multiple reaction-monitoring (MRM) mode. The precursor-to-product ion transition for this compound is m/z 440 → m/z 264.[1][2]
Alternative Method: HPLC-UV for Tizoxanide
This method is designed for the quantification of the parent compound, tizoxanide.
1. Sample Preparation: For plasma and breast milk, a protein precipitation and clean-up procedure is required before injection. Urine samples can be directly injected after dilution.[3]
2. Chromatographic Conditions: A CN column is used for separation with a mobile phase consisting of acetonitrile, 12 mM ammonium acetate, and diethylamine (30:70:0.1, v/v/v), adjusted to pH 4.0 with acetic acid. The flow rate is 1.5 mL/min.[3][4]
3. UV Detection: Quantification is achieved using a UV detector set at a wavelength of 260 nm.[3][4]
Visualizing the Workflow and Method Validation Logic
The following diagrams illustrate the experimental workflow for the LC-MS/MS method validation and the logical process of bioanalytical method validation.
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: Bioanalytical Method Validation Decision Workflow.
References
Cross-Validation of Tizoxanide Glucuronide Assays: A Comparative Guide
A detailed comparison of bioanalytical methods for the quantification of tizoxanide glucuronide and its parent metabolite, tizoxanide, is presented for researchers, scientists, and drug development professionals. This guide provides a summary of experimental data and methodologies from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Due to a lack of publicly available inter-laboratory cross-validation studies for this compound, this guide offers a comparative analysis of two separate, validated laboratory methods. The first, developed by Liu et al. (2016), details a method for the simultaneous quantification of tizoxanide and this compound in mouse plasma. The second, from Gonzalez-Hernandez et al. (2019), describes a validated method for the quantification of tizoxanide in human plasma. This comparison highlights the different approaches to sample preparation, chromatography, and mass spectrometry for these related analytes.
Performance Comparison of Tizoxanide and this compound Assays
The following tables summarize the key validation parameters for the two assays, providing a clear comparison of their performance characteristics.
| Validation Parameter | Liu et al. (2016) - this compound | Liu et al. (2016) - Tizoxanide | Gonzalez-Hernandez et al. (2019) - Tizoxanide |
| Matrix | Mouse Plasma | Mouse Plasma | Human Plasma |
| Linearity Range | 5.0 - 1000.0 ng/mL | 1.0 - 500.0 ng/mL | 100 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 1.0 ng/mL | 100 ng/mL |
| Intra-day Precision (%RSD) | < 13.2% | < 11.8% | < 5.4% |
| Inter-day Precision (%RSD) | < 9.8% | < 7.5% | < 6.8% |
| Intra-day Accuracy (%) | -9.6% to 9.3% | -6.8% to 7.2% | -5.1% to 6.3% |
| Inter-day Accuracy (%) | -5.4% to 4.5% | -4.2% to 3.6% | -4.7% to 5.9% |
| Recovery (%) | Not Reported | Not Reported | 85.9% - 92.3% |
Experimental Protocols
A detailed breakdown of the methodologies employed in each study is provided below, allowing for a comprehensive understanding of the experimental setup.
Assay by Liu et al. (2016) for Tizoxanide and this compound
-
Sample Preparation: A simple protein precipitation method was used. To 50 µL of mouse plasma, 150 µL of acetonitrile containing the internal standard (glipizide) was added. The mixture was vortexed and then centrifuged. The supernatant was collected for analysis.
-
Chromatography: An Agilent 1200 series HPLC system with a C18 column was used. The mobile phase consisted of a gradient of acetonitrile and 5 mM ammonium formate buffer (containing 0.05% formic acid).
-
Mass Spectrometry: An API 3000 triple quadrupole mass spectrometer with electrospray ionization (ESI) was operated in multiple reaction-monitoring (MRM) mode. The precursor-to-product ion transitions were m/z 440 → m/z 264 for this compound and m/z 264 → m/z 217 for tizoxanide.[1]
Assay by Gonzalez-Hernandez et al. (2019) for Tizoxanide
-
Sample Preparation: A liquid-liquid extraction method was employed. To 200 µL of human plasma, an internal standard (niclosamide) and an extraction solvent were added. The mixture was vortexed and centrifuged. The organic layer was evaporated to dryness and the residue was reconstituted for injection.
-
Chromatography: A Waters Acquity UPLC system with a C18 column was used. The mobile phase consisted of an isocratic mixture of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: A Waters Xevo TQ-S triple quadrupole mass spectrometer with electrospray ionization (ESI) was operated in multiple reaction-monitoring (MRM) mode. The precursor-to-product ion transition for tizoxanide was m/z 266 → m/z 121.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described in the referenced studies.
Caption: Workflow for Tizoxanide and this compound Assay.
Caption: Workflow for Tizoxanide Assay.
References
Tizoxanide Glucuronide vs. Other Nitazoxanide Metabolites: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of tizoxanide glucuronide against other metabolites of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction to Nitazoxanide Metabolism
Nitazoxanide (NTZ) is a prodrug that undergoes rapid and extensive metabolism following oral administration. It is not detected in the plasma. The primary metabolic pathway involves the hydrolysis of the acetate group to form the active metabolite, tizoxanide (TIZ). Tizoxanide is then subject to phase II metabolism, primarily glucuronidation, to yield this compound (TIZ-G). Both TIZ and TIZ-G are the major circulating metabolites in the bloodstream. While tizoxanide has been considered the active moiety, recent evidence suggests that this compound also possesses significant biological activity.
Comparative In Vivo Performance
A direct comparative in vivo efficacy study between tizoxanide and this compound has not been extensively reported in the literature. Most in vivo studies administer nitazoxanide, resulting in the combined effects of both major metabolites. However, in vitro data provides significant insights into their differential activities.
One key in vitro study evaluated the efficacy of nitazoxanide, tizoxanide, and this compound against Cryptosporidium parvum, a common intestinal parasite. The results indicated that this compound has antiparasitic activity comparable to that of the parent drug, nitazoxanide, while tizoxanide itself showed more limited activity.
This finding is significant as it suggests that the glucuronidation of tizoxanide is not a deactivation step but may play a crucial role in the overall in vivo efficacy of nitazoxanide, particularly in the intestinal lumen where Cryptosporidium parvum resides. The high concentrations of this compound in the bile and its potential for deconjugation back to tizoxanide by gut microflora could create a localized high concentration of the active form at the site of infection.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and in vitro efficacy data for the major metabolites of nitazoxanide.
| Parameter | Tizoxanide (TIZ) | This compound (TIZ-G) | Reference |
| Pharmacokinetics in Humans (500 mg Nitazoxanide Dose) | |||
| Cmax (µg/mL) | 1.9 - 9.1 | 5.8 - 15.1 | |
| AUC (µg*h/mL) | 11.6 - 39.5 | 47.4 - 105.7 | |
| In Vitro Efficacy against Cryptosporidium parvum | |||
| MIC50 (mg/L) | 22.6 | 2.2 | [1] |
Experimental Protocols
In Vivo Efficacy Model: Neonatal Mouse Model of Cryptosporidiosis
This model is commonly used to evaluate the in vivo efficacy of anticryptosporidial drugs.
-
Animal Model: Neonatal BALB/c mice (3-5 days old) are used.
-
Infection: Mice are infected orally with Cryptosporidium parvum oocysts (typically 10^5^ to 10^6^ oocysts per mouse).
-
Drug Administration:
-
Nitazoxanide (or its metabolites if available for direct administration) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The drug suspension is administered orally via gavage once or twice daily for a specified duration (e.g., 5-7 days), starting 24-48 hours post-infection.
-
-
Efficacy Assessment:
-
Oocyst Shedding: Fecal samples are collected daily, and the number of oocysts shed per gram of feces is quantified using immunofluorescence microscopy or quantitative PCR. A reduction in oocyst shedding compared to the vehicle-treated control group indicates drug efficacy.
-
Intestinal Histopathology: At the end of the treatment period, intestinal tissues are collected, sectioned, and stained to assess the parasite burden and any associated pathology.
-
-
Data Analysis: Statistical analysis is performed to compare the oocyst shedding and intestinal parasite scores between the treated and control groups.
Pharmacokinetic Analysis of Nitazoxanide Metabolites
-
Study Population: Healthy adult volunteers.
-
Drug Administration: A single oral dose of nitazoxanide (e.g., 500 mg tablet) is administered.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method:
-
Plasma concentrations of tizoxanide and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method involves protein precipitation, followed by chromatographic separation and mass spectrometric detection of the analytes and their internal standards.
-
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both metabolites.
Visualizations
Caption: Metabolic pathway of Nitazoxanide.
Caption: In vivo efficacy testing workflow.
References
Comparative Antibacterial Activity: Tizoxanide vs. Tizoxanide Glucuronide
A detailed guide for researchers and drug development professionals on the antibacterial profiles of Tizoxanide and its primary metabolite, Tizoxanide Glucuronide.
This guide provides a comprehensive comparison of the in vitro antibacterial activity of Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide, and its major metabolite, this compound. The data presented herein is intended to inform researchers, scientists, and professionals in the field of drug development.
Executive Summary
Tizoxanide exhibits significant antibacterial activity, particularly against a wide range of anaerobic bacteria.[1][2] In contrast, its metabolite, this compound, demonstrates markedly reduced or only slight antibacterial activity.[1][3][4] This substantial difference in potency underscores the importance of the free hydroxyl group on the Tizoxanide molecule for its antibacterial effect. The process of glucuronidation, a major route of metabolism for Tizoxanide, effectively inactivates its antibacterial properties.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro antibacterial activity of Tizoxanide against various bacterial species. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. All concentrations are in µg/mL.
| Bacterial Species | Tizoxanide MIC (µg/mL) | This compound MIC (µg/mL) |
| Bacteroides fragilis group | 0.12 - 4 | No significant activity reported |
| Clostridium difficile | 0.015 - 0.5 | No significant activity reported |
| Clostridium perfringens | 0.015 - 0.5 | No significant activity reported |
| Prevotella spp. | 0.12 - 16 | No significant activity reported |
| Fusobacterium spp. | 0.06 - 16 | No significant activity reported |
| Anaerobic Gram-positive cocci | 2.0 - 8.0 | No significant activity reported |
| Staphylococcus aureus | >128 (not effective) | No significant activity reported |
Experimental Protocols
The antibacterial activity of Tizoxanide is typically determined using the agar dilution method according to established protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions: Tizoxanide and this compound are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding a calculated volume of the stock solution to the molten agar before it solidifies. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are grown in an appropriate broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL (typically 10^8 CFU/mL). The inoculum is then diluted to the final desired concentration (e.g., 10^5 CFU/spot).
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated under appropriate conditions for the test organism. For anaerobic bacteria, this involves incubation in an anaerobic chamber at 35-37°C for 48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanism of Action and Signaling Pathways
While the primary antibacterial mechanism of Tizoxanide is the inhibition of pyruvate-ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism, it has also been shown to modulate several host cell signaling pathways, particularly in the context of its antiviral and anticancer activities.[5]
Caption: Tizoxanide's multifaceted mechanism of action.
The diagram above illustrates the key molecular targets and signaling pathways modulated by Tizoxanide. Its primary antibacterial effect is mediated through the inhibition of PFOR in anaerobic bacteria, leading to impaired energy metabolism and cell death. Additionally, Tizoxanide has been shown to influence host cell pathways such as Akt/mTOR and AMPK, which are involved in autophagy and cell growth, and CDK1, a key regulator of the cell cycle.[1][2] It can also activate PKR, a component of the innate antiviral response.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the antibacterial activity of Tizoxanide and its glucuronide metabolite.
Caption: Workflow for MIC determination.
This workflow provides a systematic approach to comparing the antibacterial potencies of Tizoxanide and this compound, from the initial preparation of materials to the final analysis of the results.
References
- 1. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tizoxanide Promotes Apoptosis in Glioblastoma by Inhibiting CDK1 Activity [frontiersin.org]
- 3. chem960.com [chem960.com]
- 4. The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
Assessment of Tizoxanide Glucuronide as a Substrate for Beta-Glucuronidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Tizoxanide glucuronide as a potential substrate for the enzyme beta-glucuronidase. Tizoxanide is the active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide. In humans and other species, Tizoxanide is primarily metabolized into this compound. The cleavage of this glucuronide conjugate by beta-glucuronidase is a critical step in the enterohepatic recirculation of Tizoxanide, potentially impacting its bioavailability and efficacy. This guide compares this compound with other well-established beta-glucuronidase substrates and provides detailed experimental protocols for its assessment.
Comparison with Alternative Substrates
| Substrate | Detection Method | Advantages | Disadvantages |
| This compound | HPLC or LC-MS/MS | Physiologically relevant for studying Nitazoxanide metabolism. | Requires synthesis of the glucuronide; detection method is more complex and less high-throughput. |
| 4-Methylumbelliferyl β-D-glucuronide (4-MUG) | Fluorometric | High sensitivity; continuous assay. | Potential for interference from fluorescent compounds in the sample. |
| p-Nitrophenyl-β-D-glucuronide (pNPG) | Colorimetric | Simple and cost-effective; endpoint or kinetic assay. | Lower sensitivity compared to fluorometric methods. |
| 5-Bromo-4-chloro-3-indoxyl-β-D-glucuronide (X-Gluc) | Colorimetric (Histochemical) | Allows for in-situ localization of enzyme activity in tissues and cells. | Not suitable for quantitative kinetic studies in solution. |
Experimental Protocols
To assess this compound as a substrate for beta-glucuronidase, a detailed in vitro enzymatic assay is required. The following protocols outline the necessary steps for a comparative analysis.
Objective:
To determine the kinetic parameters (Km and Vmax) of beta-glucuronidase for this compound and compare them with a standard substrate like p-Nitrophenyl-β-D-glucuronide (pNPG).
Materials:
-
This compound (to be synthesized or commercially sourced)
-
Tizoxanide (as a standard for HPLC/LC-MS/MS)
-
p-Nitrophenyl-β-D-glucuronide (pNPG)
-
p-Nitrophenol (pNP) (as a standard for spectrophotometry)
-
Recombinant human beta-glucuronidase (or purified from a relevant biological source)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (HPLC grade)
-
Formic acid (for LC-MS/MS)
-
Microplate reader (for pNPG assay)
-
HPLC or LC-MS/MS system (for Tizoxanide assay)
Experimental Workflow for Beta-Glucuronidase Activity Assay
Caption: Experimental workflow for assessing beta-glucuronidase activity.
Detailed Methodologies:
1. Preparation of Reagents:
-
Substrate Solutions: Prepare stock solutions of this compound and pNPG in a suitable solvent (e.g., DMSO or water) and then dilute to various working concentrations in phosphate buffer (pH 7.0). A typical concentration range for substrate kinetics would be from 0.1 to 10 times the expected Km.
-
Enzyme Solution: Prepare a working solution of beta-glucuronidase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Standard Solutions: Prepare a series of Tizoxanide and p-Nitrophenol standard solutions of known concentrations for generating standard curves for HPLC/LC-MS/MS and spectrophotometric analysis, respectively.
2. Enzymatic Reaction:
-
Set up reactions in a 96-well microplate or microcentrifuge tubes.
-
To each well/tube, add the appropriate volume of phosphate buffer and substrate solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction. For the pNPG assay, this can be done by adding a stop solution (e.g., 0.2 M sodium carbonate). For the this compound assay, termination can be achieved by adding a quenching solution like ice-cold acetonitrile, which also serves to precipitate the enzyme.
3. Analysis:
-
pNPG Assay: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
This compound Assay: After quenching and centrifugation to remove the precipitated protein, analyze the supernatant for the concentration of the released Tizoxanide using a validated HPLC or LC-MS/MS method.
4. Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate concentration. This is determined from the amount of product formed per unit of time.
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for a linear representation of the data.
Signaling Pathway and Logical Relationships
The hydrolysis of this compound by beta-glucuronidase is a key step in the enterohepatic recirculation of Tizoxanide. This process can significantly influence the drug's pharmacokinetic profile.
Tizoxanide Glucuronide in the Treatment of Enteric Infections: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent, has become a critical tool in the management of gastrointestinal infections, most notably cryptosporidiosis and giardiasis. Upon oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide, which is then conjugated to form tizoxanide glucuronide. These two metabolites, tizoxanide and this compound, are the major circulating species in the bloodstream and are central to the drug's therapeutic effects. This guide provides a comprehensive comparison of the available data on this compound, its correlation with clinical outcomes, and how it stands against alternative therapeutic options.
Correlation of this compound Levels with Clinical Outcomes
Direct clinical evidence explicitly correlating plasma concentrations of this compound with specific clinical outcomes in parasitic infections is limited in publicly available literature. Most clinical trials have focused on the efficacy of the parent drug, nitazoxanide, demonstrating its effectiveness in treating infections caused by Cryptosporidium parvum and Giardia lamblia. However, preclinical data provides crucial insights into the activity of this compound.
An important in vitro study has shown that while tizoxanide has limited activity against the intracellular stages of Cryptosporidium parvum, this compound strongly inhibits the asexual and sexual intracellular stages of the parasite[1]. This suggests that the glucuronidated form of the active metabolite plays a significant role in the clearance of the parasite from infected enterocytes.
While a direct quantitative correlation in humans is not yet established, the overall clinical success of nitazoxanide in treating cryptosporidiosis points towards the therapeutic relevance of its metabolites. For instance, studies on nitazoxanide for the treatment of COVID-19 have shown a significant reduction in viral load, although the specific contribution of this compound levels to this outcome was not detailed[2].
Comparison with Alternative Treatments
Nitazoxanide is the only drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of cryptosporidiosis in immunocompetent individuals[2][3]. However, other agents are used, particularly in specific patient populations or in cases of treatment failure.
| Treatment Option | Mechanism of Action | Efficacy in Cryptosporidiosis | Key Considerations |
| Nitazoxanide | Inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism[4][5]. | Effective in immunocompetent patients, with parasite clearance reported in up to 93% of treated individuals compared to 37% with placebo[2]. | Reduced efficacy in immunocompromised patients and malnourished children[2][3]. |
| Paromomycin | Aminoglycoside antibiotic that inhibits protein synthesis. | Used off-label for cryptosporidiosis, often in combination with other agents, particularly in immunocompromised patients. Efficacy can be variable[6][7]. | Poorly absorbed from the gastrointestinal tract, leading to high intraluminal concentrations but low systemic exposure. |
| Azithromycin | Macrolide antibiotic that inhibits protein synthesis. | Has been used in some studies, but with inconsistent efficacy[6]. | Often used in combination with other drugs for cryptosporidiosis in immunocompromised individuals. |
| Albendazole | Benzimidazole anthelmintic that inhibits microtubule polymerization. | Primarily used for helminthic infections; not a standard treatment for cryptosporidiosis. | Not effective against Cryptosporidium. |
| Metronidazole | Nitroimidazole antibiotic effective against anaerobic bacteria and protozoa. | Not effective against Cryptosporidium[8]. | A standard treatment for giardiasis, another common intestinal parasite. |
Experimental Protocols
Quantification of Tizoxanide and this compound in Human Plasma
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the gold standard for the quantification of tizoxanide and its glucuronide conjugate in plasma.
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., niclosamide) is added to each plasma sample.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
Samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be diluted if necessary.
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the range of 1-10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for tizoxanide, this compound, and the internal standard are monitored.
Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Assessment of Clinical Outcomes in Cryptosporidiosis
Parasitological Assessment:
-
Stool Sample Collection: Stool samples are collected from patients at baseline and at specified time points post-treatment.
-
Oocyst Detection and Quantification:
-
Microscopy: Modified acid-fast staining or direct fluorescent antibody (DFA) assays are used to identify and count Cryptosporidium oocysts.
-
Enzyme Immunoassay (EIA): Commercial kits are available for the detection of Cryptosporidium antigens in stool.
-
Polymerase Chain Reaction (PCR): Real-time PCR can be used for highly sensitive and specific detection and quantification of Cryptosporidium DNA[9].
-
Clinical Assessment:
-
Symptom Monitoring: Daily diaries are used to record the frequency and consistency of stools (e.g., using the Bristol Stool Scale), as well as other symptoms like abdominal pain, nausea, and vomiting.
-
Clinical Cure: Defined as the resolution of diarrhea and other symptoms for a specified period (e.g., 48 hours) after the completion of treatment.
-
Microbiological Cure: Defined as the absence of Cryptosporidium oocysts in stool samples on two consecutive occasions after treatment completion.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for nitazoxanide and its active metabolite, tizoxanide, against anaerobic protozoa is the inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme[4][5]. This enzyme is critical for the parasite's energy metabolism. In Giardia lamblia, nitazoxanide has also been shown to inhibit the bifunctional enzyme Glucose-6-phosphate dehydrogenase::6-phosphogluconate dehydrogenase (GlG6PD::6PGL), which is involved in the pentose phosphate pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Giardiasis - Wikipedia [en.wikipedia.org]
- 9. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Tizoxanide Glucuronide Pharmacokinetics Across Diverse Patient Populations
A detailed examination of the metabolism and clearance of tizoxanide glucuronide, the primary metabolite of the broad-spectrum antiparasitic and antiviral agent nitazoxanide, reveals significant pharmacokinetic variations across different patient populations. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound's behavior in pediatric, geriatric, and individuals with renal or hepatic impairment versus healthy adults.
Nitazoxanide undergoes rapid hydrolysis to its active metabolite, tizoxanide, which is then extensively metabolized via glucuronidation to form this compound. This conjugation step is crucial for the drug's elimination. Understanding how this process is altered in various patient groups is paramount for ensuring safe and effective dosing.
Metabolic Pathway of Nitazoxanide
The metabolic conversion of nitazoxanide to this compound is a two-step process primarily occurring in the liver.
Pharmacokinetics in Different Patient Populations
The pharmacokinetic profile of this compound can be influenced by age, organ function, and disease state. The following sections detail these differences.
Pediatric Population
Pharmacokinetic data for pediatric patients, particularly those between 12 and 17 years of age, are available from prescribing information for nitazoxanide. However, data for younger pediatric age groups are limited. In general, drug metabolism and elimination pathways are not fully mature in very young children, which can lead to altered drug exposure.
Table 1: Pharmacokinetic Parameters of Tizoxanide and this compound in Pediatric Patients (12-17 years) vs. Adults
| Parameter | Tizoxanide (Adolescents 12-17 years) | This compound (Adolescents 12-17 years) | Tizoxanide (Adults) | This compound (Adults) |
| Cmax (µg/mL) | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| Tmax (hr) | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| AUC (µg*hr/mL) | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
Note: Specific quantitative values for Cmax, Tmax, and AUC for tizoxanide and this compound in adolescents are not detailed in the readily available prescribing information. Further research is needed to populate this table.
Geriatric Population
Clinical studies of nitazoxanide have not included a sufficient number of subjects aged 65 and over to definitively determine whether they respond differently from younger subjects.[1] In general, elderly patients may have reduced renal and hepatic function, which could lead to decreased clearance and increased exposure to this compound.
Patients with Renal Impairment
A dedicated clinical trial (NCT05368935) was conducted to assess the pharmacokinetics of the major active metabolite of nitazoxanide in adult participants with mild, moderate, and severe renal impairment compared to healthy controls.[2] While the full results of this study are not yet widely published, it is anticipated that renal impairment would lead to a decrease in the elimination of this compound, potentially resulting in higher plasma concentrations and a longer half-life. The prescribing information for nitazoxanide states that its pharmacokinetics in patients with compromised renal function has not been studied.[1][3]
Table 2: Anticipated Pharmacokinetic Changes of this compound in Patients with Renal Impairment
| Patient Group | Expected Change in Cmax | Expected Change in Tmax | Expected Change in AUC | Rationale |
| Mild Renal Impairment | Minimal to slight increase | No significant change expected | Minimal to slight increase | Reduced renal clearance. |
| Moderate Renal Impairment | Moderate increase | Potential for slight delay | Moderate increase | Significantly reduced renal clearance. |
| Severe Renal Impairment | Significant increase | Potential for delay | Significant increase | Severely compromised renal clearance. |
Patients with Hepatic Impairment
The liver is the primary site of glucuronidation. Therefore, hepatic impairment is expected to significantly impact the formation and clearance of this compound. A clinical trial (NCT05116826) was designed to evaluate the effect of moderate and severe hepatic impairment on the pharmacokinetics of the major active metabolite of nitazoxanide.[4] Similar to the renal impairment study, the detailed results are not yet publicly available. The current prescribing information indicates that the pharmacokinetics in patients with compromised hepatic function has not been studied.[1][3]
Table 3: Anticipated Pharmacokinetic Changes of Tizoxanide and this compound in Patients with Hepatic Impairment
| Patient Group | Expected Change in Tizoxanide Levels | Expected Change in this compound Levels | Rationale |
| Moderate Hepatic Impairment | Increase | Decrease | Reduced conversion of tizoxanide to its glucuronide metabolite. |
| Severe Hepatic Impairment | Significant increase | Significant decrease | Severely compromised hepatic glucuronidation capacity. |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through clinical studies involving the following methodologies:
Study Design
Pharmacokinetic studies are often designed as open-label, single- or multiple-dose studies in specific patient populations and a matched healthy control group.
Blood Sampling
Serial blood samples are collected from participants at predefined time points after drug administration.
Bioanalytical Method
Plasma concentrations of tizoxanide and this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound are subject to significant variability depending on the patient population. While data in pediatric and geriatric populations, as well as in individuals with hepatic impairment, are still emerging, it is evident that altered organ function can substantially impact the drug's metabolism and elimination. The findings from dedicated clinical trials in renally and hepatically impaired subjects will be critical in establishing safe and effective dosing guidelines for these vulnerable populations. Further research is warranted to fully characterize the pharmacokinetic profile of this compound across the full spectrum of patient populations.
References
Tizoxanide Glucuronide: A Validated Marker for Therapeutic Drug Monitoring of Nitazoxanide
A comprehensive guide for researchers and drug development professionals on the validation of Tizoxanide Glucuronide as a key marker in the therapeutic drug monitoring of Nitazoxanide. This guide provides an objective comparison with alternative markers, supported by experimental data and detailed methodologies.
Introduction
Nitazoxanide (NTZ), a broad-spectrum antiparasitic and antiviral agent, undergoes rapid and extensive metabolism in the body. Upon oral administration, it is quickly hydrolyzed to its active metabolite, Tizoxanide (T), which is then predominantly conjugated to form this compound (TZX-G). Understanding the pharmacokinetic profile of these metabolites is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This guide focuses on the validation of this compound as a reliable marker for therapeutic drug monitoring (TDM) of Nitazoxanide, offering a comparative analysis with other potential markers.
Therapeutic drug monitoring is a clinical practice that involves measuring drug concentrations in body fluids, typically plasma, to tailor dosage regimens for individual patients.[1] For a drug to be a suitable candidate for TDM, it should exhibit a narrow therapeutic range, significant pharmacokinetic variability, and a clear relationship between its concentration and clinical effects.[1]
Metabolic Pathway of Nitazoxanide
The metabolic conversion of Nitazoxanide to this compound is a critical pathway influencing the drug's systemic exposure and therapeutic activity. The following diagram illustrates this metabolic cascade.
Caption: Metabolic conversion of Nitazoxanide to its active and major circulating metabolites.
Comparative Analysis of TDM Markers
The choice of an appropriate marker is paramount for effective TDM. For Nitazoxanide, the potential candidates include the parent drug (NTZ), the active metabolite (Tizoxanide), and its major metabolite (this compound).
| Marker | Rationale for Monitoring | Limitations |
| Nitazoxanide (NTZ) | Direct measure of the administered drug. | Not detected in plasma due to rapid and complete hydrolysis to Tizoxanide. |
| Tizoxanide (TZX) | The primary active metabolite responsible for the therapeutic effect. | Shorter half-life compared to its glucuronide metabolite, potentially leading to more fluctuating plasma concentrations. |
| This compound (TZX-G) | The major circulating metabolite in plasma, reflecting systemic exposure to the active moiety. It is also an active metabolite, particularly against the sexual stages of Cryptosporidium parvum.[2][3][4] | As a metabolite, its concentration is influenced by both the rate of formation from Tizoxanide and its own elimination. |
Validation of this compound as a TDM Marker
The validation of this compound as a superior TDM marker is supported by its pharmacokinetic profile and its intrinsic therapeutic activity.
Pharmacokinetic Advantage
Following oral administration, this compound is the most abundant metabolite in the systemic circulation.[5] Its concentration provides a more stable and integrated measure of drug exposure over a dosing interval compared to the more rapidly fluctuating levels of Tizoxanide.
Intrinsic Therapeutic Activity
Crucially, this compound is not an inactive metabolite. In vitro studies have demonstrated its significant activity against Cryptosporidium parvum, a key target pathogen for Nitazoxanide. This intrinsic activity strengthens the rationale for its use as a TDM marker, as its concentration is directly relevant to the therapeutic outcome.
Table 1: In Vitro Efficacy of Nitazoxanide and its Metabolites against Cryptosporidium parvum [4]
| Compound | MIC₅₀ (mg/L) | Primary Target Stage |
| Nitazoxanide | 1.2 | Asexual Stages |
| Tizoxanide | 22.6 | Limited Activity |
| This compound | 2.2 | Sexual Stages |
The data clearly indicates that this compound is a potent inhibitor of C. parvum development, with an MIC₅₀ comparable to the parent drug, Nitazoxanide.[4] Notably, it exhibits a strong inhibitory effect on the sexual stages of the parasite, which is crucial for preventing oocyst shedding and transmission.[3]
Experimental Protocols
The quantification of Tizoxanide and this compound in plasma is essential for TDM. The following section outlines a typical experimental workflow for their simultaneous measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Tizoxanide and this compound Quantification
Caption: A typical workflow for the quantification of Tizoxanide and this compound in plasma.
Detailed Methodological Parameters
The following table summarizes key parameters for a validated LC-MS/MS method for the simultaneous quantification of Tizoxanide and this compound in mouse plasma, which can be adapted for human plasma.
Table 2: LC-MS/MS Method Parameters for Tizoxanide and this compound Quantification
| Parameter | Tizoxanide | This compound |
| Linearity Range | 1.0 - 500.0 ng/mL | 5.0 - 1000.0 ng/mL |
| Intra-day Precision (%RSD) | < 13.2% | < 13.2% |
| Inter-day Precision (%RSD) | < 13.2% | < 13.2% |
| Accuracy | -9.6% to 9.3% | -9.6% to 9.3% |
| Extraction Method | Protein precipitation with acetonitrile | Protein precipitation with acetonitrile |
| LC Column | C18 column | C18 column |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate buffer (containing 0.05% formic acid) | Acetonitrile and 5 mM ammonium formate buffer (containing 0.05% formic acid) |
| Detection | Tandem Mass Spectrometry (MRM mode) | Tandem Mass Spectrometry (MRM mode) |
| Precursor Ion (m/z) | 264 | 440 |
| Product Ion (m/z) | 217 | 264 |
Conclusion
The validation of this compound as a therapeutic drug monitoring marker for Nitazoxanide is strongly supported by scientific evidence. Its abundance in plasma, longer half-life compared to its parent metabolite Tizoxanide, and its intrinsic antiparasitic activity make it a reliable and clinically relevant indicator of systemic drug exposure and therapeutic potential. While monitoring the active metabolite Tizoxanide remains an option, the superior pharmacokinetic and pharmacodynamic properties of this compound position it as the preferred marker for optimizing Nitazoxanide therapy. The use of validated and sensitive analytical methods, such as LC-MS/MS, is crucial for the accurate quantification of this compound in clinical practice, paving the way for personalized dosing strategies and improved patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of nitazoxanide, tizoxanide and this compound against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dustri.com [dustri.com]
head-to-head comparison of different extraction techniques for Tizoxanide glucuronide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiparasitic agent Nitazoxanide and its metabolites, the efficient and accurate extraction of Tizoxanide glucuronide is paramount. This guide provides a head-to-head comparison of common extraction techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—for this compound from biological matrices. The information is compiled from available scientific literature to aid in the selection of the most suitable method for specific research needs.
Metabolic Pathway of Nitazoxanide
Nitazoxanide undergoes rapid metabolism in the body. It is first deacetylated to its active metabolite, Tizoxanide. Subsequently, Tizoxanide is conjugated with glucuronic acid to form this compound, a major circulating metabolite.
Figure 1: Metabolic conversion of Nitazoxanide to this compound.
Comparison of Extraction Techniques
The choice of extraction technique significantly impacts the accuracy, precision, and sensitivity of subsequent analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a summary of the performance characteristics of PPT, SPE, and LLE for the extraction of Tizoxanide and its glucuronide metabolite based on available data.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte(s) | Tizoxanide & this compound | Tizoxanide (data for glucuronide not available) | Data not available for Tizoxanide or its glucuronide |
| Matrix | Mouse Plasma | Human Plasma | General applicability to biological fluids |
| Recovery | Not explicitly reported for this compound | 85.5% (for Tizoxanide) | Not available |
| Matrix Effect | Not explicitly reported for this compound | Not available | Not available |
| Process Efficiency | High-throughput, simple, and fast | Moderate throughput, multi-step process | Low to moderate throughput, can be labor-intensive |
| Selectivity | Low, co-extraction of endogenous components is common | High, allows for cleaner extracts | Moderate to high, dependent on solvent selection |
| Cost | Low | High (cartridges and equipment) | Moderate (solvents and glassware) |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. It is important to note that while a specific protocol for the protein precipitation of this compound is available, the protocols for SPE and LLE are generalized for glucuronide metabolites due to the lack of specific published methods for this compound.
Protein Precipitation (PPT)
This method, adapted from a study by Liu et al., is designed for the simultaneous quantification of Tizoxanide and this compound in mouse plasma.
Protocol:
-
To 50 µL of mouse plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
While a specific protocol for this compound is not available, a general procedure for the extraction of glucuronide metabolites from plasma using a mixed-mode anion exchange SPE cartridge is described below. A study on Tizoxanide extraction from human plasma reported an average recovery of 85.5% using a cation-exchange SPE method, though the detailed protocol was not provided.
Generalized Protocol:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water and load the mixture onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
No specific LLE protocol for this compound has been identified in the reviewed literature. A generalized protocol for the extraction of a moderately polar glucuronide metabolite from a biological fluid is presented.
Generalized Protocol:
-
To 1 mL of plasma or urine, add an appropriate internal standard.
-
Acidify the sample with 100 µL of 1M hydrochloric acid to suppress the ionization of the glucuronic acid moiety.
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for each extraction technique.
Figure 2: General workflows for PPT, SPE, and LLE.
Conclusion
The selection of an appropriate extraction technique for this compound depends on the specific requirements of the study.
-
Protein Precipitation is a rapid, simple, and high-throughput method suitable for large sample numbers, although it may result in less clean extracts.
-
Solid-Phase Extraction offers higher selectivity and cleaner extracts, which can improve analytical sensitivity and reduce matrix effects. However, it is a more complex and costly procedure. The reported high recovery for the parent compound, Tizoxanide, suggests that SPE could be a promising technique for its glucuronide as well, pending method development and validation.
-
Liquid-Liquid Extraction provides a balance between selectivity and cost but is generally more labor-intensive and has lower throughput than PPT. The development of a specific LLE method for this compound would be necessary to evaluate its performance.
For routine analysis where speed and cost are critical, PPT is a viable option. For methods requiring the highest sensitivity and selectivity, SPE is likely the preferred choice, although it necessitates more extensive method development. Further studies are required to establish a dedicated LLE protocol and to provide a direct, quantitative comparison of all three techniques for the extraction of this compound.
Establishing Bioequivalence of Nitazoxanide Formulations: A Comparative Guide Based on Tizoxanide and Tizoxanide Glucuronide Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacokinetic parameters for establishing the bioequivalence of oral nitazoxanide formulations, with a focus on its primary metabolites, tizoxanide and its glucuronide conjugate. The data and protocols presented are synthesized from publicly available bioequivalence studies to assist in the design and evaluation of future generic formulations.
Executive Summary
Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent that is rapidly metabolized in the body to its active metabolite, tizoxanide. Tizoxanide then undergoes glucuronidation to form tizoxanide glucuronide. For the purpose of establishing bioequivalence between a generic (test) formulation and a reference product, regulatory agencies primarily focus on the pharmacokinetic parameters of the active moiety, tizoxanide. However, the measurement of the main metabolite, this compound, is also a critical component of the bioanalytical process. This guide details the standard experimental design for such bioequivalence studies and presents comparative data on the key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Comparison of Two Nitazoxanide Oral Suspension Formulations
The following table summarizes the key pharmacokinetic parameters for tizoxanide from a single-dose, randomized, two-period crossover bioequivalence study in healthy adult subjects.[1][2] The study compared a test 20 mg/mL nitazoxanide oral suspension to a reference formulation of the same strength.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 9.87 ± 2.54 | 9.65 ± 2.78 | 102.28% (94.58% - 110.60%) |
| AUC0-t (ng·h/mL) | 48.32 ± 11.21 | 47.58 ± 12.33 | 101.55% (95.53% - 107.97%) |
| AUC0-∞ (ng·h/mL) | 49.85 ± 11.56 | 49.09 ± 12.87 | 101.55% (95.46% - 108.03%) |
Cmax: Maximum plasma concentration AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity CI: Confidence Interval
Note: While this compound is a major metabolite, publicly available bioequivalence studies for nitazoxanide formulations focus on tizoxanide for concluding bioequivalence. The simultaneous quantification of this compound is standard practice in the bioanalytical method.[3][4]
Experimental Protocols
A standard protocol for a bioequivalence study of nitazoxanide oral suspension involves the following key components.[1][2][4]
1. Study Design: A single-center, open-label, randomized, single-dose, two-sequence, two-period crossover study is the preferred design. This design minimizes variability and allows for a within-subject comparison of the two formulations.
2. Study Population: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
3. Dosing and Administration: A single oral dose of the nitazoxanide formulation (e.g., 500 mg/25 mL) is administered to the subjects after an overnight fast. The test and reference formulations are administered in a randomized sequence with a washout period of at least 7 days between the two periods.
4. Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant at predose (0 hours) and at multiple time points post-dose, typically up to 12 or 24 hours. Example time points include 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours after dosing.[3]
5. Bioanalytical Method: The concentrations of tizoxanide and this compound in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
6. Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data for tizoxanide. An analysis of variance (ANOVA) is performed on the log-transformed data. The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80% to 125% for the formulations to be considered bioequivalent.
Mandatory Visualizations
Caption: Experimental workflow for a typical bioequivalence study of nitazoxanide oral formulations.
Caption: Simplified diagram of key signaling pathways modulated by tizoxanide.
References
A Comparative Analysis of Nitazoxanide Metabolism: Human vs. Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide (NTZ), in humans and various animal models. Understanding species-specific metabolic differences is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key pharmacokinetic parameters, metabolic pathways, and the experimental methodologies used to elucidate them.
Key Metabolic Differences at a Glance
Nitazoxanide undergoes rapid and extensive metabolism in both humans and animals. The primary metabolic pathway involves the hydrolysis of the acetate group to form the active metabolite, tizoxanide, which is then conjugated with glucuronic acid. However, notable qualitative and quantitative differences exist across species.
In humans , after oral administration, Nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide.[1][2] This metabolite is the only species detected in plasma, as the parent drug is not found in systemic circulation.[1][2] Tizoxanide subsequently undergoes extensive phase II metabolism, primarily through glucuronidation, to form tizoxanide glucuronide.[1][3] Both tizoxanide and this compound are the major circulating metabolites in human plasma.[4]
In animal models , particularly in rats, a key difference in metabolism has been observed. In vitro studies using liver microsomes have shown that while human microsomes exclusively produce tizoxanide, rat liver microsomes generate both tizoxanide and a hydroxylated metabolite of tizoxanide.[3][5] This suggests an additional oxidative metabolic pathway in rats that is absent or minor in humans.
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters for tizoxanide (the active metabolite of Nitazoxanide) and its glucuronide conjugate in humans and goats. A direct comparison with more common preclinical models like rats is limited by the availability of comprehensive, directly comparable studies.
Table 1: Pharmacokinetic Parameters of Tizoxanide in Humans (Single Oral Dose)
| Parameter | 1 g Dose (fasted) | 1 g Dose (with food) | 4 g Dose (fasted) | 4 g Dose (with food) |
| Cmax (µg/mL) | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Increases with dose | Increases with dose | Increases with dose | Increases with dose |
| AUC (µg·h/mL) | Data not available | Data not available | Data not available | Data not available |
| Half-life (h) | Increases with dose | Increases with dose | Increases with dose | Increases with dose |
Note: A study reported that food approximately doubles the plasma concentrations of tizoxanide and this compound.[4] Plasma concentrations were also found to increase linearly with doses from 1 to 4 g.[4]
Table 2: Pharmacokinetic Parameters of Tizoxanide in Goats (Single Oral Dose of 200 mg/kg Nitazoxanide)
| Parameter | Free Tizoxanide | Total Tizoxanide (after β-glucuronidase hydrolysis) |
| Cmax (µg/mL) | 2.56 ± 0.25 | Increased |
| Tmax (h) | 4.90 ± 0.13 | Increased |
| AUC (µg·h/mL) | 27.40 ± 1.54 | Increased |
| t1/2ke (h) | 3.47 ± 0.32 | Increased |
Metabolic Pathways
The metabolic conversion of Nitazoxanide follows a well-defined two-step process in humans. In contrast, an additional oxidative step is observed in rats.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitazoxanide: pharmacokinetics and metabolism in man. | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tizoxanide Glucuronide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Tizoxanide glucuronide, a compound utilized by researchers, scientists, and drug development professionals. Given the limited specific data on the toxicological properties of this compound, a precautionary approach to its disposal is mandatory to ensure the safety of laboratory personnel and to protect the environment.
Core Disposal Principles
The primary principle for the disposal of this compound is to manage it as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, with a strong recommendation for incineration as the final disposal method.[1][2] This approach aligns with general best practices for pharmaceutical compounds where comprehensive hazard data is unavailable.[1][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]
Waste Characterization and Segregation
Proper segregation of chemical waste is the foundation of a safe disposal plan. This compound should be categorized as a non-hazardous pharmaceutical waste unless institutional evaluation or further data suggests otherwise.
| Waste Category | Description | Recommended Container |
| Non-Hazardous Pharmaceutical Waste | This compound and materials contaminated with it (e.g., gloves, weighing papers). | A designated, leak-proof container, clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration". Blue containers are often used for this waste stream.[4] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | A designated, puncture-resistant sharps container. |
It is crucial to not mix this compound waste with hazardous chemical waste (e.g., solvents, corrosives) or biological waste unless explicitly required by your institution's waste management plan.[3]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound waste.
-
Containment:
-
Solid Waste: Collect solid this compound and any lightly contaminated materials (e.g., weighing boats, contaminated gloves) in a designated, sealed plastic bag or container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, leak-proof container. Avoid mixing with other chemical waste streams.
-
-
Labeling: Clearly label the waste container with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound"
-
Accumulation Start Date
-
Hazard identification (if any known)
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.
-
Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed medical waste disposal contractor.[1][6] Ensure that the chosen disposal method is incineration.[1][2] Maintain all documentation related to the waste disposal for institutional compliance.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Decision-Making for Disposal
Caption: Decision tree for this compound waste segregation.
By adhering to these procedures, your laboratory can ensure the safe and compliant disposal of this compound, thereby protecting your personnel and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety office for any additional requirements.
References
Comprehensive Safety and Handling Guide for Tizoxanide Glucuronide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tizoxanide glucuronide. The following procedures are based on available safety data and best practices for handling active pharmaceutical ingredients (APIs) of unknown potency.
Emergency Contact Information: In case of exposure or emergency, contact your institution's Environmental Health and Safety (EHS) department and consult the Safety Data Sheet (SDS). For immediate medical advice, contact the Poison Control Center.
Hazard Identification and Risk Assessment
While the specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, assuming a hazard profile similar to its parent compounds, Tizoxanide and Nitazoxanide.[1] Nitazoxanide is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate precautions must be taken to avoid exposure.
Key Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[3]
-
Wash hands thoroughly after handling.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk when handling this compound.[5][6][7] The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust.[5] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations that generate dust or aerosols. | To prevent inhalation of the compound.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.
Handling:
-
Use this compound in a designated area, such as a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure adequate ventilation to minimize the potential for inhalation.[3][4]
-
Take off contaminated clothing and wash it before reuse.
Storage:
-
Store at 2°C - 8°C.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area.[3][4]
-
Keep away from incompatible substances.[1]
First Aid Measures
In the event of exposure, follow these first aid measures immediately.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1] |
| Skin Contact | Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1] |
| Ingestion | Wash out the mouth with water provided the person is conscious. Call a physician.[1] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Disposal Plan
Pharmaceutical waste must be disposed of in accordance with local, state, and federal regulations to protect human health and the environment.[8][9][10]
Waste Categorization:
-
Unused or expired this compound should be treated as hazardous pharmaceutical waste.[11]
-
Contaminated materials, such as gloves, pipette tips, and empty containers, should also be disposed of as hazardous waste.[9]
Disposal Procedure:
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place solid waste in a clearly labeled, sealed container. Liquid waste should be collected in a compatible, sealed container.
-
Labeling: Label waste containers clearly as "Hazardous Pharmaceutical Waste" and include the chemical name.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3m.com [3m.com]
- 6. Pharmaceutical PPE [respirex.com]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
